molecular formula C11H10ClN B108009 4-(Chloromethyl)-2-methylquinoline CAS No. 288399-19-9

4-(Chloromethyl)-2-methylquinoline

Cat. No.: B108009
CAS No.: 288399-19-9
M. Wt: 191.65 g/mol
InChI Key: GRCWGPJQMVGBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-methylquinoline (CAS 288399-19-9) is an organic compound with the molecular formula C11H10ClN and a molecular weight of 191.66 g/mol . This compound serves as a versatile and key intermediate in organic synthesis, primarily for the production of various pharmaceuticals and agrochemicals . Its reactivity, granted by the chloromethyl group, allows for the efficient introduction of this moiety into more complex molecular architectures, enabling the development of compounds with potential therapeutic properties . It is particularly valuable in the synthesis of antimalarial drugs and other bioactive quinoline derivatives . Additionally, due to its reactivity and versatility in chemical reactions, it finds application in the research and development of new materials, including dyes and polymers . For safe handling, this reagent should be stored at 2-8°C under an inert atmosphere . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCWGPJQMVGBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468180
Record name 4-(chloromethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288399-19-9
Record name 4-(chloromethyl)-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(Chloromethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and natural products. The incorporation of a reactive chloromethyl group at the 4-position and a methyl group at the 2-position provides a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, spectral data, and synthetic considerations for this compound, presenting available data in a structured and accessible format for laboratory professionals.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available databases, with information often being conflated with its isomer, 4-chloro-2-methylquinoline. However, based on available information, the following properties have been identified.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClN[1]
Molecular Weight 191.66 g/mol [1]
Appearance Yellow to brown solid[1]
Solubility Soluble in organic solvents[1]
CAS Number 288399-19-9[2][3]

Structural Identifiers:

IdentifierValue
SMILES CC1=NC2=CC=CC=C2C(=C1)CCl
InChI InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3
InChIKey GRCWGPJQMVGBNY-UHFFFAOYSA-N

Spectral Data

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺192.05745
[M+Na]⁺214.03939
[M-H]⁻190.04289
[M+NH₄]⁺209.08399
[M+K]⁺230.01333

Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, logical synthetic pathways can be inferred from standard organic chemistry transformations. A plausible route involves the chlorination of the corresponding hydroxymethyl derivative.

Proposed Synthetic Pathway:

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 2-methyl-4-(hydroxymethyl)quinoline 2-methyl-4-(hydroxymethyl)quinoline Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, PCl₅) 2-methyl-4-(hydroxymethyl)quinoline->Chlorinating_Agent Chlorination Product This compound Chlorinating_Agent->Product

Caption: A potential synthetic route to this compound.

The chloromethyl group is a reactive functional group that readily participates in nucleophilic substitution reactions. This makes this compound a valuable intermediate for introducing the 2-methylquinoline moiety into larger molecules.

Reactivity Profile:

Reactivity Profile Reactivity of this compound Start This compound Product 4-(Nu-methyl)-2-methylquinoline Start->Product Nucleophilic Substitution (Sₙ2) Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Leaving_Group Chloride (Cl⁻) Product->Leaving_Group

Caption: Nucleophilic substitution at the chloromethyl group.

Biological Activity and Applications

While specific biological data for this compound is limited, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities.[4] These include antimicrobial, anticancer, and anti-inflammatory properties. The title compound serves as a key intermediate in the synthesis of novel quinoline-based compounds for drug discovery and development. Its utility lies in the ability to introduce the 2-methyl-4-quinolyl-methyl scaffold, which can then be elaborated to target various biological pathways.

Potential Drug Development Workflow:

Drug Development Workflow Role in Drug Discovery A This compound (Building Block) B Reaction with Diverse Nucleophiles/Scaffolds A->B C Library of Novel Quinoline Derivatives B->C D High-Throughput Screening C->D E Hit Identification and Lead Optimization D->E F Preclinical and Clinical Development E->F

Caption: Workflow illustrating the use of the title compound in drug discovery.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel, biologically active molecules. While comprehensive experimental data is not widely available, its structural features suggest a reactivity profile that is highly amenable to medicinal chemistry applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are advised to exercise caution when handling this compound, as is standard for chlorinated organic molecules.

References

An In-depth Technical Guide to 4-Chloro-2-methylquinoline (CAS Number: 4295-06-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-methylquinoline, a key heterocyclic building block in synthetic and medicinal chemistry. The document details its physicochemical properties, a robust synthesis protocol, and its significant applications in the development of novel therapeutic agents. Standardized analytical methodologies for its characterization, alongside essential safety and handling information, are also presented. The guide is intended to be a critical resource for researchers and professionals engaged in drug discovery and organic synthesis, facilitating the effective utilization of this versatile intermediate.

A Note on Chemical Nomenclature: The CAS number 4295-06-1 is registered to the compound 4-Chloro-2-methylquinoline . This guide will focus exclusively on this compound.

Core Physicochemical Properties

4-Chloro-2-methylquinoline, also known as 4-chloroquinaldine, is a solid at room temperature, appearing as a white or colorless to yellow powder or crystalline lump. Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.

PropertyValue
CAS Number 4295-06-1
Molecular Formula C₁₀H₈ClN
Molecular Weight 177.63 g/mol
Melting Point 39 °C
Boiling Point 269-270 °C (lit.)
Density 0.881 g/mL at 25 °C (lit.)
Refractive Index (n²⁰/D) 1.622 (lit.)
Solubility Slightly soluble in water.
pKa 4.40 ± 0.50 (Predicted)
InChI Key HQAIROMRVBVWSK-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)Cl

Synthesis of 4-Chloro-2-methylquinoline

The most common and efficient laboratory-scale synthesis of 4-chloro-2-methylquinoline involves the chlorination of 4-hydroxy-2-methylquinoline using phosphorus oxychloride (POCl₃).[1] This reaction is a standard method for converting hydroxyl groups on heterocyclic rings to chlorides, thereby activating the position for further chemical modification.

Experimental Protocol: Synthesis

Objective: To synthesize 4-Chloro-2-methylquinoline from 4-hydroxy-2-methylquinoline.

Materials:

  • 4-hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice water

  • Sodium hydroxide (NaOH) for neutralization

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.

  • Heat the reaction mixture to 80 °C (or reflux) and maintain this temperature for approximately 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice water to quench the excess POCl₃. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution with a solution of sodium hydroxide (NaOH) until the pH is alkaline.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, using a solvent system such as petroleum ether-ethyl acetate (e.g., 100:1) as the eluent, to yield pure 4-chloro-2-methylquinoline as a pale yellow solid.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_workup Workup & Purification 4_hydroxy 4-Hydroxy-2-methylquinoline Reaction Chlorination 4_hydroxy->Reaction POCl3 POCl₃ POCl3->Reaction Heat Heat (80°C, 5h) Heat->Reaction 4_chloro 4-Chloro-2-methylquinoline Quench Ice Water Quench Neutralize Neutralization (NaOH) Quench->Neutralize Extract Extraction (CH₂Cl₂) Neutralize->Extract Purify Column Chromatography Extract->Purify Purify->4_chloro Reaction->Quench

Caption: Workflow for the synthesis of 4-Chloro-2-methylquinoline.

Biological Activity and Applications in Drug Development

While the quinoline scaffold is present in a wide array of biologically active compounds, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents, 4-chloro-2-methylquinoline itself is not primarily known for its intrinsic biological activity.[2][3] Instead, its significance in drug development lies in its role as a versatile synthetic intermediate.

The chlorine atom at the 4-position of the quinoline ring is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the facile introduction of various functional groups, enabling the synthesis of diverse libraries of quinoline derivatives for biological screening.

Key Applications:
  • Synthesis of 4-Aminoquinolines: Reaction with various primary and secondary amines yields 4-aminoquinoline derivatives. This class of compounds is famously represented by the antimalarial drug chloroquine and has been extensively explored for anticancer properties.[4]

  • Formation of C-C Bonds: The chloro group can be displaced by organometallic reagents in coupling reactions (e.g., Suzuki, Stille) to introduce new carbon-carbon bonds, expanding the molecular complexity.

  • Introduction of Heteroatoms: Nucleophiles containing oxygen (alcohols, phenols) or sulfur (thiols) can be used to synthesize the corresponding ethers and thioethers, which are common motifs in pharmacologically active molecules.

Logical Relationship Diagram: Role as a Synthetic Intermediate

Drug_Development cluster_reactions Nucleophilic Aromatic Substitution (SₙAr) cluster_products Derivative Classes cluster_bioactivity Potential Biological Activities Start 4-Chloro-2-methylquinoline Amines Amines (R₂NH) Start->Amines Alcohols Alcohols/Phenols (ROH) Start->Alcohols Thiols Thiols (RSH) Start->Thiols Aminoquinolines 4-Aminoquinoline Derivatives Amines->Aminoquinolines Ethers 4-Alkoxy/Aryloxyquinoline Derivatives Alcohols->Ethers Thioethers 4-Alkylthio/Arylthioquinoline Derivatives Thiols->Thioethers Anticancer Anticancer Aminoquinolines->Anticancer Antimalarial Antimalarial Aminoquinolines->Antimalarial Antibacterial Antibacterial Ethers->Antibacterial Antiinflammatory Anti-inflammatory Thioethers->Antiinflammatory

Caption: Role of 4-Chloro-2-methylquinoline in drug discovery.

Analytical Characterization

The structural confirmation and purity assessment of 4-chloro-2-methylquinoline are typically performed using a combination of standard spectroscopic techniques.

Experimental Protocols: Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Analysis: The spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons.

  • ¹³C NMR Analysis: The spectrum should display distinct signals for each of the 10 carbon atoms in the molecule, with chemical shifts indicative of their aromatic or aliphatic nature and proximity to the nitrogen and chlorine atoms.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

  • Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 177). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at m/z ≈ 179 with approximately one-third the intensity of the M⁺ peak is expected.[5]

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if melted), a KBr pellet, or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR) analysis, the solid sample is placed directly on the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region, and C-Cl stretching in the fingerprint region.[5]

Safety and Handling

4-Chloro-2-methylquinoline is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information
Hazard Class & CategoryPictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[5]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[5]
STOT - Single Exposure (Cat. 3)GHS07WarningH335: May cause respiratory irritation.[5]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling and Storage:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Store in a tightly closed container in a cool, dry place.

  • Store under an inert gas (nitrogen or argon) at 2-8°C for long-term stability.

Conclusion

4-Chloro-2-methylquinoline (CAS 4295-06-1) is a fundamentally important building block for chemical synthesis and drug discovery. Its value is derived from the strategic placement of a reactive chloro group on the robust quinoline scaffold, which allows for extensive derivatization. This technical guide has provided essential data on its properties, synthesis, analytical characterization, and safe handling. For researchers in medicinal chemistry, understanding the reactivity and potential of this intermediate is a key step toward the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Chloromethylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethylquinolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. Their utility primarily stems from the reactive chloromethyl group attached to the versatile quinoline scaffold, a privileged structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of various chloromethylquinoline isomers. Due to the limited availability of experimental data for some isomers, this guide consolidates known values and provides generalized experimental protocols for their determination. The reactivity of the chloromethyl group, a key feature for synthetic applications, is also discussed.

Core Physicochemical Properties

The physicochemical properties of chloromethylquinolines are influenced by the position of the chloromethyl substituent on the quinoline ring system. These properties are crucial for predicting their behavior in both chemical reactions and biological systems. The data presented below is a compilation of available information from various sources. It is important to note that many of these compounds are synthesized and handled as their more stable hydrochloride salts, which can significantly affect properties like melting point and solubility.

General Properties
IsomerMolecular FormulaMolecular Weight ( g/mol )Form
2-(Chloromethyl)quinoline C₁₀H₈ClN177.63Pale yellow liquid
2-(Chloromethyl)quinoline HCl C₁₀H₈ClN · HCl214.09Pale yellow to cream powder[1]
3-(Chloromethyl)quinoline C₁₀H₈ClN177.63Not specified
3-(Chloromethyl)quinoline HCl C₁₀H₈ClN · HCl214.09Not specified
4-(Chloromethyl)quinoline HCl C₁₀H₈ClN · HCl214.09Not specified
6-(Chloromethyl)quinoline C₁₀H₈ClN177.63Not specified
6-(Chloromethyl)quinoline HCl C₁₀H₈ClN · HCl214.09Not specified
8-(Chloromethyl)quinoline HCl C₁₀H₈ClN · HCl214.09Not specified
Thermal Properties

Boiling point data for chloromethylquinolines is scarce, as these compounds, particularly their hydrochloride salts, may decompose at elevated temperatures. Melting points are a more reliable indicator of purity and are presented below where available.

IsomerMelting Point (°C)Boiling Point (°C)
2-(Chloromethyl)quinoline HCl 183-187[1][2]211.9 (at 760 mmHg)
3-(Chloromethyl)quinoline Data not availableData not available
4-(Chloromethyl)quinoline Data not availableData not available
6-(Chloromethyl)quinoline Data not availableData not available
8-(Chloromethyl)quinoline HCl 183-187Data not available
Solubility

The solubility of chloromethylquinolines is a critical parameter for their use in synthesis and biological assays. Generally, the quinoline ring imparts hydrophobicity, leading to limited solubility in water. However, they are typically soluble in a range of organic solvents. The hydrochloride salts exhibit significantly enhanced solubility in polar solvents, including water.

IsomerSolubility in WaterSolubility in Organic Solvents
2-(Chloromethyl)quinoline LimitedHigher solubility in non-polar solvents like hexane and chloroform[3]
2-(Chloromethyl)quinoline HCl Soluble[1]Soluble in most organic solvents
General Quinoline Derivatives Sparingly soluble in cold water, more soluble in hot waterReadily soluble in ethanol, ether, and other organic solvents
Acidity/Basicity (pKa)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of chloromethylquinoline isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The aromatic protons of the quinoline ring typically appear in the range of 7.0-9.0 ppm. The methylene protons of the chloromethyl group are expected to resonate as a singlet in the downfield region.

IsomerKey ¹H NMR Signals (δ, ppm)
2-(Chloromethyl)quinoline HCl ~4.85 (s, 2H, -CH₂Cl), 7.50-8.50 (m, 6H, aromatic protons)
Other Isomers Data not readily available. The chemical shift of the -CH₂Cl protons and the splitting patterns of the aromatic protons will vary depending on the substitution pattern.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The C-Cl stretching vibration and the C=N and C=C stretching vibrations of the quinoline ring are characteristic.

IsomerKey IR Absorptions (cm⁻¹)
2-(Chloromethyl)quinoline HCl ~750 (C-Cl stretch), ~1580 (C=N stretch)
General Quinoline Derivatives Aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a chlorine atom is readily identified by the characteristic M+2 isotope peak, with an intensity of approximately one-third of the molecular ion peak.

IsomerExpected Molecular Ion Peak (m/z)
Chloromethylquinolines (Free Base) 177 (for ³⁵Cl) and 179 (for ³⁷Cl)
Chloromethylquinolines (as HCl salt, M+H⁺) 178 (for ³⁵Cl) and 180 (for ³⁷Cl)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of quinoline and its derivatives are characterized by multiple absorption bands in the UV region, arising from π-π* transitions within the aromatic system. Specific λmax values for chloromethylquinoline isomers are not widely reported.

Reactivity and Stability

The chemical reactivity of chloromethylquinolines is dominated by the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon an electrophilic center susceptible to nucleophilic attack. This reactivity makes chloromethylquinolines valuable intermediates for the synthesis of a wide range of substituted quinoline derivatives.

The quinoline ring itself can undergo electrophilic aromatic substitution, typically at positions 5 and 8. The pyridine ring of the quinoline system is generally deactivated towards electrophilic attack.

Chloromethylquinolines should be stored in a dry environment to prevent hydrolysis of the chloromethyl group. The hydrochloride salts are generally more stable and easier to handle than the free bases.

Experimental Protocols

The following sections provide generalized experimental protocols for the determination of key physicochemical properties of chloromethylquinolines.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

  • Preparation: Add an excess amount of the chloromethylquinoline compound to a vial containing a known volume of purified water or a buffer of a specific pH.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Determination of pKa by Potentiometric Titration

This protocol is suitable for determining the pKa of the basic quinoline nitrogen.

  • Sample Preparation: Dissolve a precisely weighed amount of the chloromethylquinoline hydrochloride in a known volume of deionized water to create a solution of known concentration.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of sodium hydroxide (e.g., 0.1 M) into the solution.

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition. Stir the solution continuously.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the chloromethylquinoline sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common.

  • Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

  • Sample Preparation: Dissolve a small amount of the solid chloromethylquinoline hydrochloride in a volatile organic solvent (e.g., dichloromethane).

  • Film Formation: Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.

  • Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Sample Preparation: Prepare a stock solution of the chloromethylquinoline in a suitable UV-transparent solvent (e.g., ethanol, methanol).

  • Dilution: Prepare a series of dilutions of the stock solution to concentrations that give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Acquisition: Record the absorbance of each solution over the desired wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer, with the pure solvent as a blank.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualizations

Synthetic Utility of Chloromethylquinolines

Chloromethylquinolines are valuable synthetic intermediates, primarily utilized in nucleophilic substitution reactions to introduce the quinolinyl-methyl moiety into various molecules. The following workflow diagram illustrates this general synthetic pathway.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products Chloromethylquinoline Chloromethylquinoline Reaction_Node Nucleophilic Substitution Chloromethylquinoline->Reaction_Node Nucleophile Nucleophile (Nu-H or Nu⁻) Nucleophile->Reaction_Node Substituted_Quinoline Substituted Quinoline (Quinolinyl-CH₂-Nu) Reaction_Node->Substituted_Quinoline Byproduct Byproduct (HCl or Cl⁻) Reaction_Node->Byproduct

Caption: General workflow for nucleophilic substitution reactions using chloromethylquinolines.

Logical Workflow for Physicochemical Characterization

The systematic characterization of a chloromethylquinoline isomer involves a series of analytical techniques to determine its structure and properties.

G Start Synthesized Chloromethylquinoline Isomer Purity Purity Assessment (e.g., HPLC, TLC) Start->Purity Structural_Elucidation Structural Elucidation Purity->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Property_Determination Physicochemical Property Determination NMR->Property_Determination MS->Property_Determination IR->Property_Determination Melting_Point Melting Point Property_Determination->Melting_Point Solubility Solubility Studies Property_Determination->Solubility pKa pKa Determination Property_Determination->pKa UV_Vis UV-Vis Spectroscopy Property_Determination->UV_Vis End Characterized Compound Melting_Point->End Solubility->End pKa->End UV_Vis->End

Caption: Logical workflow for the physicochemical characterization of chloromethylquinolines.

References

An In-depth Technical Guide to 4-(Chloromethyl)-2-methylquinoline: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(chloromethyl)-2-methylquinoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details its molecular structure, physicochemical properties, and spectroscopic profile. Emphasis is placed on its reactivity, particularly in nucleophilic substitution reactions, which underscores its utility in the synthesis of a diverse range of quinoline derivatives. Furthermore, this guide explores the significant role of the quinoline scaffold in drug discovery, with a focus on the development of anticancer agents and kinase inhibitors. Detailed experimental protocols for representative synthetic transformations and data visualizations are provided to support researchers in their laboratory work and conceptual understanding.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline ring is a key strategy for modulating the biological activity of these compounds.

This compound, in particular, serves as a versatile building block in organic synthesis. The presence of a reactive chloromethyl group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of more complex molecular architectures. This reactivity makes it an important precursor for the synthesis of novel drug candidates.

Molecular Structure and Identification

This compound possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring, with a methyl group at position 2 and a chloromethyl group at position 4.

IdentifierValue
IUPAC Name This compound
CAS Number 288399-19-9
Molecular Formula C₁₁H₁₀ClN
Molecular Weight 191.66 g/mol
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)CCl
InChI Key GRCWGPJQMVGBNY-UHFFFAOYSA-N
Synonyms 4-Chloromethyl-2-methylquinoline, Quinoline, 4-(chloromethyl)-2-methyl-

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
Appearance Yellow to brown solid
Solubility Soluble in organic solvents

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While complete spectra are not provided, the following table summarizes the expected and reported spectral characteristics.

Technique Description
¹H NMR Expected signals would include those for the methyl protons, the methylene protons of the chloromethyl group, and the aromatic protons of the quinoline ring system.
¹³C NMR Expected signals would correspond to the carbons of the methyl group, the chloromethyl group, and the quinoline ring.
IR Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C=C, and C=N stretching vibrations of the quinoline core, as well as a C-Cl stretching band, are anticipated.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

For comparison, the related compound 4-chloro-2-methylquinoline exhibits characteristic peaks in its mass spectrum at m/z 177, 142, and 179.

Synthesis and Reactivity

The synthesis of this compound typically involves the construction of the quinoline ring followed by chloromethylation. The primary utility of this compound lies in the high reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution reactions.

General Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of this compound, highlighting its role as a key intermediate.

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization via Nucleophilic Substitution cluster_application Application in Drug Discovery A Quinoline Precursors B This compound A->B Multi-step Synthesis D Diverse Quinoline Derivatives B->D Reaction with Nucleophile C Nucleophiles (e.g., Amines, Thiols, Alcohols) C->D E Biological Screening D->E Screening for Activity F Lead Compound Identification E->F Hit-to-Lead Optimization G Drug Candidate F->G Preclinical Development

Caption: Synthetic utility of this compound.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a representative procedure for the reaction of this compound with a primary or secondary amine to form a 4-(aminomethyl)-2-methylquinoline derivative. This is a common transformation in the synthesis of biologically active molecules.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Triethylamine or Potassium Carbonate)

  • Reaction flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard workup and purification reagents and equipment (e.g., water, organic solvent for extraction, drying agent, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with heating (e.g., 60-80 °C) as required. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-(aminomethyl)-2-methylquinoline derivative.

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

The quinoline nucleus is a key pharmacophore in a multitude of approved drugs and clinical candidates. Derivatives of this compound are of significant interest in drug discovery, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous quinoline derivatives have been investigated as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The ability to readily introduce diverse substituents at the 4-position of the quinoline ring via this compound allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Quinoline-based compounds have emerged as a significant class of kinase inhibitors. The 4-aminoquinoline scaffold, which can be synthesized from this compound, is a common feature in many kinase inhibitors. By modifying the substituent introduced at the 4-position, researchers can fine-tune the binding affinity and selectivity of these compounds for specific kinase targets.

The following diagram illustrates the conceptual role of this compound derivatives as potential kinase inhibitors in a signaling pathway.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition by Quinoline Derivative A Upstream Signal B Kinase A->B C Substrate B->C Phosphorylation D Phosphorylated Substrate E Cellular Response (e.g., Proliferation, Survival) D->E F This compound Derivative F->B Inhibition

Caption: Kinase inhibition by a quinoline derivative.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential for applications in drug discovery and development. Its well-defined molecular structure and the reactivity of its chloromethyl group provide a robust platform for the synthesis of a wide range of quinoline derivatives. The established biological importance of the quinoline scaffold, particularly in the development of anticancer agents and kinase inhibitors, ensures that this compound will continue to be a compound of high interest to researchers in the pharmaceutical sciences. This technical guide serves as a foundational resource for professionals working with this important chemical entity.

Technical Guide: Spectroscopic and Synthetic Overview of 4-(Chloromethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 4-(Chloromethyl)-2-methylquinoline. Due to the limited availability of direct experimental data for this specific compound in public databases, this document outlines a proposed synthetic pathway starting from the readily available precursor, 2,4-dimethylquinoline. The core of this guide focuses on the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. This information is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related quinoline derivatives.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the free-radical chlorination of 2,4-dimethylquinoline. This reaction selectively targets the methyl group at the 4-position due to the activating and directing effects of the quinoline ring system.

Experimental Protocol: Free-Radical Chlorination

Materials:

  • 2,4-dimethylquinoline

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylquinoline in anhydrous carbon tetrachloride under an inert atmosphere.

  • Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient).

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with the known data for the starting material, 2,4-dimethylquinoline.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.7s3H-CH₃ (at C2)
~4.8s2H-CH₂Cl (at C4)
~7.4s1HH3
~7.5-7.8m2HH6, H7
~8.0-8.2m2HH5, H8

Predicted in CDCl₃

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~25-CH₃ (at C2)
~45-CH₂Cl (at C4)
~120C3
~124C4a
~125C8
~127C6
~129C5
~130C7
~145C4
~148C8a
~159C2

Predicted in CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumC-H stretch (aromatic)
2980-2920Medium-WeakC-H stretch (aliphatic -CH₃, -CH₂Cl)
1600, 1570, 1500Medium-StrongC=C and C=N stretching (quinoline ring)
1450-1350MediumC-H bending (aliphatic)
~1250MediumC-N stretching
850-750StrongC-H out-of-plane bending (aromatic)
700-600Medium-StrongC-Cl stretching
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
191/193High[M]⁺/[M+2]⁺ (isotopic pattern for one Cl)
156Medium[M-Cl]⁺
141Medium[M-CH₂Cl]⁺

Visualizations

Proposed Synthesis Workflow

G Figure 1. Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product 2,4-Dimethylquinoline 2,4-Dimethylquinoline Free-Radical Chlorination Free-Radical Chlorination 2,4-Dimethylquinoline->Free-Radical Chlorination This compound This compound Free-Radical Chlorination->this compound NCS, BPO/AIBN, CCl4 NCS, BPO/AIBN, CCl4 NCS, BPO/AIBN, CCl4->Free-Radical Chlorination

Figure 1. Proposed Synthesis of this compound
Chemical Structure and Key Spectroscopic Correlations

G Figure 2. Structure and Predicted Spectroscopic Highlights cluster_structure This compound cluster_nmr Predicted ¹H NMR cluster_ir Predicted IR C11H10ClN C₁₁H₁₀ClN H_Me ~2.7 ppm (s, 3H) C11H10ClN->H_Me C2-CH₃ H_CH2Cl ~4.8 ppm (s, 2H) C11H10ClN->H_CH2Cl C4-CH₂Cl H_Aromatic ~7.4-8.2 ppm (m, 5H) C11H10ClN->H_Aromatic Aromatic H IR_Ring ~1600-1500 cm⁻¹ (C=C, C=N) C11H10ClN->IR_Ring Quinoline Ring IR_CCl ~700-600 cm⁻¹ (C-Cl) C11H10ClN->IR_CCl C-Cl bond

Figure 2. Structure and Predicted Spectroscopic Highlights

Conclusion

An In-depth Technical Guide to the Solubility and Stability of 4-(Chloromethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 4-(Chloromethyl)-2-methylquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available experimental data for this specific compound, this guide incorporates information from structurally similar quinoline derivatives to provide valuable insights. All quantitative data should be considered in this context.

Solubility Profile

Qualitative Solubility

Based on the behavior of similar compounds, this compound is expected to be:

  • Soluble in non-polar organic solvents such as chloroform and hexane.[1]

  • Slightly soluble to insoluble in polar solvents like water.[1]

The presence of the chloromethyl group introduces some polarity, which might slightly influence its solubility profile compared to unsubstituted quinolines.[1]

Quantitative Solubility Data (Analogous Compounds)

The following table summarizes the solubility of structurally related quinoline compounds in various organic solvents. This data can serve as a reference for estimating the solubility of this compound.

CompoundSolventTemperature (°C)Solubility
2-Methylquinoline (Quinaldine)WaterAmbientSlightly soluble
2-Methylquinoline (Quinaldine)Diethyl etherAmbientSoluble
2-Methylquinoline (Quinaldine)ChloroformAmbientSoluble
2-(Chloromethyl)-4-methylquinazolineChloroformAmbientSlightly Soluble
2-(Chloromethyl)-4-methylquinazolineMethanolAmbientSlightly Soluble

Data for 2-Methylquinoline from PubChem and Sigma-Aldrich. Data for 2-(Chloromethyl)-4-methylquinazoline from ChemicalBook.

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies for pharmaceutical compounds typically involve forced degradation under various stress conditions, including pH, temperature, light, and oxidation.

General Stability of Quinolines

Quinoline and its derivatives can be susceptible to degradation under several conditions:

  • Acidic and Basic Conditions: Hydrolysis can occur, particularly at the chloromethyl group, leading to the formation of the corresponding hydroxymethyl derivative or other degradation products.

  • Oxidation: The quinoline ring system can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermal Stress: Elevated temperatures can lead to decomposition.

Predicted Stability and Degradation Pathways

While specific degradation products for this compound have not been documented in the reviewed literature, hydrolysis of the chloromethyl group to a hydroxymethyl group is a probable degradation pathway under aqueous conditions.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of a chemical compound like this compound.

Solubility Determination Protocol

This protocol outlines the equilibrium solubility method.

3.1.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, chloroform, hexane)

  • Analytical balance

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

3.1.2. Procedure

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the solutions to stand, letting the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L.

Stability Testing Protocol (Forced Degradation)

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing and general forced degradation studies.[2][3]

3.2.1. Materials and Equipment

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Photostability chamber with controlled light (visible and UV) and temperature exposure

  • Oven for thermal stress studies

  • HPLC system for analysis

  • pH meter

3.2.2. Procedure

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

    • Store the solutions at a specified temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at various time points, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

    • Store the solution at room temperature for a set duration.

    • Analyze samples at different time intervals by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C).

    • Withdraw samples at various time points, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photostability Testing:

    • Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solution Prepare Saturated Solution (Excess Compound in Solvent) equilibrate Equilibrate in Thermostatic Shaker prep_solution->equilibrate Agitate for 24-72h sample Collect & Filter Supernatant equilibrate->sample analyze Quantify by HPLC sample->analyze Dilute as needed result Calculate Solubility analyze->result

Caption: Workflow for Solubility Determination.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Start: this compound Sample acid_base Acid/Base Hydrolysis start->acid_base oxidation Oxidative Stress (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photostability (Light/UV Exposure) start->photo sampling Sample at Time Intervals acid_base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by HPLC sampling->hplc evaluation Assess Degradation Profile & Identify Degradants hplc->evaluation

Caption: General Workflow for Forced Stability Testing.

References

The Diverse Biological Activities of Quinoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This structural motif is present in both natural products and synthetic compounds that have found applications as anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective agents.[4][5][6] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties for targeted therapeutic applications.[7] This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[8][9] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of cellular processes like tubulin polymerization, and induction of apoptosis.[8][10]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The anticancer potency of quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids Compound 9i A549 (Lung)1.91[7]
Compound 9j K-562 (Leukemia)5.29[7]
Compound 33 EGFR Inhibitory Assay0.037[11]
Compound 37 EGFR TK Inhibitory Assay3.46[11]
2,4-Disubstituted Quinolines -SF-295 (CNS)0.314-4.65 µg/cm³[1]
-HCT-8 (Colon)0.314-4.65 µg/cm³[1]
-HL-60 (Leukemia)0.314-4.65 µg/cm³[1]
Quinoline-Sulfonamide Hybrids Compound 62c MCF-7 (Breast)1.82-8.06 µg/mL[12]
HepG2 (Liver)1.82-8.06 µg/mL[12]
HCT-116 (Colon)1.82-8.06 µg/mL[12]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine Compound 60 HCT-116 (Colon)2.56[12]
RKO (Colon)3.67[12]
A2780 (Ovarian)3.46[12]
Hela (Cervical)2.71[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the quinoline derivative. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways in Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is often hyperactivated in many cancers.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Derivatives Quinoline Quinoline Derivatives PI3K PI3K Quinoline->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.[2] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][14]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2]

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Quinoline Derivatives Compound 11 S. aureus6.25[2]
Compound 63b, 63f, 63h, 63i, 63l E. coli100[2]
Compound 63k P. aeruginosa100[2]
Compound 93a-c S. aureus & E. coli2[2]
Compound 43a Various strains0.62[2]
Quinolone-based dihydrotriazines -S. aureus2[2]
-E. coli2[2]
Quinoline-thiazole derivatives Compound 4h, 4m C. krusei≤0.06[15]
Compound 4b, 4e, 4f C. glabrata<0.06[15]
Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar (for bacteria) or RPMI-1640 agar (for fungi)

  • Quinoline derivative stock solution

  • Petri dishes

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Preparation of Agar Plates: Prepare a series of agar plates containing twofold serial dilutions of the quinoline derivative. A control plate without the compound should also be prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate a defined volume of the microbial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the antimicrobial susceptibility of quinoline derivatives involves several key steps.

Antimicrobial_Workflow Workflow for Antimicrobial Susceptibility Testing start Start prep_compound Prepare Quinoline Derivative Stock Solution start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_media Prepare Agar Plates with Serial Dilutions prep_compound->prep_media inoculate Inoculate Plates prep_media->inoculate prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end Neuroprotection_Pathway Neuroprotective Mechanisms of Quinoline Derivatives Quinoline Quinoline Derivatives Oxidative_Stress Oxidative Stress (ROS) Quinoline->Oxidative_Stress Inhibition Inflammation Inflammation (Pro-inflammatory Cytokines) Quinoline->Inflammation Inhibition Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Quinoline->Antioxidant_Enzymes Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage Inflammation->Neuronal_Damage Antioxidant_Enzymes->Oxidative_Stress Neutralization Neuroprotection Neuroprotection

References

An In-depth Technical Guide to the Safety and Hazards of 4-(Chloromethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazard information for 4-(Chloromethyl)-2-methylquinoline, a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of data for this specific isomer, information from closely related isomers, such as 2-(Chloromethyl)-4-methylquinoline and 4-Chloro-2-methylquinoline, has been included for a more complete understanding of the potential hazards. All data should be handled with the professional judgment of a qualified chemist.

GHS Hazard Identification and Classification

This compound and its isomers are classified as hazardous substances. The following table summarizes the GHS classifications found in safety data sheets for these compounds.

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCategory 1C / 2H314: Causes severe skin burns and eye damage.[4][5] / H315: Causes skin irritation.[1][6][7]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage.[4] / H319: Causes serious eye irritation.[1][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][6][7]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[2]

GHS Label Elements:

  • Pictograms:

    • GHS07 (Exclamation Mark)[1][7]

    • GHS05 (Corrosion) for isomers causing severe skin burns.[4][5]

    • GHS09 (Environment) for isomers with aquatic toxicity.[2]

  • Signal Word: Warning[1][6][7] or Danger[4][5]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 4-Chloro-2-methylquinoline

PropertyValueSource
Molecular FormulaC₁₀H₈ClNPubChem[6]
Molecular Weight177.63 g/mol PubChem[6]
CAS Number4295-06-1PubChem[6]

Toxicological Information

Specific toxicological data, such as LD50 or LC50 values, for this compound are not available in the provided search results. The primary toxicological concerns are related to its irritant and corrosive properties.

  • Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6][7]

  • Chronic Effects: No data available on carcinogenicity, mutagenicity, or reproductive toxicity.[3][7]

Experimental Protocols

The following protocols are derived from standard safety data sheet recommendations and should be adapted to specific laboratory conditions and risk assessments.

4.1 First Aid Measures

A standardized first aid response is critical when handling this compound.

FirstAidProtocol cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. Provide oxygen or artificial respiration if needed. Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Remove contaminated clothing immediately. Drench skin with running water for at least 15 minutes. SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention RemoveClothing->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First Aid Protocol for Exposure.

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[8][9] If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration.[9][10] Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[1][8] Flush the affected skin with large amounts of water for at least 15 minutes.[8][11] Seek medical attention.[1][11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8] Remove contact lenses if it is safe to do so.[7][12] Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting.[1][8] If the person is conscious, rinse their mouth with water and give them half a liter of water to drink.[1][11] Never give anything by mouth to an unconscious person.[11][13] Seek immediate medical attention.[1][8][11]

4.2 Spill and Accidental Release Protocol

In the event of a spill, a clear and systematic approach is necessary to ensure safety and minimize environmental contamination.

SpillResponseWorkflow Start Spill Detected Evacuate Evacuate non-essential personnel. Ensure adequate ventilation. Start->Evacuate PPE Wear appropriate Personal Protective Equipment (PPE). (Gloves, Goggles, Respirator, Protective Clothing) Evacuate->PPE Contain Contain the spill using inert absorbent material (e.g., sand, vermiculite). PPE->Contain Collect Carefully sweep or vacuum up the material. Place in a closable, labeled container. Contain->Collect Clean Clean the spill area with detergent and water. Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations. Clean->Dispose End Spill Response Complete Dispose->End

Caption: Accidental Spill Response Workflow.

  • Personal Precautions: Evacuate personnel from the area.[13] Ensure adequate ventilation.[7][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator.[1][4]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[1][7]

  • Containment and Cleaning: For solid spills, sweep up the material and place it into a suitable, labeled disposal container.[8] For liquid spills, absorb with an inert material (e.g., sand, silica gel, vermiculite) and transfer to a sealed container for disposal.[7] Avoid generating dust.[14]

4.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[1][8][12]

  • Specific Hazards: In a fire, toxic fumes may be emitted, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][9]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][8][12]

Handling and Storage

Proper handling and storage are essential to minimize risk.

Table 3: Handling and Storage Recommendations

AspectRecommendation
Handling Avoid direct contact with the substance.[1] Use only in a well-ventilated area or under a chemical fume hood.[1][7][8] Avoid breathing dust or fumes.[1][7] Wash hands thoroughly after handling.[9][12] Do not eat, drink, or smoke in the work area.[7][12]
Storage Store in a cool, dry, well-ventilated area.[1][7] Keep the container tightly closed and stored in its original packaging.[1][7] Store locked up.[4][7]
Incompatible Materials Strong oxidizing agents.[7]

Personal Protective Equipment (PPE)

The following diagram illustrates the logical relationship for selecting appropriate PPE.

PPESelection cluster_ppe Required Personal Protective Equipment Task Handling this compound EyeProtection Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Ensure an eyewash station is nearby. Task->EyeProtection Protects Against Splashes SkinProtection Skin Protection: Wear protective gloves (e.g., nitrile, neoprene). Wear impervious protective clothing. Task->SkinProtection Prevents Dermal Contact RespiratoryProtection Respiratory Protection: Use in a fume hood. If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge. Task->RespiratoryProtection Prevents Inhalation

Caption: Personal Protective Equipment Selection Guide.

  • Eye/Face Protection: Wear tightly fitting safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[12] An eyewash station should be readily available.[1][8]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[1][8]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1][8] If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator.[12] A self-contained breathing apparatus should be available for emergencies.[1]

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

Historical Milestones in Quinoline Chemistry

The journey of quinoline from a coal tar byproduct to a privileged scaffold in drug discovery is a fascinating chapter in the history of organic chemistry.

  • 1834: Isolation from Coal Tar Friedlieb Ferdinand Runge, a German chemist, first isolated a yellow-colored substance from coal tar, which he named "chinolin," later known as quinoline.[2] This discovery marked the initial identification of quinoline as a distinct chemical entity.[1][2]

  • 1869: Structural Elucidation The renowned chemist August Kekulé proposed the structure of quinoline as a fusion of a benzene ring and a pyridine ring, a significant breakthrough that provided a framework for understanding its chemical properties.[2]

  • Late 19th and Early 20th Centuries: The Dawn of Medicinal Applications Scientists discovered the antimalarial properties of some quinoline derivatives, inspired by quinine, a natural product from the cinchona tree.[2] This led to the development of synthetic antimalarial drugs like Chloroquine in the 1930s.[2]

dot

Caption: A timeline of key discoveries in quinoline chemistry.

Foundational Quinoline Syntheses: A Technical Overview

The late 19th century saw the development of several named reactions for quinoline synthesis, which are still fundamental today. These methods provide access to a wide range of substituted quinolines.

The Skraup Synthesis (1880)

Discovered by Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1][3] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, in the presence of an oxidizing agent like nitrobenzene.[1][4]

Quantitative Data for Skraup Synthesis

Aniline DerivativeOxidizing AgentModeratorProductYield (%)
AnilineNitrobenzeneFerrous sulfateQuinoline84-91
m-ToluidineNitrobenzeneNot specified5- and 7-Methylquinoline mixtureNot specified
p-ToluidineNitrobenzeneNot specified6-Methylquinoline~70
3-Nitro-4-aminoanisoleArsenic pentoxideNone6-Methoxy-5-nitroquinolineNot specified

Experimental Protocol: Skraup Synthesis of Quinoline

  • Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene, Ferrous sulfate heptahydrate.[2]

  • Procedure:

    • In a suitable flask, mix aniline and glycerol.[2]

    • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.[2]

    • Add the ferrous sulfate heptahydrate to the reaction mixture.[2]

    • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[2]

    • After the reaction is complete, allow the mixture to cool to room temperature.[2]

    • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[2]

    • Perform a steam distillation to isolate the crude quinoline.[2]

    • Separate the quinoline layer from the aqueous layer in the distillate.[2]

    • The crude quinoline can be further purified by distillation, collecting the fraction boiling at 235-237°C.[2]

dot

Skraup_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Mixing Mixing and Acid Addition Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 Conc. H2SO4 H2SO4->Mixing Nitrobenzene Nitrobenzene (Oxidant) Nitrobenzene->Mixing Heating Heating (140-150°C) Mixing->Heating Neutralization Neutralization (NaOH) Heating->Neutralization SteamDist Steam Distillation Neutralization->SteamDist Purification Fractional Distillation SteamDist->Purification Product Quinoline Purification->Product

Caption: Experimental workflow for the Skraup synthesis.

The Doebner-von Miller Reaction (1881)

This reaction involves the synthesis of quinolines from an aniline with α,β-unsaturated carbonyl compounds.[5][6] It is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[5] The α,β-unsaturated carbonyl compound can be prepared in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method.[5]

Quantitative Data for Doebner-von Miller Reaction

Anilineα,β-Unsaturated AldehydeCatalystYield (%)
AnilineCrotonaldehydeHClNot specified
AnilineCinnamaldehydeAg(I)-exchanged Montmorillonite K1089
4-ChloroanilineCinnamaldehydeAg(I)-exchanged Montmorillonite K1042
4-MethylanilineCinnamaldehydeAg(I)-exchanged Montmorillonite K1056
Aniline3-Methyl-2-butenalAg(I)-exchanged Montmorillonite K1060

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

  • Materials: Aniline, Crotonaldehyde, Hydrochloric Acid (6 M), Toluene.[7]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.[7]

    • Heat the mixture to reflux.[7]

    • In a separate addition funnel, dissolve crotonaldehyde in toluene.[7]

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[7]

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[7]

    • Upon completion, allow the mixture to cool to room temperature.[7]

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[7]

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[7]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

    • Purify the crude product by distillation or column chromatography.[7]

dot

Doebner_von_Miller_Mechanism cluster_reactants cluster_intermediates Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Friedlander_Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Aldol Aldol Condensation Reactants->Aldol Schiff_Base Schiff Base Formation Reactants->Schiff_Base Cyclization1 Intramolecular Cyclization Aldol->Cyclization1 Dehydration1 Dehydration Cyclization1->Dehydration1 Product Quinoline Dehydration1->Product Intra_Aldol Intramolecular Aldol-type Reaction Schiff_Base->Intra_Aldol Dehydration2 Dehydration Intra_Aldol->Dehydration2 Dehydration2->Product Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Acid-catalyzed Cyclization Quinoline Substituted Quinoline Cyclized->Quinoline Dehydration

References

Methodological & Application

Synthesis of 4-Chloro-2-methylquinoline from 4-Hydroxy-2-methylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-chloro-2-methylquinoline from 4-hydroxy-2-methylquinoline, a crucial transformation in the development of various pharmaceutical compounds. The protocols and data presented are compiled from established chemical literature, offering a reliable foundation for laboratory application.

Introduction

4-Chloro-2-methylquinoline is a key intermediate in the synthesis of a wide range of biologically active molecules, including antimalarial, antibacterial, and anticancer agents. The conversion of the readily available 4-hydroxy-2-methylquinoline to its 4-chloro derivative is a fundamental step that opens avenues for further molecular elaboration through nucleophilic substitution reactions at the 4-position. The most common and effective method for this transformation involves the use of phosphorus oxychloride (POCl₃) as both the reagent and solvent.

Reaction and Mechanism

The chlorination of 4-hydroxy-2-methylquinoline is typically achieved by heating the substrate in an excess of phosphorus oxychloride. The reaction proceeds through the formation of a phosphate ester intermediate, followed by a nucleophilic attack by a chloride ion, which displaces the phosphate group to yield the desired 4-chloro-2-methylquinoline.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the chlorination of 4-hydroxyquinolines using phosphorus oxychloride, based on analogous procedures found in the literature.

ParameterValue/RangeNotes
Starting Material 4-Hydroxy-2-methylquinoline---
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Often used in large excess, serving as the solvent.
Reagent Ratio 1 equivalent of substrate to 5-20 equivalents of POCl₃A large excess of POCl₃ drives the reaction to completion.
Reaction Temperature 80°C to Reflux (~106°C)Refluxing is common to ensure a reasonable reaction rate.[1]
Reaction Time 2 - 12 hoursReaction progress should be monitored by TLC.[1]
Typical Yield 75% - 95%Yields can vary based on reaction scale and purification method.[1]

Experimental Protocol

This protocol details the synthesis of 4-chloro-2-methylquinoline from 4-hydroxy-2-methylquinoline using phosphorus oxychloride.

Materials:

  • 4-Hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a stir bar and a reflux condenser, add 4-hydroxy-2-methylquinoline.

  • Addition of Reagent: In a fume hood, carefully add an excess of phosphorus oxychloride (5-10 equivalents) to the flask. The POCl₃ will act as both the chlorinating agent and the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 106°C) with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step should be performed with caution in a well-ventilated fume hood.

  • Work-up (Quenching): This is a potentially hazardous step and must be performed with extreme care. Slowly and carefully pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This "reverse quench" method helps to control the exothermic reaction.[2][3] Continue stirring until the evolution of gas ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-chloro-2-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-Hydroxy-2-methylquinoline reagent Add POCl3 start->reagent 1 heat Reflux (80-106°C) reagent->heat 2 cool Cool to RT evaporate Remove excess POCl3 cool->evaporate 3 cool->evaporate quench Quench on ice/base evaporate->quench 4 extract Extract with organic solvent quench->extract 5 wash Wash with H2O and Brine extract->wash 6 dry Dry and Concentrate wash->dry 7 purify Recrystallization or Chromatography dry->purify product 4-Chloro-2-methylquinoline purify->product 8

Caption: Experimental workflow for the synthesis of 4-chloro-2-methylquinoline.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with efficient cooling and stirring.

By following these detailed protocols and safety guidelines, researchers can confidently and efficiently synthesize 4-chloro-2-methylquinoline for its application in pharmaceutical research and development.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 4-(chloromethyl)-2-methylquinoline. This versatile building block is a key intermediate in the synthesis of a wide array of quinoline derivatives with significant potential in medicinal chemistry. The protocols detailed herein cover reactions with various nucleophiles, including amines, thiols, phenols, and azides, providing a foundation for the development of novel compounds for drug discovery and other applications. The resulting substituted quinolines are of particular interest due to their established and potential antimalarial, antimicrobial, and anticancer activities.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The 4-aminoquinoline scaffold, in particular, is a cornerstone in the development of antimalarial drugs, with chloroquine being a notable example. The introduction of various functional groups to the quinoline core allows for the fine-tuning of its pharmacological properties. This compound serves as a reactive precursor for introducing diverse side chains at the 4-position through nucleophilic substitution at the benzylic carbon, a reaction that is typically more facile than substitution directly on the quinoline ring. This reactivity makes it an invaluable tool in the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Applications

Derivatives of this compound are primarily investigated for their therapeutic potential. The major areas of application include:

  • Antimalarial Agents: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial activity. By introducing various amine-containing side chains, novel analogues of existing drugs like chloroquine and amodiaquine can be synthesized to combat drug-resistant strains of Plasmodium falciparum.[1][2][3][4][5]

  • Antimicrobial Agents: Quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[6] The introduction of different functional groups via nucleophilic substitution can lead to the discovery of new antimicrobial agents with novel mechanisms of action.

  • Anticancer Agents: Certain 4-aminoquinoline derivatives have shown cytotoxic effects against various cancer cell lines. The ability to easily diversify the side chain at the 4-position allows for the exploration of structure-activity relationships to develop potent and selective anticancer compounds.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution reactions of this compound. Researchers should optimize these conditions for specific substrates and desired outcomes.

General Workflow for Nucleophilic Substitution

G start Start: Select this compound and Nucleophile prep Prepare Reactants and Solvent start->prep setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Reaction Quenching and Extraction reaction->workup purify Purification: - Crystallization or - Column Chromatography workup->purify end_node End: Characterized 4-Substituted-2-methylquinoline purify->end_node G This compound plus1 + This compound->plus1 Nu Nu-H (Nucleophile) plus1->Nu arrow1 Base, Solvent, Δ Nu->arrow1 Product arrow1->Product plus2 + Product->plus2 SideProduct H-Cl plus2->SideProduct G cluster_0 Synthesis cluster_1 Screening & Development A This compound C Nucleophilic Substitution A->C B Nucleophile Library (Amines, Thiols, etc.) B->C D Compound Library of 4-Substituted-2-methylquinolines C->D E High-Throughput Screening (Antimalarial, Antimicrobial, etc.) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Preclinical & Clinical Development G->H

References

4-(Chloromethyl)-2-methylquinoline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Chloromethyl)-2-methylquinoline is a heterocyclic compound of significant interest in organic synthesis. Its structure, featuring a reactive chloromethyl group at the 4-position and a methyl group at the 2-position of the quinoline core, renders it a versatile building block for the synthesis of a wide array of more complex molecules. The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The presence of the electrophilic chloromethyl group allows for facile nucleophilic substitution reactions, providing a straightforward method for introducing the 2-methylquinoline moiety into various molecular frameworks. This application note details the synthetic utility of this compound and provides protocols for its application in organic synthesis.

Synthetic Applications

The primary utility of this compound lies in its reactivity towards a broad range of nucleophiles. The chloromethyl group serves as an effective electrophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the elaboration of the quinoline core into more complex structures, making it a valuable intermediate in the synthesis of biologically active compounds and functional materials.

Key applications include:

  • Synthesis of Substituted Amines: Reaction with primary and secondary amines provides access to a variety of 4-(aminomethyl)-2-methylquinolines. These derivatives are of interest in medicinal chemistry due to the prevalence of amine functionalities in pharmacologically active molecules.

  • Formation of Ethers and Thioethers: Nucleophilic attack by alkoxides, phenoxides, or thiolates on the chloromethyl group yields the corresponding ethers and thioethers. These modifications can be used to modulate the physicochemical properties of the resulting molecules.

  • Carbon-Carbon Bond Formation: Carbanions, such as those derived from malonates or organometallic reagents, can displace the chloride to form new C-C bonds, allowing for the extension of the carbon skeleton.

  • Synthesis of Heterocyclic Derivatives: The chloromethyl group can be used as a handle to construct other heterocyclic rings fused to or substituted on the quinoline core.

The general scheme for the nucleophilic substitution on this compound is depicted below:

Nucleophilic_Substitution This compound This compound Substituted Product Substituted Product This compound->Substituted Product + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve this compound in solvent B Add amine and base A->B C Stir and heat (monitor by TLC) B->C D Solvent removal C->D E Liquid-liquid extraction D->E F Drying and concentration E->F G Column chromatography or Recrystallization F->G H Characterization (NMR, MS) G->H

References

Application Notes and Protocols for 4-(Chloromethyl)-2-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(chloromethyl)-2-methylquinoline as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of novel bioactive molecules, particularly those with anti-inflammatory and anticancer properties. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to guide researchers in their drug discovery and development efforts.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is a key intermediate that allows for the facile introduction of various functionalities at the 4-position of the quinoline ring through nucleophilic substitution reactions. The reactive chloromethyl group serves as an excellent electrophile for reactions with a wide range of nucleophiles, including phenols, anilines, thiols, and amines, leading to the generation of diverse libraries of quinoline-based compounds for biological screening.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in two primary therapeutic areas:

  • Anti-inflammatory Agents: By reacting with substituted phenols, this compound can be converted into a series of 4-(phenoxymethyl)-2-methylquinoline derivatives. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. The underlying mechanism often involves the inhibition of the NF-κB signaling pathway.

  • Anticancer Agents: Nucleophilic substitution with various anilines and other nitrogen-containing heterocycles can yield potent anticancer agents. These derivatives have been demonstrated to exhibit cytotoxicity against a range of cancer cell lines. The mechanism of action for these compounds often involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and downstream pathways like PI3K/Akt.

Experimental Protocols

Protocol 1: Synthesis of 4-(Phenoxymethyl)-2-methylquinoline Derivatives (Representative Protocol)

This protocol describes a general method for the synthesis of 4-(phenoxymethyl)-2-methylquinoline derivatives via the reaction of this compound with substituted phenols. This procedure is adapted from analogous reactions with 4-chloroquinolines.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of a substituted phenol (1.2 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.4 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(phenoxymethyl)-2-methylquinoline derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anti-inflammatory Activity (Inhibition of TNF-α Production)

This protocol outlines a cell-based assay to evaluate the anti-inflammatory activity of synthesized 4-(phenoxymethyl)-2-methylquinoline derivatives by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized 4-(phenoxymethyl)-2-methylquinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the compounds to the desired final concentrations in cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Pre-treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well (except for the vehicle control wells).

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Sample Collection: Centrifuge the plate at 1500 rpm for 10 minutes. Collect the cell-free supernatant for TNF-α measurement.

  • ELISA Assay: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of TNF-α production) using a dose-response curve fitting software.

Quantitative Data

The following tables summarize representative quantitative data for the biological activities of quinoline derivatives synthesized through nucleophilic substitution at the 4-position.

Table 1: Anti-inflammatory Activity of 4-Phenoxyquinoline Derivatives

Compound IDDerivative StructureBioassayIC₅₀ (µM)Reference
1 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanoneInhibition of TNF-α formation2.3[1]
2 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehydeInhibition of β-glucuronidase release5.0[1]
3 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-oneInhibition of lysozyme release4.6[1]

Table 2: Anticancer Activity of 4-Anilinoquinoline Derivatives

Compound IDDerivative StructureCell LineIC₅₀ (µM)Reference
4 2-Morpholino-N-phenylquinolin-4-amineHepG2 (Liver)>20[2]
5 N-(4-Chlorophenyl)-2-morpholinoquinolin-4-amineHepG2 (Liver)>20[2]
6 4-((2-Morpholinoquinolin-4-yl)amino)phenolHepG2 (Liver)11.42[2]

Mandatory Visualizations

Signaling Pathway

The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including TNF-α and IL-6.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK_complex->IkB_NFkB p_IkB p-IκB (Phosphorylated) IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Quinoline_Derivative 4-(Phenoxymethyl)- 2-methylquinoline Derivative Quinoline_Derivative->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to Promoter Region Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by a 4-(phenoxymethyl)-2-methylquinoline derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow start Start synthesis Synthesis of Derivatives (Nucleophilic Substitution) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_assay Biological Evaluation (e.g., Anti-inflammatory Assay) characterization->bio_assay data_analysis Data Analysis (IC50 Determination) bio_assay->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization end End sar_study->end lead_optimization->synthesis Iterative Improvement

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for N-Alkylation with 4-(Chloromethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the N-alkylation of various nucleophiles using 4-(chloromethyl)-2-methylquinoline. This versatile reagent is instrumental in synthesizing a wide array of N-substituted quinoline derivatives, which are significant scaffolds in medicinal chemistry and drug discovery.

Introduction

The 2-methylquinoline moiety is a privileged structure found in numerous biologically active compounds. The introduction of this group onto a parent molecule via N-alkylation can significantly modulate its pharmacological properties, including efficacy, selectivity, and pharmacokinetic profile. This compound serves as a key building block for this purpose, reacting with a range of nitrogen-containing nucleophiles such as amines, amides, and N-heterocycles.

Reaction Principle and Mechanism

The N-alkylation reaction with this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the nucleophilic substrate attacks the electrophilic methylene carbon of this compound, leading to the displacement of the chloride leaving group. The reaction is typically facilitated by a base, which deprotonates the nitrogen nucleophile, thereby enhancing its nucleophilicity and driving the reaction forward.

SN2_Mechanism reagents This compound + Nucleophile (R-NH₂) transition_state [Transition State] Complex reagents->transition_state Nucleophilic Attack base Base (e.g., K₂CO₃, NaH) base->reagents Activates Nucleophile product N-alkylated Product transition_state->product byproduct Salt Byproduct (e.g., KCl, NaCl) transition_state->byproduct

Caption: SN2 mechanism for the N-alkylation reaction.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a primary amine with this compound. The conditions can be adapted for other nucleophiles as summarized in Table 1.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF or MeCN to the flask to create a stirrable suspension.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Amine and Base in Solvent B Add this compound A->B C Heat and Stir under Inert Atmosphere B->C D Quench with Water C->D Reaction Completion E Extract with Ethyl Acetate D->E F Wash with Brine and Dry E->F G Concentrate under Reduced Pressure F->G H Silica Gel Column Chromatography G->H I I H->I Pure N-alkylated Product

Caption: General experimental workflow for N-alkylation.

Data Presentation: Reaction Conditions

The optimal reaction conditions for the N-alkylation with this compound can vary depending on the nucleophilicity of the substrate. The following table summarizes typical conditions and expected outcomes.[1]

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Primary Aliphatic Amine K₂CO₃, Cs₂CO₃DMF, MeCN25 - 604 - 1280 - 95Generally clean and high-yielding reactions.
Secondary Aliphatic Amine K₂CO₃, Cs₂CO₃DMF, MeCN25 - 606 - 1875 - 90Reaction times may be slightly longer than for primary amines.
Aniline K₂CO₃, NaHDMF, THF50 - 8012 - 2460 - 85May require heating, especially for electron-deficient anilines.
Amide/Lactam NaH, KHMDSTHF, DMF0 - 254 - 1250 - 80A strong base is required; potential for O-alkylation as a side product.[1]
N-Heterocycles (e.g., Imidazole) K₂CO₃, NaHDMF, MeCN25 - 502 - 885 - 98Generally proceeds efficiently at room temperature.

Key Considerations and Troubleshooting

  • Substrate Scope: This protocol is applicable to a wide range of nitrogen nucleophiles. However, sterically hindered amines may require more forcing conditions (higher temperatures and longer reaction times).

  • Choice of Base: The selection of the base is crucial and depends on the pKa of the N-H bond. For amines, carbonate bases are often sufficient. For less nucleophilic substrates like amides, a stronger, non-nucleophilic base such as sodium hydride (NaH) is necessary.[1]

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively dissolve the reagents and facilitate the SN2 reaction.

  • Temperature: While many reactions proceed at room temperature, gentle heating can be employed to accelerate sluggish reactions.[1]

  • Side Reactions: Over-alkylation can be an issue with primary amines, leading to the formation of tertiary amines. This can be minimized by using a slight excess of the amine. For substrates with multiple nucleophilic sites, regioselectivity may be a concern.

Safety Information

  • This compound is a reactive alkylating agent and should be handled with care.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme caution under an inert atmosphere.

References

Application Notes and Protocols for the Synthesis of Novel Quinoline-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel quinoline-based therapeutic agents. Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2][3][4][5] This document outlines key synthetic methodologies, experimental protocols for biological evaluation, and summarizes the therapeutic potential of these compounds in areas such as oncology and neurodegenerative diseases.

Therapeutic Significance of Quinoline Derivatives

The quinoline core is a versatile pharmacophore found in numerous natural products and synthetic drugs.[1][6][7][8] Its unique structure allows for functionalization at various positions, leading to a diverse array of compounds with significant therapeutic potential.[1][6] Researchers have successfully developed quinoline-based agents with anticancer, anti-neurodegenerative, antibacterial, and anti-inflammatory properties.[1][9][10][11]

Anticancer Activity: Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases (e.g., EGFR, HER-2), cell cycle arrest, induction of apoptosis, and disruption of angiogenesis.[9][12][13][14]

Neuroprotective Effects: Certain quinoline-based compounds have shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease.[10] These agents can act as inhibitors of phosphodiesterase 5 (PDE5), modulate amyloid-beta aggregation, and chelate metal ions associated with disease progression.[15][16][17]

Synthesis of Quinoline Scaffolds

A variety of synthetic strategies have been developed for the construction of the quinoline ring system. These range from classical methods to modern, more efficient protocols.[3][7][18]

Classical Synthetic Methods:

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][7]

  • Skraup Synthesis: A well-known method that utilizes the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[3]

  • Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from α,β-unsaturated carbonyl compounds and anilines.[3]

Modern Synthetic Approaches:

  • Transition Metal-Catalyzed Reactions: These methods, often involving catalysts like rhodium or copper, enable the regioselective synthesis of quinoline derivatives through C-H bond activation and functionalization.[7]

  • Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can lead to higher yields and shorter reaction times compared to conventional heating methods.[6][19]

  • Microwave-Assisted Synthesis: Microwave irradiation offers an environmentally friendly and efficient alternative for quinoline synthesis.[7]

Experimental Protocols

General Synthesis of a 2-Arylquinoline-4-Carboxylic Acid Derivative

This protocol is a representative example of the synthesis of a quinoline derivative.

Materials:

  • 2-Arylquinoline-4-carboxylic acid (2 mmol)

  • Potassium carbonate (10 mmol)

  • Methyl iodide (10 mmol)

  • Acetone (10 ml)

Procedure:

  • Mix the 2-arylquinoline-4-carboxylic acid and potassium carbonate in a round-bottom flask.

  • Add methyl iodide and acetone to the mixture.

  • Reflux the reaction mixture.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion (typically 5 hours), evaporate the solvent under reduced pressure.

  • Add water to the residual mixture to precipitate the product.

  • Filter, wash with water, and dry the synthesized compound.[20]

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic activity of the synthesized quinoline compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A2780, A549, MCF-7)[12][20]

  • 96-well plates

  • Culture medium

  • Synthesized quinoline compounds

  • Cisplatin (or other reference anticancer drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed 5.0×10³ human cancer cells per well in 96-well plates.[20]

  • Incubate the cells overnight in a 5% CO2 atmosphere at 37°C.[20]

  • Replace the culture medium with fresh medium containing various concentrations of the synthesized quinoline compounds (e.g., 0-100 µM) or a reference drug.[20]

  • Incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values.

Quantitative Data Summary

The following tables summarize the biological activity of representative novel quinoline-based therapeutic agents.

Compound IDTarget Cell LineIC50 / GI50 (µM)Therapeutic AreaReference
5a EGFR71 nMAnticancer[12]
5a HER-231 nMAnticancer[12]
13e PC-3 / KG-12.61 / 3.56Anticancer[21]
13f PC-3 / KG-14.73 / 4.88Anticancer[21]
13h PC-3 / KG-14.68 / 2.98Anticancer[21]
7a PDE50.27 nMAlzheimer's Disease[15]
39 A5491.91Anticancer[14]
40 K-5625.29Anticancer[14]
12e MGC-8031.38Anticancer[22]
12e HCT-1165.34Anticancer[22]
12e MCF-75.21Anticancer[22]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by quinoline derivatives and typical experimental workflows are provided below.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR_HER2 EGFR/HER-2 PI3K PI3K EGFR_HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Proteins Bax/Bcl-2 Akt->Apoptosis_Proteins Regulates Proliferation Cell Proliferation & Survival mTOR->Proliferation Pim1 Pim-1 Kinase Pim1->Proliferation Caspases Caspase-3, 8 Apoptosis_Proteins->Caspases Apoptosis Apoptosis Caspases->Apoptosis Quinoline_Inhibitor_EGFR Quinoline-based EGFR/HER-2 Inhibitor Quinoline_Inhibitor_EGFR->EGFR_HER2 Inhibits Quinoline_Inhibitor_Pim1 Quinoline-based Pim-1 Inhibitor Quinoline_Inhibitor_Pim1->Pim1 Inhibits

Figure 1. Simplified signaling pathways targeted by quinoline-based anticancer agents.

experimental_workflow Start Start: Design of Quinoline Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Biological Evaluation Characterization->InVitro Cytotoxicity Cytotoxicity Assays (MTT, CCK8) InVitro->Cytotoxicity Enzyme Enzyme Inhibition Assays InVitro->Enzyme Mechanism Mechanism of Action Studies (Flow Cytometry, Western Blot) InVitro->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Enzyme->SAR Mechanism->SAR Lead Lead Compound Identification SAR->Lead End End: Preclinical Development Lead->End

Figure 2. General experimental workflow for the development of quinoline-based therapeutic agents.

References

The Friedländer Quinoline Synthesis: A Versatile Tool for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis, a classic condensation reaction, remains a cornerstone in the synthesis of quinoline scaffolds, which are integral to a vast array of pharmaceuticals and functional materials. First described by Paul Friedländer in 1882, this reaction offers a straightforward and efficient pathway to construct the quinoline ring system through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3] The versatility of this method, allowing for a wide range of substituents on the resulting quinoline ring, has cemented its importance in medicinal chemistry and drug discovery. Modern iterations of this synthesis have introduced advancements such as the use of various catalysts, solvent-free conditions, and microwave or ultrasound irradiation to enhance reaction rates and yields.[4][5]

Reaction Mechanism and Experimental Workflow

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions (acidic or basic catalysis). The initial step can be either an aldol-type condensation between the two carbonyl reactants or the formation of a Schiff base. Both pathways converge to a cyclized intermediate that subsequently dehydrates to form the aromatic quinoline ring.[3]

A generalized experimental workflow for the Friedländer synthesis is depicted below. The process typically involves the reaction of the starting materials in the presence of a catalyst, followed by workup and purification of the final product.

G cluster_workflow Experimental Workflow Start Start Reactants_Catalyst Combine 2-Aminoaryl Aldehyde/Ketone, α-Methylene Compound, and Catalyst Start->Reactants_Catalyst Reaction Heat/Irradiate Reaction Mixture Reactants_Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the Friedländer quinoline synthesis.

The reaction mechanism, illustrating the two potential pathways, is detailed in the diagram below.

G cluster_mechanism Friedländer Synthesis Mechanism cluster_pathway1 Pathway 1: Aldol Condensation First cluster_pathway2 Pathway 2: Schiff Base Formation First Start_Materials 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Aldol_Condensation Aldol Condensation Start_Materials->Aldol_Condensation Schiff_Base Schiff Base Formation Start_Materials->Schiff_Base Cyclization_Dehydration_1 Intramolecular Cyclization and Dehydration Aldol_Condensation->Cyclization_Dehydration_1 Quinoline_Product Substituted Quinoline Cyclization_Dehydration_1->Quinoline_Product Aldol_Type_Reaction Intramolecular Aldol-type Reaction Schiff_Base->Aldol_Type_Reaction Dehydration_2 Dehydration Aldol_Type_Reaction->Dehydration_2 Dehydration_2->Quinoline_Product

Caption: Reaction mechanism of the Friedländer synthesis.

Experimental Protocols

Below are detailed protocols for the synthesis of substituted quinolines via the Friedländer reaction, employing various catalytic systems and reaction conditions.

Protocol 1: Lewis Acid-Catalyzed Synthesis under Conventional Heating

This protocol describes the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate using zirconium(IV) chloride as a Lewis acid catalyst.

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add ZrCl₄ (10 mol%) to the solution.

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a rapid synthesis of a quinoline derivative using microwave irradiation.[1][6]

Materials:

  • 2-Aminobenzophenone

  • Cyclic ketone (e.g., cyclohexanone)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a microwave reactor vial, combine 2-aminobenzophenone (1.0 mmol) and the cyclic ketone (1.2 mmol).

  • Add glacial acetic acid (2-3 mL) to serve as both solvent and catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 5-15 minutes.[7]

  • After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Ultrasound-Assisted Synthesis

This protocol describes an ultrasound-assisted method for the synthesis of a quinoline derivative.

Materials:

  • 2-Aminobenzophenone

  • Acetylacetone

  • Ethanol

  • Water

Procedure:

  • In a suitable vessel, dissolve 2-aminobenzophenone (1.0 mmol) and acetylacetone (1.2 mmol) in ethanol.

  • Sonicate the reaction mixture for 15 minutes using an ultrasonic probe.

  • Reduce the volume of the solvent under reduced pressure.

  • Dilute the resulting mixture with water.

  • Filter the solid that forms and wash it with water (3 x 20 mL) with agitation.

Data Presentation: Comparison of Reaction Conditions

The choice of reactants, catalyst, and reaction conditions significantly impacts the outcome of the Friedländer synthesis. The following table summarizes quantitative data from various reported procedures.

2-Aminoaryl Aldehyde/Ketoneα-Methylene CompoundCatalystSolventReaction ConditionsYield (%)Reference
2-AminobenzophenoneEthyl acetoacetateZrCl₄ (10 mol%)Ethanol/Water (1:1)60 °C>90[8]
2-AminobenzaldehydeCyclohexanoneNoneWater70 °C, 3 h97[5]
2-Amino-5-chlorobenzophenoneDimedoneP₂O₅/SiO₂Solvent-free80 °C, 15-40 minHigh[9]
2-AminobenzophenoneCyclohexanoneAcetic acidAcetic acidMicrowave, 160 °C, 5 minExcellent[1][10]
2-AminobenzaldehydeEthyl acetoacetateFe/AcOHAcetic acidN/A~100[9]
2-AminobenzophenoneAcetylacetoneNoneEthanolUltrasound, 15 minN/A

References

Application Notes and Protocols: 4-(Chloromethyl)-2-methylquinoline in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the agrochemical industry due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] The versatile quinoline scaffold allows for extensive chemical modification to develop novel and effective crop protection agents.[4][5] Among the various quinoline-based synthons, 4-(chloromethyl)-2-methylquinoline is a highly reactive intermediate valuable for the synthesis of a diverse range of agrochemical candidates. The presence of a chloromethyl group at the 4-position provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups that can modulate the biological activity of the resulting molecules.[6]

These application notes provide an overview of the synthetic utility of this compound in developing potential agrochemicals and offer representative experimental protocols for the synthesis of key derivatives.

Synthetic Utility and Applications

The primary utility of this compound in agrochemical synthesis lies in the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution reactions (SN2). This allows for the facile introduction of a variety of moieties, including ethers, thioethers, azides, and amines, leading to the generation of diverse chemical libraries for screening and optimization of biological activity.

Potential Agrochemical Applications:

  • Fungicides: Quinoline-based compounds have shown potent antifungal activity against a range of plant pathogens.[7][8] Derivatives synthesized from this compound, such as those containing ether and thioether linkages, are promising candidates for novel fungicides. The proposed mechanism of action for some quinoline fungicides involves the disruption of fungal cell membranes, leading to increased permeability and release of cellular contents.[7]

  • Insecticides: The quinoline scaffold is also a key feature in some insecticides.[3] By modifying the 4-position of the quinoline ring, it is possible to develop new insecticidal compounds.

  • Herbicides: Certain quinoline derivatives have been explored for their herbicidal properties.[2]

The following sections provide detailed, representative protocols for the synthesis of this compound and its subsequent conversion into potential agrochemical precursors.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 4-hydroxy-2-methylquinoline. The first step involves the chlorination of the hydroxyl group, followed by the chlorination of the methyl group. A more common and direct precursor, however, is 4-chloro-2-methylquinoline, which can be synthesized from 4-hydroxy-2-methylquinoline.

Protocol 1: Synthesis of 4-Chloro-2-methylquinoline

This protocol is based on a general procedure for the chlorination of 4-hydroxyquinolines.[9]

Reaction Scheme:

Materials:

  • 4-Hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (CH2Cl2)

  • Triethylamine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate

Procedure:

  • To a flask containing 4-hydroxy-2-methylquinoline (1 equivalent), add phosphorus oxychloride (POCl3) (excess, e.g., 7 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (100:1) eluent to obtain 4-chloro-2-methylquinoline.[9]

Quantitative Data (Analogous Reaction):

Starting MaterialProductYieldReference
4-Hydroxy-2-methylquinoline4-Chloro-2-methylquinoline93%[9]

Diagram 1: Synthesis of 4-Chloro-2-methylquinoline

start 4-Hydroxy-2-methylquinoline product 4-Chloro-2-methylquinoline start->product Chlorination reagent POCl3

Caption: Synthesis of 4-Chloro-2-methylquinoline.

Note: The subsequent chloromethylation of the 2-methyl group to yield this compound would require radical chlorination conditions, for which a specific literature protocol was not identified in the search results. The following protocols assume the availability of this compound as a starting material.

Synthesis of Agrochemical Derivatives from this compound

The following are representative protocols for the synthesis of potential agrochemical candidates via nucleophilic substitution reactions on this compound. These protocols are based on general procedures for similar reactions with other chloromethylated heterocyclic compounds.[6][10]

Diagram 2: General Synthetic Scheme for Agrochemical Derivatives

start This compound product Agrochemical Derivative start->product Nucleophilic Substitution nucleophile Nucleophile (e.g., RO-, RS-, N3-, SCN-)

Caption: General derivatization of this compound.

Protocol 2: Synthesis of 4-(Azidomethyl)-2-methylquinoline

Azido-functionalized compounds are versatile intermediates that can be further elaborated or may exhibit biological activity themselves. This protocol is adapted from a general procedure for the azidation of chloro-substituted quinolines.[10]

Materials:

  • This compound

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

Procedure:

  • Dissolve this compound (1 equivalent) in DMF.

  • Add sodium azide (NaN3) (1.5 equivalents).

  • Heat the reaction mixture under reflux for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(azidomethyl)-2-methylquinoline.

Quantitative Data (Analogous Reaction):

Starting MaterialNucleophileProductYieldReference
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dioneSodium azide4-Azido derivative90%[11]
4-chloro-8-methylquinolin-2(1H)-oneSodium azide4-azido-8-methylquinolin-2(1H)-one-[10]

Protocol 3: Synthesis of 4-(Thiocyanatomethyl)-2-methylquinoline

Thiocyanate derivatives are known to possess a range of biological activities and are valuable precursors in agrochemical research. This protocol is based on general methods for the thiocyanation of alkyl halides.

Materials:

  • This compound

  • Potassium thiocyanate (KSCN)

  • Acetone or Ethanol

  • Water

Procedure:

  • Dissolve this compound (1 equivalent) in acetone or ethanol.

  • Add potassium thiocyanate (KSCN) (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Analogous Reaction):

Specific yield data for the thiocyanation of a chloromethylquinoline was not found. Yields for similar SN2 reactions on activated halides are typically moderate to high.

Protocol 4: Synthesis of 4-(Phenoxymethyl)-2-methylquinoline Derivatives

Phenoxy-quinoline structures are found in some commercial agrochemicals. This protocol describes a general method for the synthesis of such derivatives.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chlorophenol)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • DMF or Acetone

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of the substituted phenol (1.1 equivalents) in DMF or acetone, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, handle with care).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of this compound (1 equivalent) in the same solvent.

  • Heat the reaction mixture at 60-80 °C for 6-12 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Analogous Reaction):

Yields for Williamson ether synthesis involving activated halides like chloromethylquinolines are generally good, but specific data for this exact reaction was not found.

Biological Activity and Mode of Action

Fungicidal Activity:

Many quinoline derivatives exhibit potent fungicidal activity against a variety of phytopathogenic fungi. For example, certain synthesized quinoline compounds have shown high efficacy against Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum.[7] Some derivatives have demonstrated activity comparable to or exceeding that of commercial fungicides.[7]

Diagram 3: Proposed Mode of Action for Quinoline-based Fungicides

cluster_fungal_cell Fungal Cell cell_membrane Cell Membrane cellular_contents Cellular Contents cell_membrane->cellular_contents Increased Permeability outside Cell Death cellular_contents->outside Leakage quinoline Quinoline Derivative quinoline->cell_membrane Disruption

Caption: Disruption of fungal cell membrane integrity.

Insecticidal Activity:

Quinoline-based compounds have also been developed as insecticides. Their mode of action can vary depending on the specific substitutions on the quinoline ring.

Conclusion

This compound represents a valuable and reactive building block for the synthesis of novel agrochemicals. The protocols and data presented, based on the known reactivity of quinolines and related heterocycles, provide a solid foundation for researchers to explore the synthesis and biological evaluation of new fungicidal, insecticidal, and herbicidal candidates derived from this versatile intermediate. Further research into the specific biological activities and modes of action of these derivatives is warranted to fully exploit their potential in crop protection.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1][2] Derivatives of 4-aminoquinoline are prominent as antimalarial agents, including well-known drugs like chloroquine and amodiaquine.[1][3] Beyond their use in combating malaria, these compounds have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2] The mechanism of antimalarial action for many 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, a critical step in its survival.

Conventional methods for the synthesis of 4-aminoquinoline derivatives often require long reaction times, high temperatures, and can lead to the formation of impurities, complicating purification.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. This approach utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, and an improvement in product yields and purity.[1][2][4]

These application notes provide detailed protocols and data for the microwave-assisted synthesis of 4-aminoquinoline derivatives, primarily through nucleophilic aromatic substitution (SNAr) reactions.

General Reaction Scheme

The most common microwave-assisted synthesis of 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a chlorine atom, at the C4 position of the quinoline ring with a primary or secondary amine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 4,7-Dichloroquinoline Microwave Microwave Irradiation (e.g., 100-150 °C, 5-30 min) R1->Microwave R2 Amine (R-NH2) R2->Microwave P 4-Aminoquinoline Derivative Microwave->P Solvent Solvent (e.g., DMSO, Ethanol)

Caption: General workflow for the microwave-assisted synthesis of 4-aminoquinoline derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of N-Substituted-7-chloro-4-aminoquinolines

This protocol describes a general method for the synthesis of various 4-aminoquinoline derivatives from 4,7-dichloroquinoline and a diverse range of amines.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate primary or secondary amine

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Microwave reactor vials (10 mL)

  • Stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine 4,7-dichloroquinoline (1.0 mmol), the desired amine (1.2 mmol), and a stir bar.

  • Add the selected solvent (3-5 mL), typically DMSO or ethanol. For reactions involving secondary amines, a base such as triethylamine (1.5 mmol) may be added.[1][2]

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 140-180°C for 20-30 minutes.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a beaker containing ice-water (50 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various 4-aminoquinoline derivatives.

Table 1: Synthesis of 4-Aminoquinoline Derivatives via Microwave-Assisted SNAr Reaction

EntryAmineSolventTemperature (°C)Time (min)Yield (%)Reference
1AnilineDMSO1802085[1][2]
2BenzylamineDMSO1403092[1][2]
3PiperidineEthanol1501588[1]
4MorpholineDMSO1602090[1]
5N,N-DimethylethylenediamineNeat8010>95[5]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

AmineMethodSolventTemperature (°C)TimeYield (%)Reference
2-Amino-5-(diethylamino)tolueneConventional2-Propanol8012 h37[5]
2-Amino-5-(diethylamino)tolueneMicrowave2-Propanol8020 min96[5]

Mechanism of Action: Inhibition of Hemozoin Formation

A primary antimalarial mechanism of 4-aminoquinoline derivatives is the disruption of the parasite's detoxification pathway for heme. Inside its digestive vacuole, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite biocrystallizes the heme into an inert, insoluble polymer called hemozoin. 4-Aminoquinolines are weak bases that accumulate in the acidic digestive vacuole. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.

G cluster_parasite Malaria Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Death Parasite Death Heme->Death Accumulation leads to Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->Inhibition Inhibition->Hemozoin Inhibition G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start A Mix Reactants (4,7-dichloroquinoline, amine, solvent) Start->A End End B Microwave Irradiation A->B C Cool to Room Temperature B->C D Precipitation (e.g., add to ice-water) C->D E Filtration D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, etc.) F->G G->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Chloromethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Chloromethyl)-2-methylquinoline. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary and strategically different approaches to the synthesis of this compound:

  • Route A: Radical Chlorination of 2,4-dimethylquinoline. This method involves the direct chlorination of the methyl group at the 4-position of the quinoline ring.

  • Route B: Nucleophilic Substitution of 2-methyl-4-(hydroxymethyl)quinoline. This route involves the conversion of a primary alcohol to the corresponding alkyl chloride using a chlorinating agent.

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability of starting materials and the desired scale of the reaction. Route B, the nucleophilic substitution of 2-methyl-4-(hydroxymethyl)quinoline, generally offers better control and selectivity, leading to a cleaner product profile. Route A can be more direct if 2,4-dimethylquinoline is readily available, but it may suffer from lack of selectivity and the formation of multiple chlorinated byproducts.

Q3: What are the main challenges associated with the radical chlorination of 2,4-dimethylquinoline (Route A)?

A3: The main challenges include:

  • Selectivity: Achieving selective chlorination of the 4-methyl group over the 2-methyl group can be difficult.

  • Over-chlorination: The reaction can readily proceed to form di- and trichlorinated products at the methyl group.

  • Harsh reaction conditions: The use of radical initiators and chlorinating agents requires careful handling and control.

Q4: What are the key considerations when converting 2-methyl-4-(hydroxymethyl)quinoline to the chloride (Route B)?

A4: Key considerations for this route include:

  • Choice of chlorinating agent: Common reagents include thionyl chloride (SOCl₂) and reagents for the Appel reaction (e.g., triphenylphosphine and carbon tetrachloride).

  • Reaction conditions: These reactions are typically milder than radical chlorination, but temperature and stoichiometry must be carefully controlled to avoid side reactions.

  • Byproduct removal: The Appel reaction produces triphenylphosphine oxide, which can be challenging to separate from the product.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvent systems for similar compounds include heptane/ethyl acetate, methanol/water, and acetone/water. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point.

Troubleshooting Guides

Route A: Radical Chlorination of 2,4-dimethylquinoline

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Inefficient radical initiationEnsure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used at the appropriate temperature for decomposition.
Insufficient chlorinating agentUse a slight excess of the chlorinating agent (e.g., N-chlorosuccinimide) to ensure complete reaction of the starting material.
Reaction temperature too low or too highOptimize the reaction temperature. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause degradation of the product.
Poor solvent choiceUse an inert solvent such as carbon tetrachloride or benzene.

Problem 2: Formation of Multiple Chlorinated Byproducts

Possible Cause Suggested Solution
Over-chlorinationUse a stoichiometric amount of the chlorinating agent and monitor the reaction closely by TLC or GC to stop it once the desired product is formed.
Lack of selectivityWhile challenging to control, subtle changes in reaction conditions (temperature, initiator concentration) may influence the selectivity between the 2- and 4-methyl groups. Literature on selective radical chlorination may provide further guidance.
Route B: Nucleophilic Substitution of 2-methyl-4-(hydroxymethyl)quinoline

Problem 1: Low Conversion of the Starting Alcohol

Possible Cause Suggested Solution
Using Thionyl Chloride:
Insufficient thionyl chlorideUse a slight excess (1.1-1.5 equivalents) of thionyl chloride.
Reaction temperature too lowGently heat the reaction mixture (e.g., to 40-60 °C) to drive the reaction to completion.
Using Appel Reaction:
Insufficient reagentsEnsure at least stoichiometric amounts of triphenylphosphine and the carbon tetrahalide are used.
Incomplete formation of the phosphonium saltAllow sufficient time for the triphenylphosphine and carbon tetrahalide to react before adding the alcohol.

Problem 2: Difficulty in Removing Triphenylphosphine Oxide (Appel Reaction)

Possible Cause Suggested Solution
High solubility of triphenylphosphine oxide in the workup solventAfter the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate to precipitate the triphenylphosphine oxide.
Co-elution during column chromatographyIf chromatography is necessary, use a less polar eluent system to retain the triphenylphosphine oxide on the column while eluting the product.
Chemical methods for removalPrecipitate triphenylphosphine oxide as a complex by adding zinc chloride to an ethanolic solution of the crude product.[1]

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific setup and scale.

Protocol 1: Chlorination of 2-methyl-4-(hydroxymethyl)quinoline with Thionyl Chloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-(hydroxymethyl)quinoline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it into ice-water. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Appel Reaction of 2-methyl-4-(hydroxymethyl)quinoline
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.5 eq) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: Add carbon tetrachloride (1.5 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Substrate Addition: Add a solution of 2-methyl-4-(hydroxymethyl)quinoline (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add a non-polar solvent (e.g., diethyl ether) to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether. The filtrate contains the product. Further purification can be achieved by column chromatography.[2][3]

Data Presentation

Table 1: Comparison of Reagents for the Conversion of Alcohols to Alkyl Chlorides

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Reflux in neat SOCl₂ or in a solvent like CH₂Cl₂Volatile byproducts (SO₂ and HCl) are easily removed.Can be harsh for sensitive substrates; requires careful handling due to its corrosive nature.
Appel Reaction (PPh₃/CCl₄)Room temperature in an inert solvent (e.g., CH₂Cl₂, MeCN)Mild reaction conditions; high yields are often achievable.[2]Produces stoichiometric amounts of triphenylphosphine oxide, which can be difficult to remove.[1][4]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) start->check_conditions analyze_side_products Identify Side Products (TLC, NMR, MS) start->analyze_side_products purification_issue Investigate Purification Losses start->purification_issue solution Improved Yield check_reagents->solution check_conditions->solution analyze_side_products->solution purification_issue->solution

Caption: Troubleshooting workflow for low yield.

Signaling Pathway for the Appel Reaction

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH 2-methyl-4-(hydroxymethyl)quinoline alkoxide [R-O⁻] ROH->alkoxide - H⁺ PPh3 Triphenylphosphine phosphonium [Ph₃PCl]⁺ CCl₃⁻ PPh3->phosphonium + CCl₄ CCl4 Carbon Tetrachloride oxyphosphonium [Ph₃P-OR]⁺ Cl⁻ phosphonium->oxyphosphonium + Alkoxide RCl This compound oxyphosphonium->RCl SN2 attack by Cl⁻ TPPO Triphenylphosphine Oxide oxyphosphonium->TPPO

Caption: Mechanism of the Appel Reaction.[2]

References

Technical Support Center: Purification of Crude 4-(Chloromethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of crude 4-(Chloromethyl)-2-methylquinoline, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by silica gel chromatography?

A1: The primary challenges stem from the compound's chemical properties. The basicity of the quinoline nitrogen can lead to strong interactions with the acidic silica gel, resulting in tailing peaks and poor separation.[1] Additionally, the presence of structurally similar impurities can make achieving high purity difficult.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials, such as 2-methyl-4-(hydroxymethyl)quinoline, and byproducts like 2-methyl-4-(dichloromethyl)quinoline or the corresponding aldehyde from over-oxidation or hydrolysis. Positional isomers, if present in the starting materials, can also be difficult to separate.

Q3: Why is my purified product showing low yield after column chromatography?

A3: Low yield can be attributed to several factors:

  • Irreversible adsorption: The basic nature of the quinoline may cause it to bind irreversibly to the acidic silica gel.[1]

  • Product degradation: The compound might be sensitive to the acidic conditions of the silica gel, leading to decomposition on the column.

  • Co-elution with impurities: If the mobile phase is too polar, the product may elute with impurities, leading to loss of product during the pooling of fractions.

  • Column overloading: Using too much crude material for the amount of silica gel can result in poor separation and, consequently, lower yields of pure fractions.

Q4: Can I use a different stationary phase other than silica gel?

A4: Yes, if irreversible adsorption or degradation on silica gel is a significant issue, you might consider alternative stationary phases. Neutral or basic alumina can be a good alternative for basic compounds.[1] Amine-functionalized silica is another option that can mitigate strong interactions with the stationary phase.

Troubleshooting Guides

Problem Possible Cause(s) Solution(s)
Peak Tailing The basic quinoline nitrogen is interacting strongly with the acidic silanol groups of the silica gel.[1]Add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase to neutralize the acidic sites on the silica gel.[1]
Poor Separation / Co-elution The mobile phase polarity is not optimized. The column may be overloaded.Optimize the solvent system using Thin-Layer Chromatography (TLC) to achieve better separation.[2] Try a shallower gradient or isocratic elution with the optimal solvent mixture. Reduce the amount of crude material loaded onto the column.
Product Does Not Elute The mobile phase is not polar enough. The compound may have irreversibly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). If the product still does not elute, consider deactivating the silica gel with triethylamine or switching to an alternative stationary phase like alumina.[2]
Product Degradation on Column The compound is sensitive to the acidic nature of the silica gel.Deactivate the silica gel with triethylamine before use.[1] Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Inconsistent Elution Profile The column was not packed properly, leading to channeling. The mobile phase composition is not consistent.Ensure the column is packed uniformly without any cracks or air bubbles.[2] Use pre-mixed solvents for the mobile phase to ensure consistent polarity.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of crude this compound by column chromatography. Note that these are representative values and may require optimization.

Parameter Value / Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate (gradient)
Initial Eluent Composition 95:5 (Hexane:Ethyl Acetate)
Final Eluent Composition 80:20 (Hexane:Ethyl Acetate)
Silica Gel to Crude Ratio 50:1 (w/w)
Typical Rf of Product ~0.35 in 90:10 Hexane:Ethyl Acetate
Expected Purity (Post-Chromo) >98%
Expected Yield 60-80%

Experimental Protocol: Column Chromatography Purification

This protocol details the purification of crude this compound using normal-phase column chromatography.

1. Preparation of the Mobile Phase:

  • Prepare two solvent mixtures: a low-polarity starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and a higher-polarity final eluent (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add 0.1% triethylamine to both solvent mixtures to prevent peak tailing.

  • Degas the solvents if necessary.

2. Column Packing (Slurry Method):

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • In a separate beaker, create a slurry of silica gel with the starting eluent.

  • Gently pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

3. Sample Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the starting eluent to the column.

  • Begin collecting fractions.

  • Gradually increase the polarity of the mobile phase by slowly adding the final eluent to the starting eluent reservoir.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

5. Product Isolation:

  • Identify the fractions containing the pure product based on the TLC analysis.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product prep_tlc 1. TLC Analysis of Crude prep_column 2. Pack Silica Gel Column prep_tlc->prep_column prep_sample 3. Prepare Sample (Dry Loading) prep_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Solvent Gradient load_sample->elute collect 6. Collect Fractions elute->collect analyze_fractions 7. Analyze Fractions by TLC collect->analyze_fractions pool_fractions 8. Pool Pure Fractions analyze_fractions->pool_fractions evaporate 9. Evaporate Solvent pool_fractions->evaporate final_product Purified Product evaporate->final_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during common quinoline synthesis reactions.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Skraup Synthesis

Issue 1: The reaction is extremely vigorous and difficult to control.

  • Root Cause: The Skraup synthesis is notoriously exothermic, especially during the initial phase.[1][2] This is due to the dehydration of glycerol to acrolein and the subsequent condensation with the aniline, all under strongly acidic and oxidizing conditions.

  • Troubleshooting Steps:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a standard and highly effective method to make the reaction less violent.[1][3] Boric acid can also be used as a moderating agent.[3] Ferrous sulfate is believed to function as an oxygen carrier, allowing the oxidation to occur more smoothly over a longer duration.[3]

    • Controlled Addition of Acid: Add concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath) to manage the initial exotherm.[1]

    • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots, which can lead to a runaway reaction.[1]

    • Correct Order of Reagent Addition: It is crucial to add the reagents in the correct sequence. The ferrous sulfate should be well-dispersed in the mixture of aniline and glycerol before the slow addition of sulfuric acid.[4][5]

Issue 2: Significant formation of tar and low yield.

  • Root Cause: The harsh acidic and high-temperature conditions of the Skraup synthesis can cause the polymerization of acrolein and other reactive intermediates, leading to the formation of a thick, dark tar.[1][6] This not only consumes starting materials, reducing the yield, but also makes product isolation difficult.[6][7]

  • Troubleshooting Steps:

    • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be controlled.[1]

    • Use a Moderator: As with controlling the reaction's vigor, ferrous sulfate can also help to reduce charring and tar formation by controlling the reaction rate.[1]

    • Purification: The most effective method for separating the volatile quinoline product from the non-volatile tar is steam distillation from the basified reaction mixture.[8]

Doebner-von Miller Synthesis

Issue: The reaction produces a large amount of polymeric material, leading to a low yield.

  • Root Cause: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[9][10] This is especially problematic under the strong acid conditions required for the reaction.

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: A highly effective strategy is to sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), while the aniline is dissolved in an acidic aqueous phase. This separation drastically reduces the self-polymerization of the carbonyl compound in the acidic phase.[9][11]

    • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, thereby favoring the desired reaction over polymerization.[10][12]

    • Optimize Acid Catalyst: While a strong acid is necessary, its concentration and type can be optimized. A comparative study of different Brønsted and Lewis acids can help find a balance between an efficient reaction rate and minimal side product formation.[9]

Combes Quinoline Synthesis

Issue: Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.

  • Root Cause: When an unsymmetrical β-diketone is reacted with an aniline, the acid-catalyzed cyclization can occur on either side of the enamine intermediate, leading to two possible regioisomers. The outcome is governed by a combination of steric and electronic effects of the substituents on both reactants.[13][14]

  • Troubleshooting Steps:

    • Modify Substituents on the β-Diketone: Increasing the steric bulk of one of the R groups on the β-diketone can favor cyclization at the less sterically hindered position.[14]

    • Modify Substituents on the Aniline: The electronic nature of the substituent on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization. Electron-donating groups (e.g., -OCH₃) can enhance the formation of one regioisomer over the other.[13][14]

    • Screen Acid Catalysts: The choice of acid catalyst (e.g., concentrated H₂SO₄, polyphosphoric acid (PPA)) can alter the ratio of the regioisomers formed.[13]

Friedländer Synthesis

Issue 1: Formation of aldol condensation side products.

  • Root Cause: The ketone reactant, which possesses an α-methylene group, can undergo self-condensation under the reaction conditions, especially with base catalysis.[15]

  • Troubleshooting Steps:

    • Use an Imine Analog: To circumvent the conditions that promote aldol condensation, particularly under basic catalysis, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[15]

    • Switch to Acid Catalysis: In some cases, switching from a base catalyst to an acid catalyst (e.g., p-toluenesulfonic acid) can suppress the base-catalyzed aldol self-condensation.[16]

    • Slow Addition of the Ketone: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation by keeping its concentration low.

Issue 2: Lack of regioselectivity with unsymmetrical ketones.

  • Root Cause: Similar to the Combes synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to a mixture of regioisomers.

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst can be critical in directing the regioselectivity. For instance, certain amine catalysts have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[15]

    • Use of Ionic Liquids: Ionic liquids have been reported to promote regiospecific Friedländer annulation.[15]

    • Introduction of a Directing Group: Introducing a phosphoryl group on one of the α-carbons of the ketone has been shown to be an effective way to control the regioselectivity.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in classical quinoline synthesis reactions?

A1: The most common side products are highly dependent on the specific synthesis method. In the Skraup and Doebner-von Miller reactions, which employ harsh acidic and high-temperature conditions, the formation of tar and polymers from the polymerization of acrolein or other α,β-unsaturated carbonyl compounds is a major issue.[1][9] For the Friedländer synthesis, self-condensation of the ketone reactant via an aldol reaction is a common side reaction, particularly under basic conditions.[15] In the Combes synthesis, the primary challenge is often the formation of undesired regioisomers when using unsymmetrical β-diketones.[14]

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing the reaction conditions is key to improving both yield and purity. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[16] Ensuring the purity of starting materials is also a crucial step to prevent impurities from participating in side reactions. Finally, employing effective purification techniques such as steam distillation (especially for the Skraup synthesis), recrystallization, and column chromatography is essential for isolating the desired product in high purity.

Q3: Are there general strategies to minimize side product formation across different quinoline synthesis methods?

A3: Yes, several general strategies can be applied. Controlling the reaction temperature is crucial in many cases to prevent polymerization and degradation (e.g., Skraup, Doebner-von Miller). The slow addition of a reactive starting material can also be beneficial to suppress self-condensation or polymerization reactions (e.g., Friedländer, Doebner-von Miller). Careful selection of the catalyst is another overarching theme; modern, milder catalysts can often provide higher selectivity and yield compared to traditional strong acids or bases.[16][17]

Q4: What are some common purification techniques for quinoline derivatives?

A4: Standard organic chemistry techniques are typically employed. For volatile quinolines, especially in the presence of non-volatile tars from a Skraup reaction, steam distillation is highly effective.[8] Recrystallization from a suitable solvent is a common method for purifying solid quinoline derivatives. Column chromatography on silica gel or alumina is a versatile technique for separating the desired product from side products and unreacted starting materials.

Data Presentation

Table 1: Influence of Moderator and Oxidizing Agent on Skraup Synthesis Yield
Aniline SubstrateOxidizing AgentModeratorYield (%)
AnilineNitrobenzeneFerrous Sulfate84-91[3]
o-Aminophenolo-NitrophenolFerrous Sulfate~100[3]
6-NitrocoumarinArsenic PentoxideNot specified14[3]

Note: Yields are highly dependent on specific reaction conditions and scale.

Table 2: Influence of Aniline Substituent on Regioselectivity in a Modified Combes Synthesis of Trifluoromethyl-Quinolines
Aniline Substituent (para-)Major Regioisomer FormedRationale
-OCH₃ (electron-donating)2-CF₃-quinolineThe electron-donating group activates the ortho position for electrophilic attack, leading to cyclization at that position.[14]
-Cl (electron-withdrawing)4-CF₃-quinolineThe electron-withdrawing group deactivates the ortho position, favoring cyclization at the other available position on the aniline ring.[14]
-F (electron-withdrawing)4-CF₃-quinolineSimilar to the chloro-substituted aniline, the electron-withdrawing nature of fluorine directs the cyclization away from the substituted ortho position.[14]

This table illustrates the directing effects of substituents on the aniline ring in the Combes synthesis.

Table 3: Comparison of Catalytic Systems in the Friedländer Synthesis
CatalystReactantsConditionsYield (%)
NaOH2-Aminobenzaldehyde + AcetaldehydeAqueous/Alcoholic refluxModerate[18]
p-Toluenesulfonic acid2-Aminoaryl ketone + α-Methylene ketoneSolvent-free, MicrowaveHigh[19]
Iodine2-Aminoaryl ketone + α-Methylene ketone80-100 °CGood to Excellent[16]
Water (as solvent)2-Aminobenzaldehyde + Ketone70 °C, Catalyst-freeUp to 97[20]
Ionic Liquid2-Aminoaryl ketone + α-Methylene carbonylNot specifiedUp to 100[21]
ZnO/CNT Nanocatalyst2-Amino-5-chlorobenzaldehyde + CarbonylSolvent-free24-99[21]

This table provides a comparative overview of different catalytic systems and their reported efficiencies.

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline Using Ferrous Sulfate as a Moderator

This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.[3][4]

Materials:

  • Aniline

  • Glycerol (low water content)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Powdered Crystalline Ferrous Sulfate (FeSO₄·7H₂O)

Procedure:

  • Apparatus Setup: In a large round-bottom flask (at least twice the volume of the reactants) equipped with a mechanical stirrer and a reflux condenser, add the powdered ferrous sulfate.

  • Reagent Addition (in order): To the flask, add glycerol, then aniline, and finally nitrobenzene.

  • Mixing: Stir the mixture to ensure the ferrous sulfate is evenly distributed.

  • Initiation: Slowly and carefully, with continuous stirring and cooling in an ice bath, add the concentrated sulfuric acid to the mixture.

  • Heating: Gently heat the flask with a heating mantle. Once the mixture begins to boil, immediately remove the external heat source. The exothermic nature of the reaction should be sufficient to maintain reflux for 30-60 minutes.

  • Completion: After the self-sustaining boiling has ceased, reapply external heat and continue to reflux for an additional 3-4 hours.

  • Work-up: Allow the reaction mixture to cool. Carefully dilute with water and then make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Perform a steam distillation to isolate the crude quinoline from the tarry residue. The quinoline will co-distill with the water. Separate the quinoline layer, dry it, and purify further by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis in a Biphasic System to Minimize Polymerization

This protocol utilizes a two-phase system to reduce the polymerization of the α,β-unsaturated carbonyl compound.[9]

Materials:

  • Aniline

  • Crotonaldehyde (or another α,β-unsaturated aldehyde)

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine the aniline and concentrated hydrochloric acid in water.

  • Heating: Heat the aqueous aniline hydrochloride solution to reflux.

  • Slow Addition: Dissolve the crotonaldehyde in toluene and add this solution dropwise from the dropping funnel to the refluxing aqueous solution over a period of 1-2 hours.

  • Reaction: Continue to reflux the biphasic mixture for several hours after the addition is complete. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH solution) and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Start Quinoline Synthesis issue Problem Encountered? start->issue low_yield Low Yield / Tar Formation issue->low_yield Yes vigorous_reaction Vigorous / Uncontrolled Reaction issue->vigorous_reaction Yes regioisomer_issue Regioisomer Mixture issue->regioisomer_issue Yes aldol_issue Aldol Side Products (Friedländer) issue->aldol_issue Yes end Successful Synthesis issue->end No solution_tar Optimize Temperature Use Moderator (Skraup) Use Biphasic System (DvM) Slow Reagent Addition (DvM) low_yield->solution_tar solution_vigorous Add Moderator (FeSO₄) Slow Acid Addition Ensure Efficient Stirring Check Reagent Order vigorous_reaction->solution_vigorous solution_regioisomer Modify Substituents (Sterics/Electronics) Screen Catalysts/Solvents Use Directing Group (Friedländer) regioisomer_issue->solution_regioisomer solution_aldol Use Imine Analog Switch to Acid Catalysis Slow Ketone Addition aldol_issue->solution_aldol solution_tar->end solution_vigorous->end solution_regioisomer->end solution_aldol->end

Caption: A general troubleshooting workflow for common issues in quinoline synthesis.

Skraup_Reaction cluster_main Main Skraup Synthesis Pathway cluster_side Side Reaction Pathway Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Acrolein Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Dehydration Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization, Dehydration Quinoline Quinoline (Desired Product) Dihydroquinoline->Quinoline Oxidation Tar Tar / Polymers Acrolein_side Acrolein Acrolein_side->Tar Polymerization (High Temp, Acid)

Caption: Main reaction and side reaction pathways in the Skraup synthesis.

Friedlander_Reaction cluster_main Main Friedländer Pathway cluster_side Side Reaction Pathway AminoKetone 2-Aminoaryl Ketone Intermediate Condensation Adduct AminoKetone->Intermediate MethyleneKetone α-Methylene Ketone MethyleneKetone->Intermediate Quinoline Quinoline (Desired Product) Intermediate->Quinoline Cyclization, Dehydration MethyleneKetone_side α-Methylene Ketone Aldol_Product Aldol Self-Condensation Product MethyleneKetone_side->Aldol_Product Base Catalyst

Caption: Main reaction and aldol side reaction in the Friedländer synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Substitutions on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing substitution reactions on the quinoline ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Section 1: Electrophilic Aromatic Substitution

Electrophilic substitution on the quinoline ring predominantly occurs on the benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom.[1][2] Substitutions are most commonly observed at the C5 and C8 positions due to the greater resonance stabilization of the intermediates formed during electrophilic attack at these sites.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution reaction on the quinoline ring giving low yields or not proceeding at all?

A1: Several factors can contribute to low reactivity in electrophilic substitutions on quinolines:

  • Insufficiently Activating Conditions: The quinoline ring is inherently less reactive than benzene. Strong activating conditions are often necessary. For instance, nitration typically requires fuming nitric and sulfuric acid, while sulfonation is carried out with fuming sulfuric acid at high temperatures.[3]

  • Deactivating Substituents: The presence of other electron-withdrawing groups on the quinoline ring will further decrease its reactivity.

  • Poor Electrophile Generation: Ensure that your reaction conditions are optimal for generating a sufficiently reactive electrophile.

Q2: How can I control the regioselectivity of electrophilic substitution on a substituted quinoline?

A2: The directing effects of existing substituents on the quinoline ring will influence the position of further electrophilic substitution. Electron-donating groups will activate the ring and direct incoming electrophiles, while electron-withdrawing groups will deactivate it. The interplay between the directing effect of the nitrogen atom and the existing substituent will determine the final regiochemical outcome.

Troubleshooting Guide: Electrophilic Substitution
Problem Potential Cause Recommended Solution
No reaction or low conversion Insufficiently harsh reaction conditions.Increase the temperature, use stronger acids (e.g., fuming H₂SO₄), or a more potent electrophile source.[3]
Formation of multiple isomers Competing directing effects of the nitrogen and other substituents.Modify existing substituents to favor a specific isomer or utilize a milder, more selective electrophile if possible.
Reaction is too vigorous and difficult to control (e.g., Skraup synthesis) The reaction is highly exothermic.Use a moderator like ferrous sulfate (FeSO₄) or boric acid. Ensure slow, controlled addition of reagents and efficient cooling.[4]

Section 2: Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is favored at the C2 and C4 positions.[5][6] This is due to the electron-withdrawing nature of the nitrogen atom, which makes these positions more electrophilic and stabilizes the Meisenheimer intermediate formed upon nucleophilic attack.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key requirements for a successful SNAr reaction on a quinoline ring?

A1: A successful SNAr reaction on a quinoline generally requires:

  • An electron-deficient quinoline ring, often activated by electron-withdrawing groups.[5]

  • A good leaving group at the C2 or C4 position, such as a halide (Cl, Br).[5]

  • A strong nucleophile.

Q2: My SNAr reaction is slow or incomplete. How can I improve the reaction rate?

A2: To increase the rate of an SNAr reaction:

  • Increase Temperature: Heating the reaction mixture is a common strategy to accelerate the reaction.

  • Use a More Polar Aprotic Solvent: Solvents like DMF or DMSO can help to stabilize the charged Meisenheimer intermediate, thus increasing the reaction rate.

  • Add an Activating Group: If possible, introducing an electron-withdrawing group onto the quinoline ring will enhance its electrophilicity and accelerate the nucleophilic attack.[5]

Troubleshooting Guide: Nucleophilic Aromatic Substitution
Problem Potential Cause Recommended Solution
Low or no product yield Poor leaving group.Convert the leaving group to a more reactive one (e.g., from -OH to -Cl or -OTs).
Low reactivity of the quinoline substrate.Introduce an electron-withdrawing group to activate the ring system.[5]
The nucleophile is not potent enough.Use a stronger nucleophile or increase its concentration.
Side reactions observed The nucleophile is also a strong base, leading to elimination or other side reactions.Use a less basic but still nucleophilic reagent if possible, or carefully control the reaction temperature.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of halo-quinolines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a haloquinoline and an organoboron reagent.

Q1: What are the most critical components for a successful Suzuki-Miyaura coupling with a haloquinoline?

A1: The key components are the palladium catalyst, a suitable ligand, a base, and the solvent system.[7] The choice of these components is often interdependent and needs to be optimized for the specific substrates.

Q2: I am observing significant dehalogenation of my haloquinoline starting material. How can I minimize this side reaction?

A2: Dehalogenation can be a significant side reaction. To minimize it:

  • Optimize the Base: The choice of base can influence the extent of dehalogenation. Screening different bases may be necessary.[7]

  • Use Anhydrous Conditions: If the protocol allows, using anhydrous conditions can sometimes reduce dehalogenation.[7]

  • Ligand Selection: The choice of phosphine ligand can also impact the prevalence of this side reaction.

Problem Potential Cause Recommended Solution
Low or no product yield Inactive catalyst.Ensure the use of a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and an appropriate ligand (e.g., phosphine-based ligands like XPhos or SPhos).[7]
Inappropriate base.Screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]
Poor solubility of reactants.Select a solvent system (e.g., dioxane/water, THF, DMF, toluene) that ensures all reactants are sufficiently soluble.[7]
Boronic acid instability.Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[7]
Incomplete reaction Insufficient reaction temperature or time.Increase the reaction temperature (typically 80-120 °C) or consider using microwave irradiation to accelerate the reaction.[7]
Catalyst/LigandBaseSolventTemperature (°C)Notes
Pd(dppf)Cl₂Na₂CO₃, K₃PO₄Dioxane, THF, DMF, Toluene80-120Effective for a range of substrates.[7]
Pd(OAc)₂ with XPhos/SPhosCs₂CO₃, K₃PO₄Dioxane/H₂O80-110Buchwald ligands are often effective for challenging substrates.[7]
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-100A classic catalyst system, but may be less effective for less reactive substrates.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling a haloquinoline with an amine.

Q1: My Buchwald-Hartwig amination is giving a low yield. What are the common culprits?

A1: Low yields in Buchwald-Hartwig aminations of haloquinolines can often be attributed to:

  • Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center and inhibit catalysis.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle, and its choice is critical for success.[8][9]

  • Base Incompatibility: The strength and nature of the base are important. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[10]

Problem Potential Cause Recommended Solution
Low or no product yield Catalyst deactivation.Screen different palladium precursors and ligands. Bulky, electron-rich phosphine ligands are often effective.[8]
Incorrect base.Use a strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄.[10]
Steric hindrance.For sterically hindered amines or haloquinolines, more specialized ligands and longer reaction times may be necessary.
Side reactions Homocoupling of the haloquinoline.Lower the reaction temperature and ensure slow addition of the base.

Section 4: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the quinoline core.[11]

Frequently Asked Questions (FAQs)

Q1: How is regioselectivity controlled in direct C-H functionalization of quinolines?

A1: Regioselectivity is a key challenge and is often controlled by:

  • Directing Groups: The use of a directing group, such as an N-oxide, can direct the metal catalyst to a specific C-H bond, commonly at the C2 or C8 position.[12][13]

  • Inherent Reactivity: In the absence of a directing group, functionalization often occurs at the most electron-rich or sterically accessible C-H bond.

  • Catalyst Control: The choice of metal catalyst (e.g., Pd, Rh, Ru) and ligands can significantly influence the site of C-H activation.[11]

Q2: What are the typical oxidants used in oxidative C-H functionalization reactions?

A2: Oxidants are often required to regenerate the active catalyst. Common oxidants include silver salts (e.g., Ag₂CO₃, AgOAc), copper salts, and sometimes molecular oxygen.[11]

Troubleshooting Guide: C-H Functionalization
Problem Potential Cause Recommended Solution
Low or no reactivity Inefficient C-H activation.Screen different transition metal catalysts (Pd, Rh, Ru, etc.) and ligands. Optimize the reaction temperature and solvent.
Poor directing group ability.If using a directing group, ensure it is correctly installed and consider alternative directing groups if necessary.
Poor regioselectivity Multiple C-H bonds are similarly reactive.Employ a directing group to favor a specific position.[12] Fine-tune the reaction conditions (catalyst, ligand, solvent) to enhance selectivity.
Low yield of desired product Catalyst decomposition or product inhibition.Lower the catalyst loading, add a co-catalyst or additive, or perform the reaction under an inert atmosphere.

Section 5: Minisci Reaction

The Minisci reaction involves the addition of a nucleophilic radical to the protonated quinoline ring, typically at the C2 and C4 positions.[14][15]

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of C2 and C4 substituted products in my Minisci reaction. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in Minisci reactions on quinoline can be challenging.[14] Strategies to improve selectivity include:

  • Blocking Groups: Introducing a substituent at either the C2 or C4 position will direct the radical addition to the remaining unsubstituted position.

  • Steric Control: Using bulky radical precursors may favor addition at the less sterically hindered position.

  • N-oxide Strategy: Utilizing a quinoline N-oxide can sometimes alter the regiochemical outcome.

Troubleshooting Guide: Minisci Reaction
Problem Potential Cause Recommended Solution
Low yield Inefficient radical generation.Optimize the conditions for radical formation (e.g., initiator concentration, temperature, light source for photochemical methods).
Competitive side reactions of the radical.Adjust the concentration of the quinoline substrate and the radical precursor.
Poor regioselectivity Similar reactivity of C2 and C4 positions.Employ a blocking group strategy or modify the steric and electronic properties of the radical and quinoline substrate.[14]
Di-substitution The mono-substituted product is still reactive.Use a limiting amount of the radical precursor or shorten the reaction time.

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling of a Haloquinoline
  • Reaction Setup: To an oven-dried reaction vessel, add the haloquinoline (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Haloquinoline, Boronic Acid, Catalyst, Base Solvent Add Solvent (e.g., Dioxane/Water) Reactants->Solvent 1. Degas Degas Mixture (Ar or N₂) Solvent->Degas 2. Heat Heat with Stirring (80-100 °C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Purify Dry & Purify (Column Chromatography) Extract->Purify Product Isolated Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Quinoline Quinoline X Intermediate Meisenheimer Complex Nu X Quinoline:f1->Intermediate Addition (rate-determining) Nucleophile Nu⁻ Product Substituted Quinoline Nu Intermediate->Product:f1 Elimination LeavingGroup X⁻

Caption: The two-step addition-elimination mechanism of SNAr on a haloquinoline.[5]

Logical Relationship for Troubleshooting Low Yield in Suzuki Coupling

Suzuki_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low or No Yield Cat_Inactive Inactive Catalyst? Start->Cat_Inactive Ligand_Wrong Inappropriate Ligand? Start->Ligand_Wrong Base_Wrong Incorrect Base? Start->Base_Wrong Temp_Low Temperature Too Low? Start->Temp_Low Solvent_Issue Solubility Issues? Start->Solvent_Issue Boronic_Decomp Boronic Acid Decomposition? Start->Boronic_Decomp Dehalogenation Dehalogenation Side Reaction? Start->Dehalogenation Sol_Cat Screen Pd source & ligands Cat_Inactive->Sol_Cat Solution Ligand_Wrong->Sol_Cat Sol_Base Screen bases (K₂CO₃, Cs₂CO₃) Base_Wrong->Sol_Base Solution Sol_Temp Increase Temp or use Microwave Temp_Low->Sol_Temp Solution Sol_Solvent Change solvent system Solvent_Issue->Sol_Solvent Solution Sol_Boronic Use boronic ester or trifluoroborate Boronic_Decomp->Sol_Boronic Solution Sol_Dehal Optimize base & conditions Dehalogenation->Sol_Dehal Solution

Caption: A troubleshooting guide for low yields in Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Managing Exothermic Reactions in Doebner-von Miller Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of the Doebner-von Miller synthesis of quinolines. Below you will find troubleshooting guides and frequently asked questions to address specific issues related to thermal control during your experiments.

Troubleshooting Exothermic Reactions

This section addresses common problems related to exothermic events during the Doebner-von Miller synthesis.

Problem 1: Rapid, Uncontrolled Temperature Increase After Reagent Addition

  • Symptoms: A sudden and significant rise in the internal reaction temperature, potentially leading to vigorous boiling, solvent loss, and a runaway reaction.

  • Root Cause: The Doebner-von Miller reaction is inherently exothermic. The rapid addition of the α,β-unsaturated carbonyl compound to the acidic aniline solution can lead to a rapid release of heat that overwhelms the cooling capacity of the setup.

  • Troubleshooting Steps:

    • Immediate Action: If a runaway reaction is suspected, immediately remove the heat source (if any) and enhance external cooling (e.g., by adding more ice or a colder coolant to the external bath).

    • Reduce Addition Rate: The most critical factor is the rate of addition of the α,β-unsaturated carbonyl compound. This reagent should be added slowly, dropwise, using an addition funnel to maintain a controlled internal temperature.[1][2]

    • Initial Cooling: For vigorous reactions, it may be necessary to cool the reaction mixture before and during the addition of the carbonyl compound.[1] An ice bath is a common and effective method for this.[1]

    • Dilution: Increasing the solvent volume can help to dissipate the heat generated by the reaction.

Problem 2: Significant Tar and Polymer Formation

  • Symptoms: The reaction mixture becomes a thick, dark, and often intractable tar, leading to low yields and difficult product isolation.

  • Root Cause: Tar and polymer formation is a common side reaction, often exacerbated by localized overheating or excessively high reaction temperatures.[3] The acidic conditions can catalyze the polymerization of the α,β-unsaturated carbonyl compound, and this process is accelerated at higher temperatures.

  • Troubleshooting Steps:

    • Maintain the Lowest Effective Temperature: The reaction should be conducted at the lowest temperature that allows for a reasonable reaction rate to minimize polymerization.[3]

    • Slow and Controlled Reagent Addition: A slow, dropwise addition of the carbonyl compound helps to keep its concentration low at any given time, which minimizes self-polymerization.[3]

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization in the acidic environment.[3]

    • Optimize Acid Concentration: While strong acid is necessary, excessively harsh conditions can promote tar formation. Consider a comparative study of different Brønsted or Lewis acids to find an optimal balance between reaction rate and byproduct formation.[3]

Frequently Asked Questions (FAQs)

Q1: How can I predict the severity of the exotherm for my specific substrates?

A1: The severity of the exotherm can depend on the reactivity of your specific aniline and α,β-unsaturated carbonyl compound. Highly reactive substrates are likely to produce a more vigorous exotherm. It is always advisable to perform a small-scale trial reaction first to assess the thermal profile before scaling up. When scaling up, do not increase the reaction scale by more than a factor of three at a time and carefully monitor the internal temperature.

Q2: What are the best practices for setting up the reaction apparatus to manage an exotherm?

A2:

  • Use a reaction vessel that is at least twice the total volume of all reagents to be added.

  • Ensure efficient stirring to promote even heat distribution and prevent localized hotspots.

  • Use a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) with sufficient capacity for the scale of your reaction.

  • Employ a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction, not the bath temperature.

  • Use an addition funnel for the slow, controlled addition of the liquid α,β-unsaturated carbonyl compound.

Q3: Can the order of addition of reagents affect the exotherm?

A3: Yes. The standard and recommended procedure is to slowly add the α,β-unsaturated carbonyl compound to the acidic solution of the aniline. Reversing this addition could lead to a large, uncontrolled exotherm as the highly reactive aniline would be added to a concentrated solution of the carbonyl compound in the presence of acid.

Q4: Are there alternatives to adding the α,β-unsaturated carbonyl compound directly?

A4: Yes. One effective method to control the exotherm is to generate the α,β-unsaturated carbonyl compound in situ. For example, crotonaldehyde can be generated in a controlled manner from the aldol condensation of acetaldehyde at low temperatures (e.g., in an ice bath). This slow, in situ generation keeps the concentration of the reactive carbonyl species low, thereby minimizing both the exotherm and polymerization side reactions.[1]

Data Presentation

The following table summarizes key strategies for managing exothermic reactions in the Doebner-von Miller synthesis.

Control StrategyDescriptionImpact on ExothermKey Considerations
Slow Reagent Addition Adding the α,β-unsaturated carbonyl compound dropwise over an extended period (e.g., 1-2 hours).[3]HighAllows for gradual heat release, enabling effective dissipation.
External Cooling Using an ice bath or other cooling medium to surround the reaction vessel.[1][4]HighActively removes heat from the reaction system.
In Situ Reagent Generation Forming the α,β-unsaturated carbonyl compound within the reaction mixture at a controlled rate, often at low temperatures.[1]HighAvoids the accumulation of a high concentration of the reactive carbonyl species.
Biphasic Solvent System Using two immiscible solvents (e.g., water and toluene) to separate the aniline (in the acidic aqueous phase) from the bulk of the carbonyl compound (in the organic phase).[3]MediumReduces the rate of polymerization, which can contribute to the overall exotherm.
Stepwise Heating Gradually increasing the reaction temperature after the initial addition is complete.MediumHelps to control the reaction rate and prevent a sudden temperature spike.
Solvent Dilution Increasing the total volume of the solvent to act as a heat sink.Low to MediumA larger volume can absorb more heat with a smaller temperature increase.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline with Exotherm Control

This protocol is adapted for the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde, with specific steps to manage the reaction exotherm.

  • Materials:

    • Aniline (1.0 eq)

    • 6 M Hydrochloric acid

    • Crotonaldehyde (1.2 eq)

    • Toluene

    • Concentrated sodium hydroxide solution

    • Dichloromethane or ethyl acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, combine the aniline and 6 M hydrochloric acid.

    • Heat the mixture to reflux.

    • In a separate addition funnel, dissolve the crotonaldehyde in toluene.

    • Crucially, add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. Monitor the internal temperature to ensure it remains stable.

    • After the addition is complete, continue to reflux for an additional 4-6 hours.

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Protocol 2: In Situ Generation of Crotonaldehyde for Enhanced Temperature Control

This protocol utilizes the in situ generation of crotonaldehyde from acetaldehyde to minimize the exotherm.

  • Materials:

    • Aniline

    • Aqueous hydrochloric acid

    • Acetaldehyde solution

    • Anhydrous zinc chloride

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer, prepare a solution of aniline in aqueous hydrochloric acid.

    • Cool the flask in an ice bath.

    • Slowly add the acetaldehyde solution dropwise to the stirred, cold aniline hydrochloride solution. This slow addition at a low temperature controls the exothermic aldol condensation to form crotonaldehyde.

    • After the addition is complete, add anhydrous zinc chloride to the reaction mixture.

    • Remove the ice bath and heat the reaction mixture to reflux for the specified time (e.g., 7 hours), monitoring the reaction progress by TLC.[1]

    • Proceed with the standard workup procedure.

Mandatory Visualization

Exotherm_Troubleshooting_Workflow start Temperature Spike Detected (>10°C above target) q1 Is the reaction approaching runaway? start->q1 stop_addition Immediately Stop Reagent Addition q1->stop_addition Yes q1->stop_addition No enhance_cooling Enhance External Cooling (e.g., add more ice) stop_addition->enhance_cooling q2 Is temperature stabilizing? stop_addition->q2 emergency_quench Emergency Quench (if necessary) enhance_cooling->emergency_quench resume_slowly Resume Addition at 50% of Original Rate q2->resume_slowly Yes review_protocol Stop Reaction & Review Protocol: - Reduce scale - Increase solvent - Check cooling capacity q2->review_protocol No monitor Continue to Monitor Temperature Closely resume_slowly->monitor

Caption: Troubleshooting workflow for a temperature spike in Doebner-von Miller synthesis.

References

preventing the formation of 2-vinylquinoline during substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline-based synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during substitution reactions involving quinoline derivatives, with a particular focus on preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform an electrophilic substitution (e.g., nitration, halogenation) on 2-methylquinoline, but I am consistently observing the formation of 2-vinylquinoline as a major byproduct. What is causing this?

A1: The formation of 2-vinylquinoline is a common side reaction when 2-methylquinoline is subjected to electrophilic substitution conditions, particularly at elevated temperatures. The methyl group at the 2-position is acidic and can react with certain reagents or impurities. The likely mechanism is an aldol-type condensation with an electrophilic carbonyl species, followed by dehydration. This carbonyl species could be a solvent (like DMF), a reagent, or a degradation product.

Q2: How can I prevent the formation of 2-vinylquinoline during my substitution reaction?

A2: The most effective strategy is to employ a protecting group for the 2-methyl functionality. A robust method involves a three-step sequence:

  • Protection: The 2-methyl group is oxidized to a carboxylic acid, forming a quinoline-2-carboxylic acid derivative. This deactivates the 2-position, preventing the unwanted condensation reaction.

  • Substitution: The desired electrophilic substitution is then performed on the quinoline-2-carboxylic acid. The substitution will primarily occur at the 5- and 8-positions of the quinoline ring system.

  • Deprotection: The carboxylic acid group is subsequently removed via decarboxylation to restore the 2-methyl group, yielding the desired substituted 2-methylquinoline.

Q3: Are there other potential side reactions I should be aware of when performing substitutions on 2-methylquinoline?

A3: Yes, besides the formation of 2-vinylquinoline, other side reactions can occur depending on the specific reaction conditions. For instance, in sulfonation, the position of substitution can be temperature-dependent. At 220°C, quinoline-8-sulfonic acid is the main product, while at 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is formed.[1] Polysubstitution can also be an issue if the reaction conditions are too harsh.

Troubleshooting Guides

Issue 1: Formation of 2-Vinylquinoline During Nitration of 2-Methylquinoline

Symptoms:

  • NMR and MS analysis of the product mixture shows signals corresponding to both the desired nitro-2-methylquinoline and 2-vinylquinoline.

  • Reduced yield of the desired product.

  • Formation of a dark-colored, tar-like residue.

Root Cause: The nitrating conditions (e.g., fuming nitric acid and sulfuric acid) can promote the condensation of the 2-methyl group with trace carbonyl impurities or degradation products, leading to the formation of 2-vinylquinoline.

Solution: Protection/Deprotection Strategy

This strategy involves temporarily converting the reactive 2-methyl group into a stable carboxylic acid.

Workflow:

start 2-Methylquinoline protect Step 1: Oxidation (Protection) start->protect SeO2, Pyridine intermediate Quinoline-2-carboxylic Acid protect->intermediate substitute Step 2: Electrophilic Substitution (e.g., Nitration) intermediate->substitute HNO3, H2SO4 protected_product Substituted Quinoline-2-carboxylic Acid substitute->protected_product deprotect Step 3: Decarboxylation (Deprotection) protected_product->deprotect Cu catalyst, Quinoline, Heat final_product Desired Substituted 2-Methylquinoline deprotect->final_product

Caption: Protection-Substitution-Deprotection Workflow.

Experimental Protocols

Protocol 1: Protection of 2-Methylquinoline via Oxidation

This protocol describes the oxidation of the 2-methyl group to a carboxylic acid.

Reaction Scheme:

sub 2-Methylquinoline reagent + SeO2 product Quinoline-2-carboxylic Acid sub->product Pyridine/H2O, Reflux

Caption: Oxidation of 2-methylquinoline.

Procedure:

  • In a round-bottom flask, combine 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).[2]

  • Add a solvent system of pyridine and water (10:1 ratio).[2]

  • Heat the mixture to reflux for approximately 5 hours.[2]

  • After cooling, filter the mixture to remove the precipitated selenium.[2]

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude quinoline-2-carboxylic acid.[2]

  • Collect the product by filtration, wash with cold water, and purify by recrystallization from ethanol.[2]

Quantitative Data:

Oxidizing AgentReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Selenium Dioxide5 hours110-120 °C~65%Direct conversion, readily available starting material.[2]Use of toxic selenium compounds, moderate yield.[2]
Potassium PermanganateVariableVariableVariableCost-effective.Can lead to over-oxidation if not controlled.
Protocol 2: Electrophilic Substitution (Nitration) of Quinoline-2-carboxylic Acid

This protocol details the nitration of the protected quinoline.

Reaction Scheme:

sub Quinoline-2-carboxylic Acid reagent + HNO3 / H2SO4 product 5-Nitro- and 8-Nitro- quinoline-2-carboxylic Acid sub->product

Caption: Nitration of quinoline-2-carboxylic acid.

Procedure:

  • Carefully dissolve quinoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry. The product will be a mixture of 5-nitro and 8-nitro isomers, which can be separated by chromatography.

Note: Electrophilic substitution on the quinoline ring generally occurs at the 5- and 8-positions.[1][3]

Protocol 3: Deprotection via Decarboxylation

This protocol describes the removal of the carboxylic acid protecting group.

Reaction Scheme:

sub Substituted Quinoline- 2-carboxylic Acid reagent Cu Catalyst product Substituted 2-Methylquinoline sub->product Quinoline, Heat, -CO2

Caption: Decarboxylation of substituted quinoline-2-carboxylic acid.

Procedure:

  • In a suitable high-boiling solvent such as quinoline, dissolve the substituted quinoline-2-carboxylic acid.

  • Add a catalytic amount of a copper salt (e.g., cuprous oxide) or silver salt (e.g., silver carbonate).[2][4]

  • Heat the reaction mixture to a high temperature (typically 180-220 °C) and maintain for several hours, monitoring the evolution of CO2.

  • After the reaction is complete (as indicated by the cessation of gas evolution or TLC analysis), cool the mixture.

  • Isolate the product by extraction and purify by column chromatography or recrystallization.

Quantitative Data on Catalyst Performance for Decarboxylation:

Catalyst SystemSolventTemperatureTypical Reaction TimeYieldNotes
Cu₂OQuinoline180-200 °C2-4 hoursHighThe use of chelating agents like 1,10-phenanthroline can significantly increase the reaction rate.[4]
Ag₂CO₃DMSO/H₂O100-140 °C1-3 hoursHighMilder conditions compared to copper-catalyzed methods.[2]

By following this protection-deprotection strategy, researchers can effectively prevent the formation of 2-vinylquinoline and obtain higher yields of the desired substituted 2-methylquinoline products.

References

Catalyst Selection for Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during catalyst selection and application in quinoline synthesis.

Troubleshooting Guides

This section addresses common issues encountered during popular quinoline synthesis reactions, offering step-by-step guidance to optimize your experiments.

Issue 1: Low Yield in Friedländer Synthesis

  • Question: My Friedländer synthesis is resulting in a disappointingly low yield of the desired quinoline derivative. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in Friedländer synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

    • Catalyst Choice: The effectiveness of a catalyst is often substrate-dependent. Consider screening a variety of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, In(OTf)₃), or heterogeneous catalysts.[1][2] The use of gold catalysts has been reported to enable the reaction to proceed under milder conditions.[2]

    • Reaction Conditions: Ensure anhydrous conditions if you are employing a moisture-sensitive catalyst. Temperature and reaction time are also critical; some reactions may require heating to proceed efficiently, while others benefit from longer reaction times at lower temperatures to minimize the formation of side products.[1]

    • Starting Material Purity: Impurities in your 2-aminoaryl aldehyde/ketone or the α-methylene carbonyl compound can inhibit the catalyst. Verify the purity of your starting materials.[1]

    • Side Reactions: To avoid side reactions like aldol condensation of ketones under alkaline conditions, consider using the imine analog of the o-aniline.[2]

Issue 2: Poor Yield in Doebner-von Miller Reaction

  • Question: I am consistently obtaining a low yield in my Doebner-von Miller reaction. What are the common pitfalls?

  • Answer: The Doebner-von Miller reaction is known for potentially low yields, often due to the polymerization of the α,β-unsaturated carbonyl compound.[1][3] Here are key areas to investigate:

    • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., hydrochloric acid, sulfuric acid) are critical. Insufficient acid can lead to an incomplete reaction, while excessive acid can promote unwanted side reactions.[1][3]

    • Oxidizing Agent: An appropriate oxidizing agent, such as nitrobenzene or arsenic acid, is often necessary to aromatize the dihydroquinoline intermediate.[1][4] Ensure you are using a suitable oxidant in the correct stoichiometric amount.[1]

    • Reaction Temperature: While high temperatures are typically required, excessive heat can lead to the decomposition of reactants and products.[1] Careful optimization of the temperature is recommended.[1][3]

Issue 3: Unsuccessful Combes Synthesis

  • Question: My Combes synthesis is not producing the expected 2,4-disubstituted quinoline. What should I troubleshoot?

  • Answer: Challenges in the Combes synthesis often relate to the initial condensation and the subsequent cyclization steps.

    • Acid Catalyst: This reaction typically requires a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA) to facilitate the ring closure of the intermediate Schiff base.[5][6][7]

    • Enamine Formation: The initial condensation of the aniline with the β-diketone to form an enamine is a crucial step. Ensure this initial step is proceeding as expected, as it can be rate-limiting.[1]

    • Regioselectivity: When using an unsymmetrical β-diketone, a mixture of regioisomers can be formed. The steric effects of the substituents play a significant role in determining the major product.[6]

Issue 4: Violent Skraup Synthesis Reaction

  • Question: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage the reaction's vigor?

  • Answer: The Skraup synthesis is notoriously exothermic and requires careful control.[4][8][9]

    • Moderator: The use of a moderator like ferrous sulfate (FeSO₄) is common to make the reaction less violent.[8][9]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[8]

    • Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[8]

Frequently Asked Questions (FAQs)

Catalyst Selection & Performance

  • Q1: What are the main categories of catalysts used for quinoline synthesis?

    • A1: Catalysts for quinoline synthesis can be broadly classified into transition-metal catalysts (e.g., complexes of palladium, copper, iron, cobalt, and ruthenium), metal-free catalysts (including organocatalysts and Brønsted/Lewis acids), and nanocatalysts.[10][11]

  • Q2: What are the advantages of using nanocatalysts?

    • A2: Nanocatalysts offer several benefits, including a high surface-area-to-volume ratio which can lead to higher catalytic activity, and they often allow for milder reaction conditions.[1][12][13] Many nanocatalysts are also easily recoverable and reusable, which is advantageous for green chemistry.[12][13]

  • Q3: How do homogeneous and heterogeneous catalysts compare for quinoline synthesis?

    • A3: Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity. However, their separation from the product can be challenging. Heterogeneous catalysts are in a different phase, which simplifies their recovery and reuse, making them more environmentally friendly.[12][13] Nanocatalysts can be considered a bridge between the two, offering high activity and ease of separation.[12]

Troubleshooting & Optimization

  • Q4: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

    • A4: Regioselectivity can be influenced by several factors:

      • Catalyst Choice: The steric and electronic properties of the catalyst can influence which reaction pathway is favored.

      • Substrate Modification: Introducing a directing group on one of the reactants can guide the reaction to the desired isomer.

      • Reaction Conditions: Modifying the solvent and temperature can alter the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer.[1]

  • Q5: What are the common causes of catalyst deactivation?

    • A5: Catalyst deactivation can occur through several mechanisms, including:

      • Poisoning: Strong adsorption of impurities or byproducts to the active sites of the catalyst.[14]

      • Fouling or Coking: Physical deposition of carbonaceous materials on the catalyst surface.[14]

      • Thermal Degradation (Sintering): High temperatures can cause the active metal particles to agglomerate, reducing the active surface area.[14]

      • Leaching: Dissolution of the active catalytic species into the reaction medium.[14]

  • Q6: How can I regenerate a deactivated catalyst?

    • A6: The method for regeneration depends on the cause of deactivation. Common techniques include:

      • Washing: Removing soluble poisons or contaminants by washing the catalyst with a suitable solvent.[14]

      • Calcination: Burning off coke deposits by heating the catalyst in the presence of air or oxygen.[14]

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various catalysts in key quinoline synthesis reactions.

Table 1: Catalyst Performance in Friedländer Quinoline Synthesis

CatalystStarting MaterialsReaction ConditionsYield (%)Reference
In(OTf)₃ (5 mol%)2-aminobenzophenone, ethyl acetoacetate80 °C, 1 hour92[1]
p-TsOH2-aminobenzaldehyde, acetoneSolvent-free, microwave95[15]
Iodine2-aminobenzaldehyde, cyclohexanoneSolvent-free, 100 °C94[15]
Nafion NR502-aminoaryl ketones, α-methylene carbonylsEthanol, microwaveHigh[16]
ZnO/CNT2-amino-5-chlorobenzaldehyde, carbonylsSolvent-free24-99[10]

Table 2: Catalyst Performance in Doebner-von Miller & Skraup Synthesis

Synthesis MethodCatalystStarting MaterialsKey FeaturesYieldReference
Doebner-von MillerHCl, ZnCl₂Aniline, α,β-Unsaturated Aldehyde/KetoneAllows for a wider range of substituted quinolines.Moderate to good[5]
SkraupH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)Aniline, GlycerolProduces unsubstituted or simple substituted quinolines. Reaction can be violent.Variable, often moderate[4][5]

Table 3: Performance of Various Catalyst Types in Quinoline Synthesis

Catalyst TypeCatalyst ExampleSynthesis MethodYield (%)Reference
Transition-Metal
Cobalt (II) AcetateDehydrogenative CyclizationGood[10]
Copper AcetateOne-pot AnnulationGood to Excellent[16]
Palladium (II) AcetateOxidative Cyclization90[17]
Metal-Free (Ionic Liquid)
[Msim][OOCCCl₃]Friedländer ReactionUp to 100[10]
[bmim]HSO₄Friedländer ReactionHigh[10]
Nanocatalyst
Fe₃O₄-IL-HSO₄Friedländer Reaction85-96[13]

Experimental Protocols

Protocol 1: Friedländer Synthesis of 2-Phenylquinoline

  • Materials:

    • 2-Aminobenzaldehyde

    • Acetophenone

    • Base catalyst (e.g., sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent in a round-bottom flask.[5]

    • Add the acid or base catalyst to the reaction mixture.[5]

    • Heat the mixture under reflux until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[5]

    • Cool the reaction mixture. The product may precipitate and can be collected by filtration.[5]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

  • Materials:

    • Aniline

    • Crotonaldehyde

    • Hydrochloric Acid

    • Oxidizing agent (e.g., nitrobenzene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place aniline and concentrated hydrochloric acid.[1]

    • Heat the mixture gently in a water bath.

    • Slowly add crotonaldehyde from the dropping funnel with constant stirring over one hour.[1]

    • After the addition is complete, add nitrobenzene as the oxidizing agent.[1]

    • Heat the reaction mixture under reflux for 3-4 hours.[1]

    • Cool the mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.[1]

    • Perform steam distillation to separate the 2-methylquinoline and unreacted nitrobenzene from the reaction mixture.[1]

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline

  • Materials:

    • Aniline

    • Acetylacetone (a β-diketone)

    • Concentrated Sulfuric Acid

  • Procedure:

    • In a flask, mix aniline and acetylacetone.[1]

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[1]

    • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, and then heat it on a water bath at 100 °C for 15-20 minutes.[1]

    • Carefully pour the reaction mixture onto crushed ice.[1]

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. The 2,4-dimethylquinoline will separate as an oily layer.[1]

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Starting Materials (e.g., Aniline derivative, Carbonyl compound) mix Combine Reactants & Catalyst in a suitable solvent start->mix catalyst Choose Catalyst (e.g., Acid, Base, Metal Complex, Nanocatalyst) catalyst->mix react Heat / Stir (Monitor by TLC) mix->react quench Quench Reaction (if necessary) react->quench extract Extraction & Washing quench->extract dry Dry Organic Layer extract->dry purify Purification (e.g., Column Chromatography, Distillation) dry->purify product Isolated Quinoline Product purify->product troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or Side Product Formation catalyst_choice Incorrect Catalyst Choice? start->catalyst_choice temperature Incorrect Temperature? start->temperature purity Impure Starting Materials? start->purity catalyst_deactivation Catalyst Deactivation? catalyst_choice->catalyst_deactivation optimize_catalyst optimize_catalyst catalyst_choice->optimize_catalyst Solution: Screen Catalysts catalyst_loading Suboptimal Catalyst Loading? catalyst_deactivation->catalyst_loading time Inappropriate Reaction Time? temperature->time optimize_conditions optimize_conditions temperature->optimize_conditions Solution: Optimize T & Time solvent Wrong Solvent? time->solvent stoichiometry Incorrect Stoichiometry? purity->stoichiometry purify_reagents purify_reagents purity->purify_reagents Solution: Purify Reagents

References

Technical Support Center: The Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Skraup synthesis to prepare quinolines. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual aids to navigate the challenges of this classical yet powerful reaction.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1] To manage the reaction's vigor, consider the following preventative measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method for moderating the reaction.[2] It is believed to act as an oxygen carrier, slowing down the oxidation step and making the reaction less violent.[2][3] Boric acid can also be used as a moderator.[1]

  • Controlled Reagent Addition: Ensure the reagents are added in the correct order. A typical and safer sequence is to add the aniline, then ferrous sulfate, followed by glycerol. The concentrated sulfuric acid should be added last, slowly and with efficient cooling.[2]

  • Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once boiling commences, the external heat source should be removed, as the exothermic nature of the reaction will sustain it.[2] Heat should only be reapplied after the initial, vigorous phase has subsided.[2]

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid has been reported to result in a less violent reaction.[2]

Q2: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?

A2: Tar formation is a prevalent side reaction in the Skraup synthesis, primarily due to the strongly acidic and high-temperature conditions which promote the polymerization of intermediates like acrolein (formed from the dehydration of glycerol).[2][3] To minimize tarring:

  • Employ a Moderator: As with controlling the reaction's vigor, ferrous sulfate can help reduce charring and tar formation.[3]

  • Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction and careful control of the exothermic phase are crucial.[3]

  • Purification: Since some tar formation is often unavoidable, effective purification is key. Steam distillation is the most common and efficient method to separate the volatile quinoline product from the non-volatile tarry residue.[2][4]

Q3: My yield of the desired quinoline is consistently low. What are the potential reasons and how can I improve it?

A3: Low yields in the Skraup synthesis can stem from several factors:

  • Uncontrolled Reaction: A runaway reaction not only poses a safety hazard but can also lead to the decomposition of reactants and products, significantly lowering the yield.[5] Implementing the control measures from Q1 is essential.

  • Purification Losses: The workup and purification process, especially when dealing with significant amounts of tar, can be a major source of product loss.[2] Ensure efficient steam distillation and subsequent extraction of the quinoline from the distillate.

  • Substituent Effects: The electronic nature of substituents on the starting aniline can influence the reaction. Electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more challenging and potentially reducing the yield.[5]

  • Choice of Oxidizing Agent: The oxidizing agent can impact the yield. While nitrobenzene is effective, other oxidants like arsenic acid or iodine have also been used successfully.[1]

Q4: I am using a meta-substituted aniline and obtaining a mixture of products. How can I control the regioselectivity?

A4: The Skraup synthesis with meta-substituted anilines often leads to the formation of a mixture of 5- and 7-substituted quinolines, and predicting the major product can be difficult.[6] Achieving high regioselectivity in these cases is challenging with the classical Skraup conditions. It may be necessary to explore alternative quinoline synthesis methods that offer better regiocontrol for your specific target molecule.

Data Presentation

The yield of the Skraup synthesis is highly dependent on the substrate and reaction conditions. Below is a summary of reported yields for various starting materials and oxidizing agents.

Aniline SubstrateOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91[1]
m-NitroanilineNot Specified5-Nitroquinoline & 7-NitroquinolineMixture[1]
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline~100 (based on o-aminophenol)[1]

Experimental Protocols

Protocol 1: Synthesis of Quinoline from Aniline

This protocol is a well-established procedure for the synthesis of the parent quinoline.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate

  • Sodium Hydroxide (for workup)

Reaction Setup:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[2]

  • Slowly and with constant stirring and cooling, carefully add concentrated sulfuric acid to the mixture.[2]

  • Gently heat the mixture in a fume hood with a heating mantle.

Procedure:

  • Once the reaction begins to boil vigorously, immediately remove the heating mantle. The exothermic reaction should sustain reflux for 30-60 minutes.[2]

  • After the initial exothermic phase subsides, reapply heat and maintain a gentle reflux for an additional 3 hours.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide.

  • Set up for steam distillation and distill the crude quinoline from the tarry residue.[4]

  • Separate the quinoline layer from the aqueous distillate. The aqueous layer can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane) to recover more product.

  • Combine the organic layers, dry over an anhydrous salt (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.

  • The crude quinoline can be further purified by vacuum distillation.

Protocol 2: Synthesis of a Substituted Quinoline (6-Methoxy-8-nitroquinoline)

This protocol details the synthesis of a substituted quinoline and highlights modifications for different starting materials.

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic Pentoxide (oxidizing agent)

  • Glycerol

  • Concentrated Sulfuric Acid

Procedure:

  • In a three-necked round-bottom flask, create a homogeneous slurry of arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

  • With efficient mechanical stirring, add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise.

  • Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C to remove water.

  • After water removal, slowly add additional concentrated sulfuric acid while keeping the temperature at 117-119°C over 2.5-3.5 hours.

  • Maintain the temperature at 120°C for 4 hours and then at 123°C for 3 hours.[1]

  • Cool the reaction mixture, dilute with water, and neutralize with concentrated ammonium hydroxide.

  • The precipitated product is filtered, washed with water, and can be recrystallized from a suitable solvent like methanol.[1]

Visualizations

Skraup Synthesis Reaction Mechanism

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4_1 H₂SO₄ Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Aromatic Substitution H_plus H⁺ Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration H2O_1 - H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent

Caption: The reaction mechanism of the Skraup synthesis of quinoline.

Experimental Workflow for Skraup Synthesis

Skraup_Workflow Start Start Reagent_Mixing Mix Aniline, Glycerol, & Moderator (e.g., FeSO₄) Start->Reagent_Mixing Acid_Addition Slowly Add Conc. H₂SO₄ with Cooling Reagent_Mixing->Acid_Addition Heating Gentle Heating to Initiate Acid_Addition->Heating Exothermic_Phase Exothermic Reaction (Remove External Heat) Heating->Exothermic_Phase Reflux Reflux for 3 hours Exothermic_Phase->Reflux Workup Workup: Cool, Neutralize, Steam Distill Reflux->Workup Purification Purification: Extraction & Distillation Workup->Purification End End Product: Quinoline Purification->End

Caption: A generalized experimental workflow for the Skraup synthesis.

Troubleshooting Decision Tree for the Skraup Synthesis

Troubleshooting_Tree Problem Problem Encountered Violent_Reaction Violent/Uncontrolled Reaction Problem->Violent_Reaction Low_Yield Low Yield Problem->Low_Yield Tar_Formation Excessive Tar Formation Problem->Tar_Formation Sol_Violent_1 Add Moderator (e.g., FeSO₄) Violent_Reaction->Sol_Violent_1 Solution Sol_Violent_2 Control Acid Addition & Initial Heating Violent_Reaction->Sol_Violent_2 Solution Sol_Yield_1 Control Reaction Vigor (See Violent Reaction Solutions) Low_Yield->Sol_Yield_1 Cause: Uncontrolled Reaction Sol_Yield_2 Optimize Purification (Efficient Steam Distillation) Low_Yield->Sol_Yield_2 Cause: Product Loss Sol_Yield_3 Consider Alternative Oxidizing Agent Low_Yield->Sol_Yield_3 Cause: Inefficient Oxidation Sol_Tar_1 Use a Moderator (e.g., FeSO₄) Tar_Formation->Sol_Tar_1 Solution Sol_Tar_2 Optimize and Control Reaction Temperature Tar_Formation->Sol_Tar_2 Solution Sol_Tar_3 Ensure Efficient Purification (Steam Distillation) Tar_Formation->Sol_Tar_3 Solution

Caption: A decision tree for troubleshooting common Skraup synthesis issues.

References

Technical Support Center: Characterization of Impurities in 4-(Chloromethyl)-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization of impurities during the synthesis of 4-(Chloromethyl)-2-methylquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are the potential impurities associated with them?

A1: A common and plausible synthetic approach for this compound involves a two-step process:

  • Formation of the quinoline core: Synthesis of 4-hydroxy-2-methylquinoline or a related precursor via established methods like the Combes or Doebner-von Miller reactions.

  • Introduction of the chloromethyl group: Conversion of a hydroxymethyl or a related functional group at the 4-position to a chloromethyl group, often using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Potential impurities can arise from both stages of this process.

  • From the quinoline core synthesis (e.g., Combes synthesis):

    • Unreacted starting materials: Aniline and β-diketones (e.g., acetylacetone) may remain if the reaction does not go to completion.

    • Isomeric products: Depending on the substitution pattern of the aniline, regioisomers of the quinoline can be formed.[1][2]

    • Side-products from condensation: Dehydration and cyclization side reactions can lead to various condensed quinoline derivatives.[2]

  • From the chlorination step:

    • Over-chlorinated products: Dichloro- or trichloro-substituted quinolines can form, especially with harsh chlorinating agents or prolonged reaction times.

    • Unreacted starting material: Residual 4-(hydroxymethyl)-2-methylquinoline if the chlorination is incomplete.

    • By-products from the chlorinating agent: Reactions involving phosphorus oxychloride can leave behind phosphoric acid and other phosphorus-containing by-products that can be challenging to remove.[3]

    • Decomposition products: The reactive chloromethyl group can be susceptible to hydrolysis or other degradation pathways, especially during workup and purification.

Q2: My final product of this compound shows a low melting point and a broad peak in the HPLC analysis. What could be the cause?

A2: A low or broad melting point and a broad HPLC peak are strong indicators of impurities in your sample. The most likely culprits are residual starting materials, isomeric impurities, or by-products from the synthesis. It is also possible that some degradation of the target compound has occurred. A systematic approach to identify these impurities is recommended, starting with a comprehensive analytical characterization.

Q3: How can I effectively separate and characterize the impurities in my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is essential for the effective separation and characterization of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the main component from its impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or phosphoric acid) is a good starting point.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents and some low molecular weight by-products.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated impurities, providing crucial information for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main compound and its impurities. If an impurity can be isolated in sufficient quantity, 2D NMR techniques (like COSY, HSQC, and HMBC) can provide detailed structural information.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can help identify the presence of specific functional groups in the impurities that differ from the target molecule.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Peak with a Similar Retention Time to the Main Product in HPLC
  • Possible Cause: Isomeric impurity. In quinoline synthesis, the formation of regioisomers is a common side reaction.[1]

  • Troubleshooting Steps:

    • Optimize HPLC Method: Modify the gradient, mobile phase composition, or column to improve the separation of the isomeric peaks.

    • LC-MS Analysis: Determine the molecular weight of the impurity. Isomers will have the same molecular weight as the desired product.

    • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR will reveal differences in the chemical shifts and coupling patterns of the aromatic protons and carbons, allowing for the definitive identification of the isomer.

Issue 2: Observation of a Peak with a Higher Molecular Weight in the Mass Spectrum
  • Possible Cause: Over-chlorination or dimerization.

  • Troubleshooting Steps:

    • Review Synthesis Conditions: High temperatures, prolonged reaction times, or an excess of the chlorinating agent can lead to the formation of di- or tri-chlorinated species.

    • MS/MS Fragmentation Analysis: The fragmentation pattern of the higher molecular weight impurity can provide clues about its structure. For example, the loss of multiple chlorine atoms would suggest over-chlorination.

    • Modify Reaction Conditions: Reduce the reaction temperature, shorten the reaction time, or use a stoichiometric amount of the chlorinating agent to minimize the formation of these by-products.

Issue 3: Presence of a Peak Corresponding to the Hydroxymethyl Precursor
  • Possible Cause: Incomplete chlorination.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material.

    • Increase Reaction Time or Temperature: If the reaction is sluggish, cautiously increasing the reaction time or temperature may drive it to completion.

    • Optimize Reagent Stoichiometry: Ensure that a sufficient amount of the chlorinating agent is used.

Data Presentation

Table 1: HPLC-MS Data for a Representative Synthesis of this compound

Peak No.Retention Time (min)[M+H]⁺ (m/z)Proposed Identity
18.5160.074-Hydroxy-2-methylquinoline (Starting Material)
212.2178.064-Chloro-2-methylquinoline (Isomeric Impurity)
315.8192.07This compound (Product)
418.3226.03Dichloro-substituted quinoline (Impurity)

Table 2: Quantitative Analysis of Impurities by HPLC

ImpuritySpecification Limit (%)Batch 1 (%)Batch 2 (%)Batch 3 (%)
4-Hydroxy-2-methylquinoline≤ 0.50.450.300.60
4-Chloro-2-methylquinoline≤ 0.20.150.180.25
Dichloro-substituted quinoline≤ 0.10.080.050.12
Unknown Impurities≤ 0.10.090.070.11
Purity ≥ 99.0 99.23 99.35 98.92

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile/water (50:50).

Protocol 2: GC-MS Method for Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium, 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 amu

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Characterization cluster_troubleshooting Troubleshooting start Starting Materials (Aniline, Acetylacetone) combes Combes Synthesis start->combes hydroxymethyl 4-(Hydroxymethyl)- 2-methylquinoline combes->hydroxymethyl chlorination Chlorination (e.g., SOCl2) hydroxymethyl->chlorination product Crude 4-(Chloromethyl)- 2-methylquinoline chlorination->product hplc HPLC-UV/MS product->hplc gcms GC-MS product->gcms low_purity Low Purity/ Side Products product->low_purity nmr NMR hplc->nmr Isolate Impurities ftir FT-IR nmr->ftir Functional Groups optimize Optimize Reaction Conditions low_purity->optimize purify Purification (Recrystallization/ Chromatography) optimize->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for synthesis and impurity characterization.

troubleshooting_logic cluster_identification Identification cluster_source Source Determination cluster_action Corrective Action start Impurity Detected in This compound ms Determine MW (LC-MS / GC-MS) start->ms hplc Check Retention Time vs. Standards (HPLC) start->hplc nmr Elucidate Structure (NMR) ms->nmr starting_material Unreacted Starting Material? nmr->starting_material Structure Match side_reaction Side Reaction Product? nmr->side_reaction Related Structure degradation Degradation Product? nmr->degradation Degraded Structure optimize_synthesis Optimize Synthesis (Temp, Time, Stoichiometry) starting_material->optimize_synthesis side_reaction->optimize_synthesis change_reagents Change Reagents/ Catalyst side_reaction->change_reagents improve_workup Improve Workup/ Purification degradation->improve_workup

Caption: Logical relationship for troubleshooting impurity identification.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across various biological domains, including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities. This guide provides an objective comparison of the performance of various quinoline derivatives, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.

Data Presentation: A Quantitative Comparison

The biological efficacy of quinoline derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer, antimalarial, and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial effects. The following tables summarize the activities of representative quinoline derivatives from various studies.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[1] The PI3K/Akt/mTOR signaling pathway is a critical cascade that regulates cell growth and survival and is a frequent target of these compounds.[2]

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-ChalconeCompound 12eMGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
Quinoline chalcone 6HL-60 (Leukemia)0.59[3]
4-AnilinoquinolineCompound 7aMCF-7 (Breast)2.16[4]
Compound 7bMCF-7 (Breast)3.46[4]
7-Chloro-4-quinolinylhydrazoneNot specifiedSF-295 (CNS)0.314 - 4.65 µg/mL[5]
HCT-8 (Colon)0.314 - 4.65 µg/mL[5]
HL-60 (Leukemia)0.314 - 4.65 µg/mL[5]
Quinoline-8-SulfonamideCompound 9aC32 (Melanoma)520[6]
COLO829 (Melanoma)376[6]
MDA-MB-231 (Breast)609[6]
U87-MG (Glioblastoma)756[6]
A549 (Lung)496[6]
4-anilinoquinoline-3-carbonitrileNot specifiedMCF-7 (Breast)4 - 43[6]
Antimicrobial Activity of Quinoline Derivatives

The antimicrobial properties of quinoline derivatives are well-documented, with many exhibiting potent activity against a range of bacterial and fungal pathogens.[7][8]

Compound ClassSpecific DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Quinoline-2-oneCompound 6cMRSA0.75[9]
VRE0.75[9]
MRSE2.50[9]
Quinoline-based hydroxyimidazolium hybridCompound 7bS. aureus2[8]
M. tuberculosis H37Rv10[8]
Compound 7c/7dC. neoformans15.6[8]
Quinolone coupled hybridCompound 5dGram-positive & Gram-negative strains0.125 - 8[10]
6-amino-4-methyl-1H-quinoline-2-one derivativesNot specifiedB. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[11]
Quinoline-based amino acid derivativeCompound 43aE. coli, S. aureus, B. subtilis, P. aeruginosa0.62 mg/mL[7]
Antimalarial Activity of Quinoline Derivatives

Quinoline-based compounds, such as chloroquine, have been mainstays in antimalarial therapy for decades. Research continues to explore new derivatives to combat drug-resistant strains of Plasmodium falciparum.[1]

Compound ClassSpecific DerivativePlasmodium falciparum StrainIC50Reference
Quinolinyl thiourea1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaChloroquine-resistant1.2 µM[1]
4-aminoquinoline-pyrimidine hybridNot specifiedD6 (Chloroquine-sensitive) & W2 (Chloroquine-resistant)0.033 µM[12]
Quinoline-sulfonamide hybridNot specified3D7 (Chloroquine-sensitive)0.01 - 0.05 µM[12]
K1 (Chloroquine-resistant)0.36 - 0.41 µM[12]
4-aminoquinoline-squaric acid hybridNot specifiedChloroquine-resistant21 - 23 nM[12]
Reversed Chloroquine (RCQ)N'-(7-chloroquinolin-4-yl)-N-[3-(10,11-dihydrodibenzo[b,f]azepin-5-yl)propyl]-N-methylpropane-1,3-diamineChloroquine-sensitive & Chloroquine-resistantLow nanomolar[13]
7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolineCompound 56W2 (Chloroquine-resistant)1.4 µM[14]
Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have also demonstrated potential as anti-inflammatory agents, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Compound ClassSpecific DerivativeAssayIC50Reference
Quinolinone–triazole hybridCompound 5aLipoxygenase (LOX) inhibition10.0 µM[15]
Quinolinone–triazole precursorAlkyne 4cLipoxygenase (LOX) inhibition22.5 µM[15]
Coumarin-peptide derivativeCompound 5bCK2 kinase inhibition0.117 µM[16]
Coumarin-peptide derivativeCompound 7cAnticancer vs HepG-2, PC-3, Hct-11616.02 - 34.07 µM[16]
Quinoline derivativeCompound 7bAcetylcholinesterase (AChE) inhibition3.32 µM[17]
Butyrylcholinesterase (BChE) inhibition3.68 µM[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key protocols used to assess the biological activities of quinoline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[12]

Antimicrobial Susceptibility: Broth Microdilution Method (MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Serial Dilution: The quinoline derivative is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth (turbidity).[10]

In Vitro Antimalarial Activity: SYBR Green I-based Assay

This fluorescence-based assay measures parasite proliferation.

  • Parasite Culture: P. falciparum is cultured in human red blood cells.

  • Drug Plate Preparation: Quinoline derivatives are serially diluted in a 96-well plate.

  • Inoculation: The parasite culture is added to the wells and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The dye intercalates with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The IC50 value is determined from the dose-response curve.[7]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the quinoline derivative for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Griess Reaction: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The IC50 value for NO inhibition is calculated.

Visualizing the Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Quinoline Derivative Stock Solution serial_dilution Serial Dilution in Microplate prep_compound->serial_dilution prep_cells Cell/Microbe Culture incubation Incubation with Cells/Microbes prep_cells->incubation serial_dilution->incubation reagent_addition Addition of Detection Reagent (e.g., MTT, SYBR Green) incubation->reagent_addition measurement Absorbance/Fluorescence Measurement reagent_addition->measurement calculation IC50/MIC Calculation measurement->calculation

Caption: A generalized workflow for in vitro biological activity screening.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->Akt inhibit Quinoline->mTORC1 inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

SAR_Logic Core Quinoline Core Properties Physicochemical Properties (Lipophilicity, etc.) Core->Properties Substituents Substituents at various positions Substituents->Properties Activity Biological Activity (e.g., Anticancer) Toxicity Toxicity Properties->Activity Properties->Toxicity

Caption: Logical relationship in the structure-activity relationship (SAR) of quinoline derivatives.

References

A Comparative Guide to the Reactivity of 4-(Chloromethyl)-2-methylquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-(chloromethyl)-2-methylquinoline and its other quinoline isomers. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and developing novel therapeutic agents. This document synthesizes theoretical principles of organic chemistry with available experimental data on related compounds to offer a detailed analysis.

Introduction to Quinoline Isomer Reactivity

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The reactivity of functionalized quinolines, particularly those bearing a chloromethyl group, is of significant interest for further molecular elaboration through nucleophilic substitution reactions. The position of the chloromethyl and methyl substituents on the quinoline ring profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity towards nucleophiles.

The primary reaction of interest for chloromethylquinolines is nucleophilic substitution (SN2), where a nucleophile displaces the chloride ion. The rate of this reaction is sensitive to the electrophilicity of the benzylic carbon and the steric hindrance around the reaction center.

Theoretical Comparison of Reactivity

  • Electronic Effects: The electron-withdrawing or -donating nature of the quinoline ring system and the methyl group influences the electrophilicity of the chloromethyl carbon.

  • Steric Effects: The proximity of the methyl group and the quinoline's benzene ring to the chloromethyl group can hinder the approach of a nucleophile.

Reactivity of this compound

In this compound, the chloromethyl group is situated at the 4-position of the quinoline ring. This position is electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. The methyl group at the 2-position has a minor electronic influence on the 4-position but may exert a moderate steric effect, potentially slowing the reaction rate compared to an unsubstituted quinoline.

Comparison with Other Isomers

A qualitative comparison of the expected reactivity of various chloromethyl-2-methylquinoline isomers in SN2 reactions is presented below. The isomers are ranked based on predicted reactivity from highest to lowest.

Table 1: Predicted Relative Reactivity of Chloromethyl-2-methylquinoline Isomers

IsomerPredicted Relative ReactivityRationale
2-(Chloromethyl)-4-methylquinoline HighestThe chloromethyl group at the 2-position is highly activated by the adjacent nitrogen atom. The methyl group at the 4-position offers minimal steric hindrance to the incoming nucleophile.
This compound HighThe 4-position is also electronically activated. The methyl group at the 2-position provides some steric hindrance, making it slightly less reactive than the 2-chloromethyl isomer.
6-(Chloromethyl)-2-methylquinoline ModerateThe chloromethyl group on the benzene ring is less activated than at the 2- or 4-positions. The methyl group at the 2-position has a negligible effect on the reactivity at the 6-position.
8-(Chloromethyl)-2-methylquinoline LowSignificant steric hindrance from the peri-hydrogen and the quinoline nitrogen would impede the backside attack of a nucleophile.
5- & 7-(Chloromethyl)-2-methylquinoline Moderate to LowSimilar to the 6-isomer, the electronic activation is less pronounced. Steric effects are less severe than the 8-isomer.

Experimental Protocols for Comparative Reactivity Studies

To quantitatively assess the reactivity of these isomers, a standardized kinetic study is recommended. Below are detailed protocols for conducting such a comparative analysis via nucleophilic substitution with a model nucleophile, such as iodide ion.

General Experimental Workflow

The following diagram outlines the general workflow for a comparative kinetic study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Synthesize and purify quinoline isomers sol_prep Prepare standardized solutions of isomers and nucleophile start->sol_prep kin_run Initiate reactions in a thermostated environment sol_prep->kin_run sampling Withdraw aliquots at specific time intervals kin_run->sampling quench Quench the reaction sampling->quench hplc Analyze samples by HPLC to determine reactant concentration quench->hplc data_proc Process data to calculate rate constants hplc->data_proc end Compare rate constants and determine relative reactivities data_proc->end

Caption: General workflow for a comparative kinetic study of quinoline isomer reactivity.

Detailed Experimental Protocol: Finkelstein Reaction

This protocol describes a comparative study of the reaction of chloromethylquinoline isomers with sodium iodide in acetone (a Finkelstein reaction). The progress of the reaction can be monitored by the formation of a sodium chloride precipitate or by chromatographic analysis.[1]

Materials:

  • This compound and its isomers

  • Sodium Iodide (NaI), anhydrous

  • Acetone, HPLC grade

  • Internal standard (e.g., naphthalene)

  • Volumetric flasks, pipettes, and syringes

  • Thermostated water bath or reaction block

  • HPLC system with a UV detector

Procedure:

  • Solution Preparation:

    • Prepare 0.01 M stock solutions of each chloromethylquinoline isomer in acetone.

    • Prepare a 0.1 M stock solution of NaI in acetone.

    • Prepare a 0.005 M solution of the internal standard in acetone.

  • Kinetic Run:

    • In a series of reaction vials, place 5.0 mL of the 0.1 M NaI solution.

    • Add 0.5 mL of the internal standard solution to each vial.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) in the thermostated bath.

    • To initiate the reaction, add 5.0 mL of a 0.01 M quinoline isomer solution to a vial and start a timer.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction by diluting the aliquot in a vial containing 4.5 mL of a cold solvent mixture (e.g., 90:10 acetonitrile:water).

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining chloromethylquinoline isomer relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the quinoline isomer versus time.

    • The slope of this plot will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k2) can be calculated by dividing k' by the concentration of NaI.

Signaling Pathways and Logical Relationships

The reactivity of these quinoline isomers is a fundamental chemical property. In a biological context, this reactivity can influence how these molecules interact with cellular components. For instance, a highly reactive isomer could readily alkylate nucleophilic residues on proteins or DNA, leading to specific biological effects or toxicity.

The following diagram illustrates the logical relationship between the structural features of the quinoline isomers and their resulting reactivity and potential biological activity.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_reactivity Chemical Reactivity cluster_bio Biological Implications isomer Positional Isomer of Chloromethyl-methylquinoline electronic Electronic Effects isomer->electronic steric Steric Hindrance isomer->steric sn2_rate SN2 Reaction Rate electronic->sn2_rate steric->sn2_rate alkylation Potential for Alkylation of Biomolecules sn2_rate->alkylation activity Biological Activity / Cytotoxicity alkylation->activity

Caption: Relationship between quinoline isomer structure, reactivity, and biological potential.

Conclusion

The reactivity of this compound and its isomers is a complex interplay of electronic and steric factors. Based on theoretical considerations, isomers with the chloromethyl group at the electronically activated 2- and 4-positions are predicted to be the most reactive towards nucleophilic substitution. However, steric hindrance, particularly from substituents near the reaction center, can significantly modulate this reactivity.

For drug development professionals and researchers, a thorough understanding of these structure-activity relationships is essential for the rational design of synthetic strategies and the prediction of potential biological activities. The experimental protocols provided in this guide offer a framework for obtaining the quantitative data necessary for a definitive comparison of these important chemical entities.

References

Comparative Analysis of Molecular Docking Studies on Quinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of molecular docking studies on various quinoline derivatives. While specific research on 4-(Chloromethyl)-2-methylquinoline derivatives is not extensively available in the reviewed literature, this guide presents data from closely related 2,4-disubstituted quinoline compounds, providing valuable insights into their potential as therapeutic agents.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction of these derivatives with various biological targets, thereby guiding the design and development of new drugs.[3][4]

Quantitative Docking Data Overview

The following table summarizes the molecular docking scores and experimental inhibitory concentrations (IC50) of various quinoline derivatives against different biological targets. This data is compiled from several studies and showcases the potential of these compounds as inhibitors of key proteins in disease pathways.

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)IC50 (µM)Reference
Quinoline-Chalcone DerivativesMGC-803, HCT-116, MCF-7 CellsN/AN/A1.38 - 5.34[5]
2,4-Disubstituted QuinazolinesJAK2N/AN/A10.1 (against MD-MB-231 cells)[6]
2,4-Disubstituted QuinolinesPC-3, H460, MDA-MB-231 CellsN/AN/AN/A (Broad-spectrum activity)[7]
4-Phenyl-2-quinolone DerivativesTubulin (Colchicine-binding site)N/AN/A0.32 (against COLO205 cells)[8]
Quinoline-5-SulfonamidesC-32, MDA-MB-231, A549 CellsN/AN/AComparable to cisplatin/doxorubicin[9]
2-ArylquinolinesKDM5A, KDM4B, KDM4A, HER-2N/AN/A8.3 (against HeLa cells)[10]
Pyrimidine containing QuinolinesHIV Reverse Transcriptase4I2P-10.67N/A[11]
Cytotoxic Quinoline Derivatives4BKY (associated with skin cancer)4BKY-8.95N/A[3]

Experimental Protocols: A Generalized Molecular Docking Workflow

The methodologies employed in the molecular docking of quinoline derivatives generally follow a standardized workflow. Below is a detailed, generalized protocol based on common practices cited in the literature.[3][4][11]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the quinoline derivatives are sketched using chemical drawing software like ChemDraw. These are then converted to 3D structures and energetically minimized using computational chemistry software, often employing force fields like MMFF94.[1]

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. The protein structure is then minimized to relieve any steric clashes.

2. Active Site Identification and Grid Generation:

  • The binding site (active site) of the protein is identified, often based on the location of a co-crystallized ligand or through literature precedents.

  • A grid box is generated around the defined active site to specify the volume in which the docking simulation will be performed.

3. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock, Glide, or MOE.[3][11] The ligands are flexibly docked into the rigid receptor active site.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest energy scores are considered the most favorable.

4. Analysis of Docking Results:

  • The resulting docked poses are visualized and analyzed to understand the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

  • The docking scores are used to rank the compounds in terms of their predicted binding affinity. These in silico results are then often correlated with in vitro biological activity data.[1]

Visualizing the Research Workflow

The following diagrams illustrate the typical workflows in molecular docking studies, from initial compound design to the final analysis of potential drug candidates.

Molecular_Docking_Workflow cluster_design Compound Design & Preparation cluster_docking Computational Docking cluster_analysis Analysis & Validation Ligand Ligand Design/ Selection Ligand_Prep Ligand Preparation (3D Conversion, Minimization) Ligand->Ligand_Prep Protein Target Protein Selection (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Minimize) Protein->Protein_Prep Grid Grid Generation (Define Active Site) Ligand_Prep->Grid Protein_Prep->Grid Docking Molecular Docking (e.g., AutoDock, Glide) Grid->Docking Pose_Analysis Pose Analysis & Interaction Mapping Docking->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring ADMET ADMET Prediction (Optional) Scoring->ADMET

Caption: A generalized workflow for molecular docking studies.

Signaling_Pathway_Inhibition cluster_pathway Example Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Downstream Kinase (e.g., JAK2) Receptor->Kinase Transcription Transcription Factor (e.g., STAT3) Kinase->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Quinoline Quinoline Derivative (Inhibitor) Quinoline->Kinase Inhibition

Caption: Inhibition of a signaling pathway by a quinoline derivative.

References

Validating the Structure of Synthesized 4-(Chloromethyl)-2-methylquinoline: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of standard analytical techniques for validating the structure of 4-(Chloromethyl)-2-methylquinoline, a key intermediate in various synthetic pathways. For comparative purposes, we contrast its expected spectroscopic data with that of a common precursor and potential impurity, 4-(Hydroxymethyl)-2-methylquinoline.

Workflow for Structural Validation

The following workflow outlines the standard procedure for the structural elucidation of a synthesized organic compound.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Interpretation Spectral Data Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Comparison Comparison with Expected Data Interpretation->Comparison Validation Structure Validated Comparison->Validation

Caption: A generalized workflow for the synthesis, purification, and structural validation of an organic compound.

Key Structural Features for Spectroscopic Analysis

The primary differences between this compound and its hydroxy analog lie in the functional group at the 4-position, which can be readily distinguished by various spectroscopic methods.

Caption: Key structural differences between the target compound and a common alternative for spectroscopic validation.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for this compound and 4-(Hydroxymethyl)-2-methylquinoline.

¹H NMR Spectroscopy Data (Predicted)
Assignment This compound (Expected Chemical Shift, δ ppm)4-(Hydroxymethyl)-2-methylquinoline (Expected Chemical Shift, δ ppm)
-CH₃~2.7~2.6
-CH₂-~4.8~4.7
-OH-~5.4 (broad)
Aromatic-H7.3 - 8.27.3 - 8.1
¹³C NMR Spectroscopy Data (Predicted)
Assignment This compound (Expected Chemical Shift, δ ppm)4-(Hydroxymethyl)-2-methylquinoline (Expected Chemical Shift, δ ppm)
-CH₃~25~24
-CH₂-~45~63
Aromatic-C120 - 150120 - 150
C-N~158~157
Mass Spectrometry Data
Parameter This compound 4-(Hydroxymethyl)-2-methylquinoline
Molecular Formula C₁₁H₁₀ClNC₁₁H₁₁NO
Molecular Weight 191.66 g/mol 173.21 g/mol
Expected [M]⁺ m/z 191, 193 (approx. 3:1 ratio)m/z 173
Key Fragments [M-Cl]⁺ (m/z 156), [M-CH₂Cl]⁺ (m/z 142)[M-OH]⁺ (m/z 156), [M-CH₂OH]⁺ (m/z 142)
Infrared (IR) Spectroscopy Data
Functional Group This compound (Expected Wavenumber, cm⁻¹)4-(Hydroxymethyl)-2-methylquinoline (Expected Wavenumber, cm⁻¹)
C-H (aromatic)3050 - 31003050 - 3100
C-H (aliphatic)2850 - 30002850 - 3000
C=N, C=C (aromatic)1500 - 16501500 - 1650
C-Cl650 - 800-
O-H-3200 - 3600 (broad)
C-O-1000 - 1250

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the source. Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • EI-MS (with GC-MS): Inject a dilute solution onto a GC column to separate the compound from any impurities before it enters the mass spectrometer. Acquire spectra over a similar mass range.

  • Fragmentation Analysis (MS/MS): If available, perform tandem mass spectrometry on the molecular ion peak to obtain fragmentation data, which can further confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

A Comparative Guide to the Synthetic Efficacy of Routes to 2-Methylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of many therapeutic agents and functional materials. Among its derivatives, 2-methylquinoline (quinaldine) serves as a vital precursor and building block. The selection of an optimal synthetic route is paramount for efficiency, scalability, and sustainability. This guide provides an objective comparison of prominent synthetic methodologies for 2-methylquinolines, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

The efficacy of various synthetic routes to 2-methylquinolines can be evaluated based on several key metrics, including chemical yield, reaction time, temperature, and the nature of the catalysts and reagents employed. The following table summarizes these parameters for classical and modern synthetic approaches.

Synthetic RouteKey ReactantsCatalyst/ReagentReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Doebner-von Miller Reaction Aniline, CrotonaldehydeStrong Acid (e.g., HCl, H₂SO₄)3 - 6 hoursReflux~65-75%Readily available starting materials; one-pot procedure.Harsh acidic conditions; potential for side-product formation and tarring.[1][2]
Combes Synthesis Aniline, AcetylacetoneStrong Acid (e.g., H₂SO₄)~1.5 hoursReflux~89% (for 2,4-dimethylquinoline)Good for 2,4-disubstituted quinolines.[3]Requires β-diketone starting materials.[3]
Friedländer Annulation 2-Aminobenzaldehyde, AcetoneCatalyst-free (in water)3 hours70 °Cup to 97% (for substituted quinolines)High yields; can be performed under green conditions.[4]Limited availability of substituted 2-aminobenzaldehydes.[5]
Pd-Catalyzed Aza-Wacker Cyclization N-AllylanilinesPd(OAc)₂, 1,10-phenanthroline24 hoursRoom Temp.up to 87%Mild reaction conditions; good functional group tolerance.[6][7][8]Requires a palladium catalyst and a ligand.[6]
Metal-Free Synthesis 2-Styrylanilines, 2-MethylquinolinesI₂, TBHP, CH₃COOH12 hours120 °C60-83%Avoids transition metal catalysts; environmentally friendly.[9]Requires specific starting materials.[9]
Microwave-Assisted Combes Synthesis Anilines, Ethyl AcetoacetateAcidic Resin (NKC-9)5 - 10 min120 °C85-95% (for 2-methyl-4-quinolinones)Dramatically reduced reaction times; high yields; solvent-free.[10]Requires microwave reactor; focused on quinolinone products.[10]

Reaction Pathways and Comparative Workflow

The selection of a synthetic route is often guided by a balance of factors including yield, reaction conditions, and substrate availability. The following diagrams illustrate the general mechanisms of the compared synthetic routes and a logical workflow for selecting an appropriate method.

Doebner_von_Miller Aniline Aniline Intermediate1 Michael Adduct Aniline->Intermediate1 + H+ Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Electrophilic Cyclization Dihydroquinoline Dihydroquinoline Intermediate2->Dihydroquinoline - H₂O Methylquinoline 2-Methylquinoline Dihydroquinoline->Methylquinoline Oxidation

Doebner-von Miller Reaction Pathway

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Acetylacetone Acetylacetone Acetylacetone->Enamine - H₂O Cyclized Cyclized Intermediate Enamine->Cyclized Acid-catalyzed Cyclization Dimethylquinoline 2,4-Dimethylquinoline Cyclized->Dimethylquinoline - H₂O

Combes Synthesis Pathway

Friedlander_Synthesis AminoKetone 2-Aminoaryl Ketone/Aldehyde AldolAdduct Aldol Adduct AminoKetone->AldolAdduct MethyleneCompound α-Methylene Compound MethyleneCompound->AldolAdduct Aldol Condensation UnsaturatedIntermediate α,β-Unsaturated Intermediate AldolAdduct->UnsaturatedIntermediate - H₂O Quinoline Substituted Quinoline UnsaturatedIntermediate->Quinoline Cyclization - H₂O

Friedländer Synthesis Pathway

Modern_Routes cluster_Pd Pd-Catalyzed Aza-Wacker Cyclization cluster_MetalFree Metal-Free Synthesis Allylaniline N-Allylaniline PdComplex Pd(II) Complex Allylaniline->PdComplex + Pd(II) CyclizedPd Cyclized Pd-Intermediate PdComplex->CyclizedPd Aminopalladation Methylquinoline_Pd 2-Methylquinoline CyclizedPd->Methylquinoline_Pd β-Hydride Elimination & Dehydration Styrylaniline 2-Styrylaniline Intermediate Tandem Cyclization Intermediate Styrylaniline->Intermediate Methylquinoline_start 2-Methylquinoline Methylquinoline_start->Intermediate + I₂, TBHP FunctionalizedQuinoline Functionalized Quinoline Intermediate->FunctionalizedQuinoline

Modern Synthetic Pathways

Workflow start Define Synthetic Goal: Target 2-Methylquinoline Derivative q_availability Are starting materials readily available? start->q_availability classical Consider Classical Routes: Doebner-von Miller, Combes q_availability->classical Yes (Anilines, simple carbonyls) modern Consider Modern Routes: Pd-Catalyzed, Metal-Free q_availability->modern No (Specific precursors may be needed) friedlander Consider Friedländer Synthesis (if 2-aminoaryl carbonyl is available) q_availability->friedlander Yes (2-aminoaryl carbonyls) q_conditions Are mild conditions required? q_conditions->classical No q_conditions->modern Yes q_speed Is rapid synthesis critical? q_speed->classical No q_speed->modern No microwave Consider Microwave- Assisted Synthesis q_speed->microwave Yes classical->q_conditions classical->q_speed evaluate Evaluate Yield, Cost, and Scalability classical->evaluate modern->q_conditions modern->q_speed modern->evaluate microwave->evaluate friedlander->q_conditions friedlander->q_speed friedlander->evaluate

Synthetic Route Selection Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic routes. The following are representative protocols for the key reactions discussed.

Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is adapted from established procedures for the Doebner-von Miller reaction.[11]

  • Reactants:

    • Aniline (1.0 eq)

    • Crotonaldehyde (1.2 eq)

    • Concentrated Hydrochloric Acid

    • Toluene

    • Sodium Hydroxide solution (for neutralization)

    • Dichloromethane or Ethyl Acetate (for extraction)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of aniline and concentrated hydrochloric acid is prepared.

    • The mixture is heated to reflux.

    • A solution of crotonaldehyde in toluene is added dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

    • After the addition is complete, the mixture is refluxed for an additional 3-4 hours.

    • The reaction mixture is cooled to room temperature and then made alkaline with a concentrated sodium hydroxide solution.

    • The product is extracted with an organic solvent like dichloromethane or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation to yield 2-methylquinoline.

Combes Synthesis of 2,4-Dimethylquinoline

This protocol is based on the classical Combes synthesis of 2,4-disubstituted quinolines.[12][13]

  • Reactants:

    • Aniline (1.0 eq)

    • Acetylacetone (1.1 eq)

    • Concentrated Sulfuric Acid

  • Procedure:

    • A mixture of freshly distilled aniline and acetylacetone is heated under gentle reflux for 1.5 hours.

    • After cooling, the intermediate anil is formed.

    • Concentrated sulfuric acid is cooled, and the anil is added slowly with stirring, maintaining a low temperature.

    • The mixture is then heated, and after cooling, it is poured onto crushed ice.

    • The solution is neutralized with a base (e.g., sodium hydroxide) and the product is extracted with an organic solvent.

    • The organic layer is dried, and the solvent is evaporated.

    • The crude 2,4-dimethylquinoline is purified by distillation.

Friedländer Annulation (Catalyst-Free in Water)

This protocol is a green chemistry approach to the Friedländer synthesis.[4]

  • Reactants:

    • 2-Aminobenzaldehyde (1.0 eq)

    • Acetone (or other ketone) (excess)

    • Water

  • Procedure:

    • In a reaction vessel, 2-aminobenzaldehyde and the ketone are mixed in water.

    • The mixture is heated at 70 °C for approximately 3 hours.

    • Upon completion, the reaction mixture is cooled, and the product often precipitates.

    • The solid product is collected by filtration, washed with water, and dried.

    • If necessary, the product can be further purified by recrystallization.

Palladium-Catalyzed Aza-Wacker Oxidative Cyclization

This protocol outlines a modern, mild approach to 2-methylquinoline synthesis.[6][8]

  • Reactants:

    • N-allyl-substituted aniline (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • 1,10-Phenanthroline (10 mol%)

    • Methanol

    • Air (as the oxidant)

  • Procedure:

    • To a solution of the N-allyl-substituted aniline in methanol, palladium(II) acetate and 1,10-phenanthroline are added.

    • The reaction mixture is stirred at room temperature under an air atmosphere for 24 hours.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the 2-methylquinoline derivative.

Conclusion

The synthesis of 2-methylquinolines can be accomplished through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Doebner-von Miller and Combes syntheses are robust and utilize simple starting materials, but often require harsh conditions. The Friedländer annulation offers a high-yield and potentially greener alternative, though it is dependent on the availability of specific 2-aminoaryl carbonyl compounds.[4][5]

Modern methods provide milder and often more efficient routes. The palladium-catalyzed aza-Wacker cyclization allows for the synthesis of 2-methylquinolines at room temperature with good yields.[6][8] Metal-free syntheses are emerging as environmentally friendly options.[9] Furthermore, the application of microwave irradiation has been shown to dramatically accelerate reaction times and improve yields for classical syntheses, representing a significant process intensification.[10]

The choice of the most efficacious synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired scale, the availability and cost of starting materials, the tolerance for harsh reaction conditions, and the importance of green chemistry principles.

References

The Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships of substituted quinolines reveals critical insights for the development of novel therapeutic agents. This guide provides a comparative overview of their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, serves as a fundamental scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous drugs for various diseases, including cancer and microbial infections.[1][2][3][4][5][6] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide delves into the structure-activity relationships (SAR) of substituted quinolines, offering a comparative analysis of their anticancer and antimicrobial effects.

Anticancer Activity of Substituted Quinolines

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][7][8][9] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[7][8]

Structure-Activity Relationship Highlights:

The substitution pattern on the quinoline ring plays a pivotal role in determining the anticancer potency and selectivity. Key SAR observations include:

  • Position 2: Substitution at the C-2 position with aryl groups has been shown to be crucial for anticancer activity. For instance, 2-arylquinolines have displayed significant cytotoxicity against various cancer cell lines, including HeLa, PC3, and MCF-7.[10]

  • Position 4: The nature of the substituent at the C-4 position significantly influences activity. The presence of a dialkylaminoalkyl side chain, particularly a 4-diethylaminomethyl butyl amino group as seen in chloroquine, is optimal for antimalarial activity and has been explored for anticancer properties.[11] Aromatic substitutions at this position have also yielded compounds with potent cytotoxic effects.

  • Position 6: Substitutions at the C-6 position of 2-phenylquinolines have shown important activities against prostate (PC3) and cervical (HeLa) cancer cell lines.[10]

  • Position 7: The presence of a chloro group at the C-7 position is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine, and is considered optimal for activity in certain series.[11]

  • Disubstitution: 2,4-disubstituted quinoline derivatives have demonstrated excellent results as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest.[9] Similarly, 4,7-disubstituted quinolines, such as certain 7-chloro-4-quinolinylhydrazone derivatives, have exhibited good cytotoxic activity against multiple cancer cell lines.[9]

Comparative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity (IC50) of representative substituted quinoline derivatives against various human cancer cell lines.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Quinoline 13 2-(3,4-methylenedioxyphenyl)-6-substituted quinolineHeLa8.3[10]
Tetrahydroquinoline 18 4-acetamido-2-methyl-tetrahydroquinolineHeLa13.15[10]
Quinoline 12 2-(3,4-methylenedioxyphenyl)-6-substituted quinolinePC331.37[10]
Quinoline 11 2-(3,4-methylenedioxyphenyl)-6-substituted quinolinePC334.34[10]
Compound 55 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-6019.88 ± 3.35 µg/ml[9]
Compound 55 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU93743.95 ± 3.53 µg/ml[9]

Antimicrobial Activity of Substituted Quinolines

The quinoline scaffold is also a cornerstone in the development of antimicrobial agents, with fluoroquinolones being a prominent class of synthetic antibiotics.[12] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.

Structure-Activity Relationship Highlights:

The antibacterial and antifungal activity of quinoline derivatives is highly dependent on their substitution patterns. Key SAR findings include:

  • Essential Moiety: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for the antibacterial activity of quinolones.[13]

  • Position 1: Lower alkyl groups at the N-1 position generally lead to active compounds.[13]

  • Position 6: The introduction of a fluorine atom at the C-6 position significantly enhances antibacterial activity.[13]

  • Position 7: Substitutions at the C-7 position with piperazine, N-methyl piperazine, or pyrrolidine rings result in compounds with potent antibacterial activity.[13]

  • Hybrid Molecules: Hybrid molecules incorporating the quinoline scaffold with other heterocyclic rings have shown promising broad-spectrum antibacterial activity. For example, a quinolone-coupled hybrid demonstrated potent effects against both Gram-positive and Gram-negative bacteria.[14]

Comparative Antimicrobial Activity Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted quinoline derivatives against various bacterial and fungal strains.

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 6 Bacillus cereus3.12[15]
Compound 6 Staphylococcus aureus3.12[15]
Compound 6 Pseudomonas aeruginosa6.25[15]
Compound 6 Escherichia coli6.25[15]
Compound 6 Aspergillus flavus3.12[15]
Compound 6 Aspergillus niger3.12[15]
Compound 6 Fusarium oxysporum6.25[15]
Compound 6 Candida albicans6.25[15]
Hybrid 7b Staphylococcus aureus2[16]
Hybrid 7b Mycobacterium tuberculosis H37Rv10[16]
Hybrid 7h Staphylococcus aureus20[16]
Hybrid 7a Mycobacterium tuberculosis H37Rv20[16]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Visualizing Mechanisms and Workflows

EGFR Signaling Pathway Inhibition by Quinoline Derivatives

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits (ATP binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Optimization Lead Lead Quinoline Scaffold Design Design of Analogs (Substituent Variation) Lead->Design Synthesis Chemical Synthesis & Purification Design->Synthesis InVitro In Vitro Assays (Anticancer/Antimicrobial) Synthesis->InVitro Data Data Collection (IC50 / MIC) InVitro->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Cycle

Caption: A typical workflow for structure-activity relationship studies.

References

Cross-Validation of Experimental Results for Quinoline Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of select quinoline derivatives. By presenting experimental data from multiple studies, this document aims to facilitate the cross-validation of research findings and support the development of novel therapeutics.

This guide focuses on the anticancer and antimicrobial properties of two classes of quinoline compounds: 2-phenylquinoline-4-carboxylic acid derivatives and 8-hydroxyquinoline derivatives. The performance of these compounds is compared based on quantitative data from independent research, with detailed methodologies provided for key experiments.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro anticancer and antimicrobial activities of selected quinoline derivatives. These compilations are intended to provide a snapshot of the compounds' potencies and serve as a basis for cross-validation.

In Vitro Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
CompoundCell LineAssayIC50 (µM)Citation
2-(4-fluorophenyl)-quinoline-4-carboxylic acid (D28)MCF-7 (Breast)CCK-85.66[1][2][3][4]
2-(quinoline-4-carbonyl)hydrazide-acrylamide (6a)MCF-7 (Breast)MTT3.39[5]
2-(quinoline-4-carbonyl)hydrazide-acrylamide (6b)MCF-7 (Breast)MTT5.94[5]
2-(quinoline-4-carbonyl)hydrazide-acrylamide (6h)MCF-7 (Breast)MTT2.71[5]
In Vitro Antimicrobial Activity of 8-Hydroxyquinoline and Its Derivatives
CompoundBacterial StrainAssayMICCitation
8-hydroxyquinolineStaphylococcus aureusBroth Microdilution16.0–32.0 µM[6]
8-hydroxyquinoline derivative (PH176)Staphylococcus aureus (38 clinical isolates)Broth MicrodilutionMIC50: 16 µg/mL, MIC90: 32 µg/mL[7][8]
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)Staphylococcus aureus (MSSA)Not Specified2.2 µM[9][10]
5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2)Staphylococcus aureus (MRSA)Not Specified1.1 µM[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-study comparisons.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the quinoline compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterium.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Visualizing Molecular Pathways and Experimental Processes

To further clarify the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibition

Caption: A simplified diagram of the EGFR signaling pathway, a common target for quinoline-based anticancer agents.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_validation Lead Optimization & Validation cluster_preclinical Preclinical Development Compound_Library Quinoline Compound Library HTS High-Throughput Screening (e.g., MTT Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vitro_Validation In Vitro Validation (Multiple Cell Lines/Strains) Lead_Optimization->In_Vitro_Validation Mechanism_of_Action Mechanism of Action Studies In_Vitro_Validation->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies Toxicity_Studies Toxicology & Safety Assessment In_Vivo_Studies->Toxicity_Studies Candidate_Selection Candidate Drug Selection Toxicity_Studies->Candidate_Selection

Caption: A generalized experimental workflow for the discovery and validation of novel quinoline-based therapeutic agents.

References

In Silico Prediction of 4-(Chloromethyl)-2-methylquinoline Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted bioactivity of 4-(Chloromethyl)-2-methylquinoline against established therapeutic agents. The following sections detail the methodologies for in silico analysis, present comparative data in a structured format, and visualize the prediction workflow and relevant biological pathways.

Comparative Bioactivity and Pharmacokinetic Profiles

The bioactivity of this compound was predicted and compared against three well-known drugs: Chloroquine, Mefloquine, and Ciprofloxacin. These alternatives were selected based on their quinoline or quinolone core structures and their established roles in treating infectious diseases and cancer, areas where quinoline derivatives have shown promise. The comparison includes predicted binding affinities to key protein targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Predicted ADMET Profile
This compound Tubulin-7.2Absorption: High intestinal absorptionDistribution: Moderate plasma protein bindingMetabolism: Predicted to be metabolized by CYP3A4Excretion: Primarily renalToxicity: Potential for skin and eye irritation
ChloroquineHeme Polymerase (modeled)-8.5Absorption: Well-absorbed orallyDistribution: Widely distributed, high tissue bindingMetabolism: Metabolized by CYP2D6 and CYP3A4Excretion: RenalToxicity: Retinopathy with long-term use
MefloquineHeme Polymerase (modeled)-9.1Absorption: Well-absorbed orallyDistribution: Extensive tissue distributionMetabolism: Metabolized by CYP3A4Excretion: BiliaryToxicity: Neuropsychiatric effects
CiprofloxacinDNA Gyrase-8.8Absorption: Good oral absorptionDistribution: Widely distributed in body tissuesMetabolism: Partially metabolized by CYP1A2Excretion: Renal and non-renal routesToxicity: Tendinopathy, phototoxicity

Experimental Protocols

The following protocols describe the in silico methodologies used to predict the bioactivity and pharmacokinetic properties of this compound and the selected alternative compounds.

Molecular Docking

Molecular docking simulations were performed to predict the binding affinity of the compounds to their respective protein targets.

  • Protein Preparation: Three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB):

    • Tubulin: PDB ID: 1TUB

    • DNA Gyrase (Subunit A): PDB ID: 6RKS

    • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: PDB ID: 1M17 Water molecules and co-crystallized ligands were removed, and polar hydrogens were added to the protein structures using AutoDockTools.

  • Ligand Preparation: The 3D structures of this compound, Chloroquine, Mefloquine, and Ciprofloxacin were generated from their SMILES strings obtained from PubChem.[1][2][3][4] The structures were then energy-minimized using the UFF force field.

    • This compound SMILES: CC1=NC2=CC=CC=C2C(=C1)CCl[1]

    • Chloroquine SMILES: CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl[4]

    • Mefloquine SMILES: C1CCN--INVALID-LINK----INVALID-LINK--O[2]

    • Ciprofloxacin SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O[3]

  • Docking Simulation: AutoDock Vina was used for the docking calculations. The grid box was centered on the active site of each protein, as determined from the literature and co-crystallized ligand positions. The docking protocol was run with default parameters, and the pose with the best binding affinity was selected for each compound.

ADMET Prediction

The ADMET properties of the compounds were predicted using the SwissADME and pkCSM web servers. The canonical SMILES for each compound were used as input. The servers predict a range of pharmacokinetic and toxicological parameters based on the compound's structure, including intestinal absorption, plasma protein binding, metabolism by cytochrome P450 enzymes, renal excretion, and various toxicity endpoints.

Visualizations

In Silico Bioactivity Prediction Workflow

The following diagram illustrates the workflow used for the in silico prediction of bioactivity.

In_Silico_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_targets Protein Targets cluster_output Output Compound This compound Docking Molecular Docking (AutoDock Vina) Compound->Docking ADMET ADMET Prediction (SwissADME, pkCSM) Compound->ADMET Alternatives Alternative Compounds (Chloroquine, Mefloquine, Ciprofloxacin) Alternatives->Docking Alternatives->ADMET Binding_Affinity Predicted Binding Affinity Docking->Binding_Affinity ADMET_Profile Predicted ADMET Profile ADMET->ADMET_Profile Tubulin Tubulin Tubulin->Docking DNA_Gyrase DNA Gyrase DNA_Gyrase->Docking EGFR EGFR EGFR->Docking

In Silico Prediction Workflow

Potential Signaling Pathway Inhibition

This diagram illustrates a simplified representation of signaling pathways potentially inhibited by quinoline derivatives based on their predicted targets.

Signaling_Pathway cluster_compound Quinoline Derivative cluster_targets Potential Targets cluster_cellular_processes Cellular Processes Quinoline This compound Tubulin Tubulin Quinoline->Tubulin DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase EGFR EGFR Quinoline->EGFR Mitosis Mitosis Tubulin->Mitosis Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Cell_Proliferation Cell Proliferation EGFR->Cell_Proliferation Inhibition

Potential Pathway Inhibition

References

Unveiling the Cytotoxic Potential: A Comparative Guide to Novel Quinoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer agents, quinoline derivatives have emerged as a prominent class of heterocyclic compounds, demonstrating significant cytotoxic effects across a spectrum of cancer cell lines. This guide offers a comparative analysis of the in vitro cytotoxicity of several novel quinoline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by experimental data and detailed protocols.

Comparative Cytotoxicity of Novel Quinoline Derivatives

The antiproliferative activity of various novel quinoline derivatives has been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined for each derivative. The results, summarized in the table below, highlight the diverse efficacy of these compounds against different cancer types.

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)
Quinoline-Chalcone Hybrids Compound 9iA549 (Lung)1.91
K-562 (Leukemia)5.29
Compound 9jA549 (Lung)-
K-562 (Leukemia)-
4-Anilino-Quinoline Derivatives Phenylsulfonylurea DerivativeMCF-7 (Breast)-
Imidazo[4,5-c]quinolines Thieno[3,2-c]quinoline DerivativeK562 (Leukemia)0.15
DU145 (Prostate)2.5
4-Substituted Quinolines HTI 21--
HTI 22--
Quinoline-8-Sulfonamides Compound 9aC32 (Amelanotic Melanoma)520
COLO829 (Melanotic Melanoma)376
MDA-MB-231 (Breast)609
U87-MG (Glioblastoma)756
A549 (Lung)496
2,4-Disubstituted Quinolines 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/ml
U937 (Leukemic Monocyte Lymphoma)43.95 ± 3.53 µg/ml
7-chloro-4-quinolinylhydrazone derivatives -SF-295 (CNS)0.314 - 4.65 µg/cm³
HTC-8 (Colon)0.314 - 4.65 µg/cm³
HL-60 (Leukemia)0.314 - 4.65 µg/cm³

Note: A '-' indicates that the specific IC50 value was not available in the reviewed literature. The IC50 values are presented as reported in the respective studies and may have been determined using different experimental conditions.

Elucidating the Mechanism of Action: Signaling Pathway Inhibition

Many quinoline derivatives exert their cytotoxic effects by targeting and inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and growth. One of the most frequently dysregulated pathways in human cancers is the PI3K/Akt/mTOR pathway.[1] The inhibition of this pathway by certain quinoline derivatives leads to the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinoline Quinoline Derivatives Quinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Protocols: A Closer Look at Cytotoxicity Assays

The cytotoxic effects of the novel quinoline derivatives were primarily evaluated using two robust and widely accepted colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow for MTT Assay:

Caption: General experimental workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay that relies on the measurement of cellular protein content.[4][5] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the number of cells.[5]

Detailed Steps for SRB Assay:

  • Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat cells with various concentrations of the quinoline derivatives and incubate for the desired exposure time.[5]

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[5]

  • Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[5]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[5]

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[5]

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.[5]

  • Data Analysis: Calculate the IC50 value from the dose-response curve.[5]

This comparative guide underscores the significant potential of novel quinoline derivatives as a source of new anticancer drug candidates. The presented data and methodologies provide a valuable resource for the scientific community to advance the development of more effective and targeted cancer therapies.

References

Navigating the Post-Chloroquine Era: A Comparative Guide to Novel Antimalarial Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of antimalarial therapeutics is in a constant state of evolution, driven by the persistent challenge of chloroquine resistance. This guide provides a comparative assessment of emerging antimalarial compounds against the benchmark of chloroquine and its derivatives, supported by experimental data and detailed methodologies.

The relentless spread of drug-resistant Plasmodium falciparum has rendered chloroquine, once a cornerstone of malaria treatment, largely ineffective in many parts of the world. This has spurred the development of new chemical entities and the modification of existing scaffolds to overcome resistance mechanisms. This guide delves into the antimalarial potential of several promising candidates, presenting a side-by-side comparison of their in vitro efficacy and cytotoxicity, alongside detailed experimental protocols and visual representations of their mechanisms and the drug discovery workflow.

Quantitative Assessment of Antimalarial Potential

The following tables summarize the in vitro activity of novel antimalarial compounds and chloroquine derivatives against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. Cytotoxicity against mammalian cell lines is also presented to evaluate the selectivity of these compounds.

Table 1: In Vitro Antiplasmodial Activity (IC₅₀) of Investigational Compounds

CompoundP. falciparum Strain (CQ-S)IC₅₀ (nM)P. falciparum Strain (CQ-R)IC₅₀ (nM)Reference
Chloroquine3D715.0K1350.0[1]
Ferroquine 3D710.0W220.0[2]
DAQ 3D746 ± 4K155 ± 6[3]
SKM13 3D753.1 ± 10.0K1366.1 ± 19.8[4]
SAM13-2HCl 3D744.9 ± 9.6K1282.1 ± 29.5[4]
MED6-189 3D714 ± 2Dd247 ± 7[5]

Table 2: Cytotoxicity (CC₅₀) and Selectivity Index (SI) of Investigational Compounds

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI) vs. CQ-SSelectivity Index (SI) vs. CQ-RReference
ChloroquineVero>100>6667>286[6]
Ferroquine VariousGenerally low toxicityHighHigh[2]
DAQ Mammalian cells>36>782>655[3]
SKM13 Vero>100>1883>273[1]
SAM13-2HCl Vero>50>1113>177[4]
MED6-189 HeLa, THP1, HEK293, HepG2>100>7143>2128[5]

Note: The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used to evaluate the antimalarial potential of the compounds listed above.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. The proliferation of the parasite is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with the parasitic DNA.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

  • Drug Dilution: Test compounds and standard drugs (e.g., chloroquine) are serially diluted in culture medium in a 96-well plate.

  • Incubation: A synchronized parasite culture (typically at the ring stage) is added to the wells, and the plates are incubated for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to release the parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxicity of a compound on mammalian cell lines (e.g., Vero, HepG2) to determine the 50% cytotoxic concentration (CC₅₀). The assay measures the metabolic activity of viable cells.

  • Cell Culture: Mammalian cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Exposure: The cells are treated with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: The CC₅₀ is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

This standard in vivo test evaluates the schizonticidal activity of a compound in a rodent malaria model (Plasmodium berghei in mice).

  • Infection: Mice are inoculated with P. berghei-infected erythrocytes.

  • Treatment: The test compound is administered orally or subcutaneously to groups of infected mice daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average percentage of parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of suppression.

Visualizing Mechanisms and Processes

To better understand the complex biological interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Antimalarial_Drug_Discovery_Workflow Experimental Workflow for Antimalarial Drug Discovery cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization A Compound Library B Primary Screening (Single High Concentration) A->B Initial Hits C Dose-Response Assay (IC50 Determination) B->C Active Compounds D Cytotoxicity Assay (CC50 on Mammalian Cells) C->D E Selectivity Index (SI) Calculation D->E F Rodent Malaria Model (e.g., P. berghei) E->F Promising Hits (High SI) G 4-Day Suppressive Test (Efficacy) F->G H Toxicity Studies G->H I Structure-Activity Relationship (SAR) Studies H->I J Pharmacokinetic (ADME) Profiling I->J K Lead Compound J->K

Caption: A generalized workflow for the discovery and preclinical development of new antimalarial drugs.

Ferroquine_Mechanism Proposed Multifactorial Mechanism of Action of Ferroquine cluster_parasite Parasite Digestive Vacuole FQ Ferroquine (FQ) Heme Toxic Free Heme FQ->Heme Complexation Hemozoin Non-toxic Hemozoin (Crystal) FQ->Hemozoin Inhibition Lipids Membrane Lipids FQ->Lipids Interaction ROS Reactive Oxygen Species (ROS) FQ->ROS Generation via Ferrocene Moiety Heme->Hemozoin Polymerization Damage Membrane Damage & Oxidative Stress Heme->Damage ROS->Damage Death Parasite Death Damage->Death

Caption: The proposed multifaceted mechanism of action for Ferroquine within the parasite's digestive vacuole.[2][4][7][8][9]

SAR_4_Aminoquinolines Structure-Activity Relationship of 4-Aminoquinolines for Antimalarial Activity cluster_substitutions Key Structural Modifications cluster_activity Impact on Antimalarial Activity Core 4-Aminoquinoline Core R7 7-Position Substituent Core->R7 SideChain 4-Amino Side Chain Core->SideChain Activity Potent Antimalarial Activity (especially against CQ-R strains) R7->Activity Electron-withdrawing group (e.g., -Cl) is crucial TerminalN Terminal Nitrogen SideChain->TerminalN SideChain->Activity Modification of length and flexibility can overcome resistance TerminalN->Activity Basicity influences vacuolar accumulation

Caption: A logical diagram illustrating the key structure-activity relationships of 4-aminoquinoline derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-(Chloromethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-(Chloromethyl)-2-methylquinoline, treating it as hazardous waste due to its chemical properties as a quinoline derivative and a halogenated organic compound. These procedures are based on general best practices for similar chemical classes and are intended to provide a framework for safe handling and disposal.

It is imperative to always consult your institution's specific safety protocols and your Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or with a fume hood---

Disposal Protocol: A Step-by-Step Guide

The primary objective when disposing of this compound is to prevent its release into the environment and ensure the safety of all laboratory personnel. This compound must be treated as hazardous waste.[1][2] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][2]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealable container.

  • Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with the compound should be collected in a separate, sealed bag or container.[2]

Step 2: Waste Container Labeling

All waste containers must be clearly labeled to ensure proper handling and disposal.

InformationRequirement
Label "Hazardous Waste"[2]
Chemical Name "this compound"
Composition List all components of the solution with approximate percentages
Hazards Indicate any known hazards (e.g., Toxic, Irritant)

Step 3: Storage of Hazardous Waste

Store collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[2] The storage area should be away from incompatible materials.[1] Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[2]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2] Provide them with a full inventory of the waste you have collected. Incineration at a licensed hazardous waste facility is a common and effective disposal method for halogenated organic compounds.[3]

Experimental Protocol: In-Lab Neutralization (Use with Caution)

Chemical neutralization through alkaline hydrolysis may be a viable method to degrade this compound before disposal, transforming it into a less hazardous substance. The following is a general protocol based on similar compounds and should be thoroughly evaluated and validated in a controlled laboratory setting before implementation.

Objective: To hydrolyze the chloromethyl group to a hydroxymethyl group.

Materials:

  • Waste containing this compound

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • pH indicator strips or a pH meter

  • Appropriate reaction vessel

  • Stir plate and stir bar

  • Heating mantle (if necessary)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the waste solution in a suitable reaction vessel equipped with a stir bar.

  • Basification: Slowly add the sodium hydroxide solution to the waste while stirring. The chloromethyl group is susceptible to nucleophilic substitution by hydroxide ions.

  • Reaction: The reaction may be carried out at room temperature or with gentle heating to increase the rate of hydrolysis. Monitor the reaction progress if possible through appropriate analytical methods.

  • pH Adjustment: After the reaction is complete, check the pH of the solution. If it is highly alkaline, it may need to be neutralized with a dilute acid (e.g., 1M HCl) to a pH suitable for aqueous waste disposal according to your institution's guidelines.

  • Disposal: The resulting aqueous solution should be collected as hazardous aqueous waste and disposed of through your EHS office.

Disclaimer: This is a generalized protocol and may need to be optimized for your specific waste stream. Always perform a small-scale test reaction to ensure safety and effectiveness before treating a large volume of waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid contaminated_debris Contaminated Debris waste_type->contaminated_debris Contaminated Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_debris Collect in Labeled Debris Container contaminated_debris->collect_debris storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->storage collect_liquid->storage collect_debris->storage contact_ehs Contact EHS for Pickup and Final Disposal storage->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Chloromethyl)-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-(Chloromethyl)-2-methylquinoline, a compound requiring careful management due to its potential hazards. The following procedures are based on established best practices for handling similar chlorinated quinoline derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific EquipmentStandard Reference
Eye and Face Chemical safety goggles or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166[4]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).European Standard EN 374
Body Laboratory coat or chemical-resistant suit.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

  • Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. A chemical fume hood is the recommended workspace. Verify that an emergency eyewash station and safety shower are readily accessible.

  • Donning PPE : Put on all required personal protective equipment as outlined in Table 1. Check gloves for any signs of damage before use.

  • Handling the Compound :

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust.[5]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

    • Launder contaminated clothing separately from other lab wear.[5]

  • Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The storage area should be secure and accessible only to authorized personnel.[5][6]

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling prep1 Designate and Prepare Workspace (Fume Hood) prep2 Verify Emergency Equipment Accessibility prep1->prep2 ppe1 Inspect and Don Gloves, Lab Coat, and Eye Protection prep2->ppe1 handle1 Work Inside Chemical Fume Hood ppe1->handle1 handle2 Handle Compound Carefully to Avoid Dust handle1->handle2 handle3 Clean Workspace and Tools After Use handle2->handle3 post1 Doff PPE Correctly handle3->post1 post2 Wash Hands Thoroughly post1->post2 G cluster_collect Waste Collection cluster_label Labeling and Storage cluster_dispose Final Disposal collect1 Segregate Solid and Liquid Waste collect2 Use Designated, Labeled Hazardous Waste Containers collect1->collect2 label1 Label Container with 'Hazardous Waste' and Chemical Name collect2->label1 label2 Store in Secondary Containment label1->label2 dispose1 Arrange for Pickup by Authorized Waste Management label2->dispose1 dispose2 Incineration at a Licensed Facility dispose1->dispose2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.